molecular formula C75H140F3N5O35 B15544458 Mal-PEG4-Lys(TFA)-NH-m-PEG24

Mal-PEG4-Lys(TFA)-NH-m-PEG24

Numéro de catalogue: B15544458
Poids moléculaire: 1728.9 g/mol
Clé InChI: SUVMAWOJJGBGEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Mal-PEG4-Lys(TFA)-NH-m-PEG24 is a useful research compound. Its molecular formula is C75H140F3N5O35 and its molecular weight is 1728.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C75H140F3N5O35

Poids moléculaire

1728.9 g/mol

Nom IUPAC

6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C73H139N5O33.C2HF3O2/c1-84-16-17-88-24-25-92-30-31-94-34-35-96-38-39-98-42-43-100-46-47-102-50-51-104-54-55-106-58-59-108-62-63-110-66-67-111-65-64-109-61-60-107-57-56-105-53-52-103-49-48-101-45-44-99-41-40-97-37-36-95-33-32-93-29-28-91-23-20-87-15-11-76-73(83)68(4-2-3-9-74)77-70(80)8-13-85-18-21-89-26-27-90-22-19-86-14-10-75-69(79)7-12-78-71(81)5-6-72(78)82;3-2(4,5)1(6)7/h5-6,68H,2-4,7-67,74H2,1H3,(H,75,79)(H,76,83)(H,77,80);(H,6,7)

Clé InChI

SUVMAWOJJGBGEF-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Versatile Heterobifunctional Linker: A Technical Guide to Mal-PEG4-Lys(TFA)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Mal-PEG4-Lys(TFA)-NH-m-PEG24, a heterobifunctional crosslinker pivotal in the development of advanced bioconjugates. With its discrete polyethylene (B3416737) glycol (PEG) chains, a thiol-reactive maleimide (B117702) group, and a protected amine on a lysine (B10760008) residue, this linker offers a versatile platform for constructing sophisticated drug delivery systems and targeted therapeutics. This document delves into its chemical properties, provides detailed experimental protocols for its application in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), presents relevant quantitative data, and illustrates key conceptual frameworks through diagrams.

Introduction

This compound is a well-defined, monodisperse PEG linker that serves as a critical component in modern bioconjugation chemistry. Its structure is designed to connect two different molecular entities with precision and control. The maleimide group at one terminus reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. The other end features a lysine residue with its epsilon-amine protected by a trifluoroacetyl (TFA) group, which can be deprotected to allow for conjugation to a second molecule, often a payload or another targeting ligand. The distinct PEG chains (PEG4 and PEG24) enhance solubility and provide a flexible spacer arm, which is crucial for optimizing the biological activity of the final conjugate.

This linker has gained prominence in two key areas of drug development:

  • PROTACs: These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The linker plays a crucial role in bridging the target protein binder and the E3 ligase ligand, and its length and composition are critical for the efficacy of the PROTAC.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker's stability in circulation and its ability to release the payload at the target site are paramount for the ADC's success.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in conjugation strategies.

PropertyValue
Molecular Formula C75H140F3N5O35
Molecular Weight 1728.92 g/mol
Appearance White to off-white solid
Solubility Soluble in a wide range of organic solvents, including Dichloromethane (DCM), Acetonitrile, Methanol, Dimethyl sulfoxide (B87167) (DMSO), and Dimethylformamide (DMF).[2]
Storage Conditions Store at -20°C in a dry, inert atmosphere. The compound is hygroscopic and should be brought to room temperature before opening to minimize moisture exposure.[2]
Purity Typically >95%

Characterization data such as 1H-NMR, LC-MS, and HPLC are often available from commercial suppliers upon request.[3]

Experimental Protocols

The following protocols are representative methodologies for the use of this compound in the synthesis of PROTACs and ADCs. These should be considered as starting points and may require optimization based on the specific molecules being conjugated.

General Protocol for PROTAC Synthesis

This protocol describes a two-step process for synthesizing a PROTAC using this compound, where a warhead (targeting the protein of interest) is first attached to the lysine amine, followed by conjugation of an E3 ligase ligand to the maleimide group.

Step 1: Coupling of the Warhead to the Linker

  • Deprotection of the Lysine Amine:

    • Dissolve this compound in a suitable solvent such as methanol.

    • Add a mild base, for example, a solution of sodium bicarbonate or a resin-bound base, to remove the TFA protecting group.

    • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until completion.

    • Purify the deprotected linker by a suitable method, such as flash chromatography.

  • Amide Bond Formation:

    • Dissolve the deprotected linker and the warhead (containing a carboxylic acid) in an anhydrous polar aprotic solvent like DMF or DMSO.

    • Add a coupling agent (e.g., HATU, HBTU) and an organic base (e.g., DIPEA, TEA).

    • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS.

    • Upon completion, quench the reaction and purify the warhead-linker conjugate using preparative HPLC.

Step 2: Conjugation of the E3 Ligase Ligand

  • Thiol-Maleimide Reaction:

    • Dissolve the purified warhead-linker conjugate in a degassed buffer with a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline with EDTA).

    • Add the E3 ligase ligand (containing a free thiol group) to the solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours, protected from light.

    • Monitor the formation of the final PROTAC by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

General Protocol for ADC Synthesis

This protocol outlines the conjugation of a drug-linker complex, prepared using this compound, to a monoclonal antibody.

Step 1: Preparation of the Drug-Linker Construct

  • Follow the deprotection and amide bond formation steps as described in the PROTAC synthesis protocol (Section 3.1, Step 1) to conjugate the cytotoxic payload (containing a carboxylic acid) to the lysine amine of the linker.

Step 2: Antibody Reduction and Conjugation

  • Antibody Preparation:

    • Prepare the antibody in a suitable buffer, such as PBS, at a concentration of 5-10 mg/mL.

    • To reduce the interchain disulfide bonds and generate free thiol groups, add a reducing agent like TCEP or DTT. The molar excess of the reducing agent will determine the number of available thiols and, consequently, the drug-to-antibody ratio (DAR).

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • Immediately add the purified drug-linker construct (dissolved in a co-solvent like DMSO) to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the available thiol groups.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification:

    • Purify the resulting ADC from unconjugated drug-linker and other impurities using a suitable method such as size-exclusion chromatography (SEC) or protein A chromatography.

Quantitative Data and Performance

Table 1: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionMolecular Weight (Da)cLogPTPSA (Ų)HBDHBA
A Alkyl Chain~8004.5150310
B PEG2~8503.8170312
C PEG4~9403.1190314
D PEG8~11201.7230318

Data is illustrative and compiled from various sources in the literature.

Table 2: Influence of PEG Linker Length on Degradation Efficiency of a Target Protein

PROTACLinker CompositionDC50 (nM)Dmax (%)
X PEG225060
Y PEG410085
Z PEG850050

DC50: concentration for 50% maximal degradation; Dmax: maximum degradation. Data is illustrative and cell-line dependent.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC PROTAC (this compound based) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments

Caption: The mechanism of action of a PROTAC, highlighting the formation of a ternary complex and subsequent protein degradation.

ADC_Conjugation_Workflow Start Start Prepare_Linker Prepare Drug-Linker (Payload + this compound) Start->Prepare_Linker Reduce_Ab Reduce Antibody (Generate Thiols) Start->Reduce_Ab Conjugate Thiol-Maleimide Conjugation Prepare_Linker->Conjugate Reduce_Ab->Conjugate Purify_ADC Purify ADC (e.g., SEC) Conjugate->Purify_ADC End Characterized ADC Purify_ADC->End

Caption: A simplified workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a maleimide-functionalized linker.

Conclusion

This compound is a high-value chemical tool for researchers in drug development. Its well-defined structure, featuring orthogonal reactive groups and hydrophilic PEG spacers, provides a robust platform for the synthesis of complex bioconjugates like PROTACs and ADCs. The ability to precisely control the linkage of different molecular entities, while enhancing solubility and providing optimal spacing, makes it an invaluable asset in the design of next-generation targeted therapies. This guide has provided an overview of its properties, detailed experimental protocols for its application, and a summary of relevant performance data to aid researchers in its effective utilization.

References

An In-depth Technical Guide to the Heterobifunctional Linker: Mal-PEG4-Lys(TFA)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core characteristics, synthesis, and application of the heterobifunctional linker, Mal-PEG4-Lys(TFA)-NH-m-PEG24. Designed for researchers, scientists, and drug development professionals, this document delves into the structure, properties, and experimental considerations for utilizing this versatile molecule in the construction of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a complex, monodisperse polyethylene (B3416737) glycol (PEG)-based linker molecule. Its structure is designed to covalently connect two different molecular entities, typically a targeting moiety (like an antibody) and a payload (such as a small molecule drug or a protein degrader). The linker's architecture is modular, with each component serving a distinct purpose:

  • Maleimide (Mal): This functional group at one terminus reacts specifically with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins, to form a stable thioether bond.

  • PEG4: A short polyethylene glycol chain consisting of four ethylene (B1197577) glycol units. This segment enhances the linker's hydrophilicity and provides spatial separation between the conjugated molecules.

  • Lysine (B10760008) (Lys): An amino acid that provides a branching point. Its side-chain amine is protected with a trifluoroacetyl (TFA) group.

  • TFA (Trifluoroacetyl): A protecting group on the lysine's side-chain amine. It is stable under many reaction conditions but can be selectively removed to expose the amine for subsequent conjugation.

  • Amide Bond (-NH-): Connects the lysine core to the longer PEG chain.

  • m-PEG24: A longer polyethylene glycol chain with 24 ethylene glycol units, terminated with a methoxy (B1213986) group ('m'). This substantial PEG chain significantly increases the overall hydrophilicity and hydrodynamic radius of the resulting conjugate, which can improve its pharmacokinetic and pharmacodynamic properties.

The strategic arrangement of these components allows for a sequential and controlled conjugation strategy, making it a valuable tool in the development of targeted therapeutics.

Physicochemical and Structural Properties

The quantitative properties of this compound are summarized in the table below. These values are based on information from various chemical suppliers and may vary slightly between batches.

PropertyValue
Molecular Weight Approximately 1728.9 g/mol
Chemical Formula C75H140F3N5O35
Purity Typically >95%
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, DMSO, DMF, and methanol
Storage Conditions -20°C, under an inert atmosphere

Below is a diagram illustrating the logical relationship of the functional components of the this compound linker.

A Maleimide (Mal) (Thiol-reactive) B PEG4 Spacer A->B Covalent Bond C Lysine (Lys) Core B->C Covalent Bond D TFA-protected Amine (Payload attachment site) C->D Side-chain E Amide Linkage C->E Covalent Bond F m-PEG24 Spacer (Hydrophilicity & PK modulation) E->F Covalent Bond

Functional components of the linker.

Core Applications and Mechanisms of Action

This linker is primarily employed in the development of PROTACs and ADCs, leveraging its bifunctional nature to bridge a targeting protein with an effector molecule.

PROTACs and the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS). A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker like this compound.

The mechanism involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Start Commercially available Fmoc-Lys(Boc)-OH Step1 Couple to m-PEG24-NH2 Start->Step1 Intermediate1 Fmoc-Lys(Boc)-NH-m-PEG24 Step1->Intermediate1 Step2 Fmoc deprotection (e.g., Piperidine) Intermediate1->Step2 Intermediate2 H2N-Lys(Boc)-NH-m-PEG24 Step2->Intermediate2 Step3 Couple to Maleimido-PEG4-COOH Intermediate2->Step3 Intermediate3 Mal-PEG4-Lys(Boc)-NH-m-PEG24 Step3->Intermediate3 Step4 Boc deprotection (e.g., TFA) Intermediate3->Step4 FinalProduct Mal-PEG4-Lys(NH2)-NH-m-PEG24 Step4->FinalProduct Step5 TFA salt formation or re-protection with TFAA FinalProduct->Step5 Target This compound Step5->Target

An In-depth Technical Guide to the Chemical Properties and Applications of Mal-PEG4-Lys(TFA)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-Lys(TFA)-NH-m-PEG24 is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that serves as a versatile heterobifunctional linker in the fields of bioconjugation and drug development. Its unique architecture, featuring a maleimide (B117702) group, a protected amine on a lysine (B10760008) residue, and a long polyethylene glycol (PEG) chain, makes it an invaluable tool for the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows.

Core Chemical Properties

This compound is a well-defined molecule with a specific molecular weight and formula, unlike traditional polydisperse PEG polymers. This monodispersity is crucial for the batch-to-batch reproducibility of the resulting conjugates.

PropertyValueSource(s)
Molecular Weight 1728.92 g/mol [1][2]
Molecular Formula C75H140F3N5O35[2][3]
Purity Typically >95%[3]
Appearance White to off-white solid[4]
Storage Store at -20°C, desiccated[5][6]
Solubility
SolventSolubilityReference(s)
Water Soluble (qualitative)[4]
DMSO Soluble[5]
DMF Soluble[5]
DCM (Dichloromethane) Soluble[5]
Acetonitrile Soluble[5]
Methanol Soluble[5]

It is recommended to dissolve the compound in a minimal amount of a compatible organic solvent like DMSO or DMF before diluting with aqueous buffers for conjugation reactions.

Stability

The stability of this compound is primarily dictated by the maleimide group, which is susceptible to hydrolysis, especially at higher pH.

ConditionStability ProfileReference(s)
pH < 6.5 Maleimide group is relatively stable.[7]
pH 6.5 - 7.5 Optimal for reaction with thiols; hydrolysis is a competing reaction.[7]
pH > 7.5 Rate of hydrolysis increases significantly, leading to ring-opening and loss of reactivity towards thiols.[8]
Temperature Store at -20°C for long-term stability. Allow to warm to room temperature before opening to prevent moisture condensation.[5][6]

The thioether bond formed upon reaction with a cysteine residue is generally stable, but the resulting succinimide (B58015) ring can also undergo hydrolysis, which can in some cases enhance the overall stability of the conjugate by preventing retro-Michael addition.[9]

Reactivity and Functional Groups

This compound possesses two key reactive functionalities, enabling the sequential conjugation of two different molecules.

  • Maleimide Group: This group specifically reacts with free sulfhydryl (thiol) groups, most commonly found on cysteine residues of proteins and peptides, via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient in the pH range of 6.5-7.5.[7]

  • TFA-Protected Amine Group: The primary amine on the lysine residue is protected with a trifluoroacetyl (TFA) group. This protecting group can be removed under appropriate basic conditions to liberate the free amine. The deprotected amine can then be coupled to a carboxylic acid or an activated ester (e.g., NHS ester) to form a stable amide bond.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable linker for the construction of ADCs and PROTACs. The long, hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.

PROTACs: Targeting Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. This compound can serve as the linker connecting the POI-binding ligand and the E3 ligase ligand.

Signaling Pathway Example: BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader protein involved in the regulation of oncogenes like c-MYC. PROTACs have been developed to target BRD4 for degradation, offering a promising therapeutic strategy for various cancers.

PROTAC_BRD4_Degradation PROTAC BRD4-targeting PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex Binds BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex Binds cMYC c-MYC Gene BRD4->cMYC Promotes Transcription E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Targeted for Degradation Transcription Transcription Blocked Degradation_Products Degraded Peptides Proteasome->Degradation_Products Degrades PROTAC_Synthesis_Workflow start Start step1 Step 1: Deprotection of Linker Amine Treat this compound with a suitable base (e.g., piperidine (B6355638) in DMF) to remove the TFA protecting group. start->step1 step2 Step 2: Coupling of E3 Ligase Ligand React the deprotected linker with an activated carboxylic acid derivative of pomalidomide (e.g., pomalidomide-COOH + HATU/DIPEA). step1->step2 intermediate1 Intermediate: Mal-PEG-Lys-Pomalidomide step2->intermediate1 step3 Step 3: Thiol-Maleimide Conjugation React the maleimide-functionalized intermediate with a thiol-containing JQ1 derivative. intermediate1->step3 purification Step 4: Purification Purify the final PROTAC using reverse-phase HPLC. step3->purification final_product Final PROTAC: JQ1-Linker-Pomalidomide purification->final_product end End final_product->end ADC_Synthesis_Workflow start Start step1 Step 1: Antibody Reduction Partially reduce the interchain disulfide bonds of the antibody (e.g., Trastuzumab) using a mild reducing agent like TCEP to generate free thiol groups. start->step1 step2 Step 2: Payload-Linker Preparation Synthesize the payload-linker conjugate by reacting This compound with an amine- containing payload (after deprotection of the linker's amine). start->step2 intermediate1 Intermediate: Reduced Antibody step1->intermediate1 intermediate2 Intermediate: Payload-Linker step2->intermediate2 step3 Step 3: Conjugation React the reduced antibody with the payload-linker conjugate in a buffer at pH 7.0-7.5. intermediate1->step3 intermediate2->step3 purification Step 4: Purification Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated payload-linker and aggregates. step3->purification final_product Final ADC purification->final_product end End final_product->end

References

In-Depth Technical Guide: Mal-PEG4-Lys(TFA)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Mal-PEG4-Lys(TFA)-NH-m-PEG24, a critical component in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a quick reference for researchers.

PropertyValueSource(s)
Molecular Weight 1728.92 g/mol [1][2]
Molecular Formula C75H140F3N5O35[2]
Purity Typically ≥98%[3]
Storage Conditions Store at -20°C[3]

Applications in Drug Development

This compound is a versatile polyethylene (B3416737) glycol (PEG)-based linker. Its structure is designed for the synthesis of complex bioconjugates.[1] The maleimide (B117702) group at one end provides reactivity towards thiol groups, commonly found in cysteine residues of proteins.[4] The other end features a trifluoroacetic acid (TFA)-protected amine on a lysine (B10760008) residue, which, after deprotection, can be coupled to carboxylic acids.[4]

This dual functionality makes it an ideal linker for:

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[1][5] this compound can serve as the linker connecting the target protein ligand to the E3 ligase ligand.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens.[4] This linker can be used to attach the cytotoxic payload to the antibody.

Experimental Protocols

The following are generalized experimental protocols for the key reactions involving this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Maleimide-Thiol Conjugation

This protocol outlines the conjugation of the maleimide group of the linker to a thiol-containing molecule, such as a protein with cysteine residues.

Materials:

  • Thiol-containing protein or molecule

  • This compound

  • Degassed reaction buffer (e.g., PBS, Tris, HEPES at pH 7.0-7.5)[3][6]

  • Reducing agent (e.g., TCEP) if disulfide bonds are present[3]

  • Anhydrous DMSO or DMF[3]

  • Purification system (e.g., gel filtration, HPLC, FPLC)[3]

Procedure:

  • Dissolve the thiol-containing protein in a degassed buffer at a concentration of 1-10 mg/mL.[3]

  • If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfides.[7][8]

  • Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution.[3]

  • Add a 10-20 fold molar excess of the dissolved linker to the protein solution.[9]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7][9]

  • Purify the resulting conjugate using an appropriate method such as gel filtration or HPLC to remove unreacted linker and byproducts.[3]

TFA Deprotection and Amine Coupling

This two-step protocol describes the removal of the TFA protecting group from the lysine amine, followed by the coupling of the newly exposed amine to a carboxylic acid.

Part 1: TFA Deprotection

Materials:

  • This compound conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the TFA-protected conjugate in DCM.

  • Add a solution of 25% TFA in DCM.[10]

  • Stir the reaction at room temperature for 1-2 hours.[10]

  • Remove the solvent and excess TFA in vacuo. The resulting deprotected amine is often used in the next step without further purification.

Part 2: Amide Bond Formation

Materials:

  • Deprotected amine conjugate

  • Carboxylic acid-containing molecule

  • Anhydrous DMF

  • Coupling agents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

Procedure:

  • Dissolve the deprotected amine conjugate and the carboxylic acid (2.0 equivalents) in anhydrous DMF.[11]

  • Add HOBt (2.0 equivalents) and HBTU (2.0 equivalents) to the solution.[11]

  • Add DIPEA (4.0 equivalents) to the reaction mixture.[11]

  • Stir the reaction at room temperature for 10-60 minutes, monitoring the reaction progress (e.g., by TLC or LC-MS).[11]

  • Upon completion, purify the final conjugate using an appropriate chromatographic method.

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, a key application of the this compound linker.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (Linker + Ligands) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Release & Recycle Ternary->E3 Ub_POI Ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action Cycle.

References

An In-depth Technical Guide to the Synthesis of Mal-PEG4-Lys(TFA)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic route for Mal-PEG4-Lys(TFA)-NH-m-PEG24, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis involves a multi-step process, including amide coupling, deprotection, and maleimide (B117702) functionalization. This document outlines the experimental protocols, presents key data in a structured format, and includes visualizations to elucidate the synthesis workflow.

Overview of the Synthetic Strategy

The synthesis of this compound is a sequential process that involves the assembly of three key building blocks: a methoxy-terminated polyethylene (B3416737) glycol amine (m-PEG24-amine), a protected lysine (B10760008) derivative (Fmoc-Lys(TFA)-OH), and a maleimide-functionalized PEG linker (Mal-PEG4-NHS ester). The general strategy is as follows:

  • Amide Bond Formation: The synthesis commences with the coupling of the primary amine of m-PEG24-amine to the carboxylic acid of Fmoc-Lys(TFA)-OH. This reaction forms a stable amide bond and creates an intermediate where the alpha-amine of the lysine is protected by an Fmoc group, and the epsilon-amine is protected by a trifluoroacetyl (TFA) group.

  • Fmoc Deprotection: The Fmoc protecting group is selectively removed from the alpha-amine of the lysine residue, exposing a primary amine for the subsequent conjugation step.

  • Maleimide Functionalization: The final step involves the acylation of the newly deprotected alpha-amine with an activated maleimide-PEG4 linker, typically Maleimide-PEG4-N-hydroxysuccinimide (NHS) ester, to yield the final product.

This synthetic route allows for the controlled and directional assembly of the heterobifunctional linker.

Data Presentation

The following table summarizes the key reactants and expected products for each step of the synthesis. Molar masses are approximate and can vary slightly between suppliers.

Step Reactant 1 Reactant 2 Coupling/Deprotection Agent Product Molecular Weight ( g/mol )
1m-PEG24-amineFmoc-Lys(TFA)-OHEDC/NHSFmoc-Lys(TFA)-NH-m-PEG24~1658.9
2Fmoc-Lys(TFA)-NH-m-PEG24-20% Piperidine (B6355638) in DMFH2N-Lys(TFA)-NH-m-PEG24~1436.7
3H2N-Lys(TFA)-NH-m-PEG24Mal-PEG4-NHS ester-This compound~1728.9

Experimental Protocols

The following protocols are based on established methodologies for peptide synthesis and bioconjugation. Researchers should optimize these conditions based on their specific laboratory setup and reagent sources.

Step 1: Synthesis of Fmoc-Lys(TFA)-NH-m-PEG24

This step involves the coupling of m-PEG24-amine and Fmoc-Lys(TFA)-OH via an amide bond.

Materials:

  • m-PEG24-amine

  • Fmoc-Lys(TFA)-OH

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon supply

Procedure:

  • In a clean, dry round bottom flask under an inert atmosphere (N2 or Ar), dissolve Fmoc-Lys(TFA)-OH (1.2 equivalents), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

  • Stir the solution at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve m-PEG24-amine (1.0 equivalent) in anhydrous DMF.

  • Slowly add the m-PEG24-amine solution to the activated Fmoc-Lys(TFA)-OH solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DMF under reduced pressure.

  • Dissolve the crude residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

  • The crude product can be further purified by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC).[][2]

Step 2: Synthesis of H2N-Lys(TFA)-NH-m-PEG24

This step involves the deprotection of the Fmoc group.

Materials:

  • Fmoc-Lys(TFA)-NH-m-PEG24

  • 20% Piperidine in DMF (v/v)

  • Anhydrous DMF

  • Diethyl ether

  • Round bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Fmoc-Lys(TFA)-NH-m-PEG24 from Step 1 in a 20% solution of piperidine in DMF.

  • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess piperidine under reduced pressure.

  • Co-evaporate with toluene (B28343) or another suitable solvent to ensure complete removal of piperidine.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum. The resulting H2N-Lys(TFA)-NH-m-PEG24 is often used in the next step without further purification.

Step 3: Synthesis of this compound

This is the final step where the maleimide-PEG4 moiety is attached.

Materials:

  • H2N-Lys(TFA)-NH-m-PEG24

  • Maleimide-PEG4-NHS ester

  • Anhydrous DMF

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Diethyl ether

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply

Procedure:

  • Dissolve H2N-Lys(TFA)-NH-m-PEG24 (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add a slight excess of a non-nucleophilic base such as TEA or DIPEA (1.5-2.0 equivalents) to the solution.

  • In a separate container, dissolve Maleimide-PEG4-NHS ester (1.1 equivalents) in anhydrous DMF.

  • Slowly add the Maleimide-PEG4-NHS ester solution to the amine solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[3][4][5]

  • Upon completion, remove the DMF under reduced pressure.

  • Dissolve the crude residue in a minimal amount of DCM and precipitate the final product by adding cold diethyl ether.

  • Collect the precipitate by filtration and wash thoroughly with cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the final product, this compound, under vacuum.

  • For high purity, the product should be purified by preparative reverse-phase HPLC.[][2]

Visualization of the Synthesis Workflow

The following diagrams illustrate the chemical structures and the overall workflow of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Fmoc Deprotection cluster_step3 Step 3: Maleimide Functionalization mPEG24_amine m-PEG24-amine EDC_NHS EDC, NHS DMF, RT mPEG24_amine->EDC_NHS Fmoc_Lys_TFA Fmoc-Lys(TFA)-OH Fmoc_Lys_TFA->EDC_NHS Intermediate1 Fmoc-Lys(TFA)-NH-m-PEG24 EDC_NHS->Intermediate1 Piperidine 20% Piperidine in DMF, RT Intermediate1->Piperidine Intermediate2 H2N-Lys(TFA)-NH-m-PEG24 Piperidine->Intermediate2 TEA_DMF TEA, DMF RT Intermediate2->TEA_DMF Mal_PEG4_NHS Mal-PEG4-NHS ester Mal_PEG4_NHS->TEA_DMF Final_Product This compound TEA_DMF->Final_Product

Caption: Overall synthesis workflow for this compound.

Caption: Chemical structures of key reactants, intermediates, and the final product.

Conclusion

The synthesis of this compound is a feasible process for laboratories equipped for solution-phase peptide synthesis and purification. The presented protocols provide a solid foundation for the successful synthesis of this important PROTAC linker. Careful monitoring of each reaction step and rigorous purification of the final product are crucial to obtain a high-quality reagent for subsequent drug development applications. The use of LC-MS and NMR spectroscopy is highly recommended for the characterization and confirmation of the structure of the intermediates and the final product.

References

The Function of the Maleimide Group in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Maleimide-Based Bioconjugation

In the landscape of bioconjugation, the development of specific and efficient chemical ligation techniques is paramount for the creation of well-defined bioconjugates for therapeutic and diagnostic applications. Among the various chemical handles employed, the maleimide (B117702) group has emerged as one of the most widely used functionalities for site-specific modification of biomolecules. This is primarily due to its high reactivity and selectivity towards sulfhydryl (thiol) groups, which are naturally present in the side chains of cysteine residues in proteins. This guide provides an in-depth exploration of the core functions of the maleimide group in bioconjugation, detailing its reaction mechanism, stability considerations, and key applications, with a focus on its role in the development of antibody-drug conjugates (ADCs).

Core Mechanism: The Thiol-Maleimide Michael Addition

The primary function of the maleimide group in bioconjugation is to serve as an electrophilic acceptor for a nucleophilic thiol group. The reaction proceeds via a covalent, irreversible Michael addition, where the thiolate anion attacks one of the vinyl carbons of the maleimide ring. This leads to the formation of a stable thioether bond, effectively linking the maleimide-containing molecule to the cysteine-containing biomolecule.

The reaction is highly selective for thiol groups within a specific pH range. While other nucleophilic amino acid side chains exist in proteins (e.g., lysine, histidine), their reactivity towards maleimides is significantly lower under physiological conditions, ensuring that the conjugation occurs predominantly at cysteine residues.

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb (exposed -SH groups) mAb->Reduced_mAb Reduction (e.g., TCEP) ADC Antibody-Drug Conjugate (ADC) Reduced_mAb->ADC Maleimide_Drug Maleimide-Linker-Drug Maleimide_Drug->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification Analysis Analysis (e.g., Mass Spec, HPLC) Purification->Analysis

The Strategic Role of Lysine in Bifunctional Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ε-amino group of lysine (B10760008), with its inherent nucleophilicity and surface accessibility on proteins, represents a cornerstone in the design and synthesis of bifunctional linkers for advanced therapeutics. This technical guide provides a comprehensive overview of the chemistry, application, and characterization of lysine-based linkers, with a particular focus on their role in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We delve into the fundamental principles of lysine reactivity, explore common and novel conjugation strategies, and present detailed experimental protocols for the synthesis and analysis of these critical molecular bridges. Furthermore, this guide summarizes key quantitative data on linker performance and visualizes the intricate signaling pathways and experimental workflows central to the development of next-generation targeted therapies.

Introduction: The Versatility of Lysine in Bioconjugation

Lysine residues are among the most frequently targeted amino acids for the chemical modification of proteins, primarily due to the nucleophilic nature of the ε-amino group.[1] In the realm of bifunctional linkers, which serve to connect a targeting moiety (e.g., a monoclonal antibody) to a payload (e.g., a cytotoxic drug or a small molecule), lysine offers a readily available and reactive handle.[2] The resulting amide bond formed through common conjugation chemistries is generally stable, a critical attribute for therapeutic agents that must remain intact in circulation until they reach their target.[1]

However, the high abundance of lysine residues on the surface of most proteins, particularly antibodies (typically around 80-100 lysines), presents a significant challenge: the generation of heterogeneous conjugates.[3] This heterogeneity, characterized by a distribution of drug-to-antibody ratios (DAR) and various conjugation sites, can impact the efficacy, pharmacokinetics, and toxicity of the final product.[][5] Consequently, a deep understanding of lysine chemistry and the development of strategies for more controlled and site-selective conjugation are paramount for the advancement of therapies like ADCs and PROTACs.[1][2]

The Chemistry of Lysine-Directed Linkers

The primary amine of lysine's side chain is the key functional group exploited in the design of bifunctional linkers. Its reactivity is highly dependent on the reaction pH, as the deprotonated, neutral amine is the nucleophilic species.[6]

Common Amine-Reactive Chemistries

Several chemical moieties are commonly employed to react with lysine's ε-amino group.

  • N-Hydroxysuccinimide (NHS) Esters: This is the most prevalent chemistry for lysine conjugation. NHS esters react with primary amines to form stable amide bonds, releasing NHS as a byproduct.[7] The reaction is typically performed at a slightly basic pH (around 8.0-8.5) to ensure a sufficient concentration of the deprotonated amine.[]

  • Isothiocyanates: These groups react with primary amines to form stable thiourea (B124793) linkages.[2]

  • Aldehydes and Ketones: Through reductive amination, aldehydes and ketones can be coupled to amines in the presence of a reducing agent like sodium cyanoborohydride to form a stable alkyl amine.[6]

  • Sulfonyl Halides: While highly reactive towards nucleophiles, sulfonyl halides are often less selective than NHS esters and can be prone to hydrolysis in aqueous environments.[6]

Challenges in Lysine Conjugation: Heterogeneity and Site-Selectivity

The stochastic nature of conjugation to the numerous surface-exposed lysines on an antibody results in a heterogeneous mixture of ADCs with varying DARs.[9] This heterogeneity can lead to batch-to-batch variability and a less defined therapeutic window.[5] Achieving site-selective lysine modification is a significant area of research, with strategies including:

  • Kinetically Controlled Labeling: Targeting the most reactive lysine residue by carefully controlling reaction conditions.[6]

  • Proximity-Induced Modification: Utilizing a directing group to bring the reactive linker moiety into close proximity with a specific lysine.[2]

  • Enzymatic Approaches: Employing enzymes to achieve highly specific modifications.[2]

Quantitative Data on Lysine-Based Linkers

The performance of a bifunctional linker is a critical determinant of the overall efficacy and safety of a therapeutic conjugate. While comprehensive, directly comparative quantitative data for a wide range of lysine linkers is not always readily available in the literature, key parameters are consistently evaluated.

ParameterLinker/ADC ExampleValueConditionsReference
Efficacy (in vivo) Anti-murine folate receptor α (FRα) ADCLower DAR (2.0) more efficacious than higher DAR (3.5)Matched payload concentrations in multiple xenograft models with target-mediated drug disposition (TMDD).[10]
Linker Stability (Half-life) mcc-triazole spacer-PEG7-x-lysine-PABC-SN-3810 hoursLysosomally relevant conditions (pH ~5)[11]
PROTAC Efficacy (Degradation) PROTAC-based PI3Kδ degrader (B14)DC50 = 3.98 nMIn vitro cell-based assay[12]
Drug-to-Antibody Ratio (DAR) Ado-trastuzumab emtansine (Kadcyla)~3.5N/A[]
Drug-to-Antibody Ratio (DAR) Gemtuzumab ozogamicin (B1678132) (Mylotarg)2-3N/A[]
Drug-to-Antibody Ratio (DAR) Inotuzumab ozogamicin (Besponsa)5-7N/A[]
Drug-to-Antibody Ratio (DAR) Mirvetuximab soravtansine-gynx (ELAHERE)3.4N/A[]

Experimental Protocols

Protocol for NHS Ester Conjugation to an IgG Antibody

This protocol is a typical procedure for labeling IgG antibodies with an NHS ester-functionalized molecule.[14][15][16]

Materials:

  • IgG to be labeled

  • NHS ester-functionalized linker-payload

  • Anhydrous DMSO

  • 1 M Sodium bicarbonate (NaHCO3), pH 8.3

  • Purification column (e.g., Sephadex G-25) or ultrafiltration vials

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 2.5 mg/mL.[14]

    • If the antibody is in a different buffer, adjust the pH by adding one-tenth volume of 1 M sodium bicarbonate, pH 8.3.[14]

    • Ensure the antibody solution is free of amine-containing stabilizers like Tris or BSA.[14]

  • NHS Ester-Linker-Payload Preparation:

    • Prepare a 10 mM stock solution of the NHS ester-functionalized linker-payload in anhydrous DMSO.[15]

  • Conjugation Reaction:

    • Add the desired molar excess of the NHS ester solution to the antibody solution while gently stirring. A typical starting molar ratio of dye:protein is 15:1, but this should be optimized.[15]

    • Incubate the reaction for 1 hour at room temperature in the dark.[15]

  • Purification:

    • Separate the conjugated antibody from unreacted linker-payload using a size-exclusion chromatography column (e.g., Sephadex G-25) or by ultrafiltration, exchanging the buffer to PBS.[14]

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) and characterize the conjugation sites (see Protocol 4.2).

Protocol for Characterization of Lysine-Conjugated ADCs by Mass Spectrometry

This protocol outlines a general workflow for identifying and quantifying conjugation sites on a lysine-conjugated ADC using LC-MS/MS.[17][18][19][20]

Materials:

  • Lysine-conjugated ADC

  • Denaturation buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin, chymotrypsin)

  • LC-MS/MS system with a C18 column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • Sample Preparation (Bottom-up Proteomics):

    • Denature the ADC sample in 8 M urea.[17]

    • Reduce the disulfide bonds with DTT at 56°C for 30 minutes.[17]

    • Alkylate the free cysteines with iodoacetamide (B48618) in the dark at 37°C for 30 minutes.[17]

    • Digest the ADC into peptides using a protease (e.g., trypsin) overnight at 37°C.[19]

    • Desalt the resulting peptide mixture using a C18 spin column.[19]

  • LC-MS/MS Analysis:

    • Reconstitute the peptide sample in an appropriate buffer (e.g., 0.1% formic acid in water).[17]

    • Inject the sample onto a C18 column and separate the peptides using a gradient of increasing acetonitrile concentration.[17]

    • Analyze the eluting peptides using a mass spectrometer operating in data-dependent acquisition mode to acquire both MS1 and MS/MS spectra.[17]

  • Data Analysis:

    • Use specialized software to search the MS/MS data against the antibody sequence to identify peptides.

    • Identify conjugated peptides by the characteristic mass shift corresponding to the linker-payload.[20]

    • Quantify the relative abundance of conjugated versus unconjugated peptides to determine the occupancy at each lysine site.[17]

Visualizing Key Pathways and Workflows

Signaling Pathway: ADC Targeting HER2

Antibody-drug conjugates targeting receptors like HER2 induce cell death through the delivery of a cytotoxic payload.

ADC_HER2_Pathway ADC Trastuzumab-DM1 (Lysine-linked ADC) HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 DM1 Payload Lysosome->DM1 Linker Cleavage & Antibody Degradation Microtubules Microtubule Disruption DM1->Microtubules Inhibition Apoptosis Apoptosis Microtubules->Apoptosis Induction

Caption: General signaling pathway of a HER2-targeted ADC.

Experimental Workflow: ADC Characterization

The characterization of a lysine-conjugated ADC is a multi-step process to ensure quality and consistency.

ADC_Characterization_Workflow cluster_synthesis ADC Synthesis cluster_analysis Analysis cluster_results Results Antibody Monoclonal Antibody Conjugation Lysine Conjugation Antibody->Conjugation LinkerPayload Linker-Payload (NHS Ester) LinkerPayload->Conjugation Purification Purification Conjugation->Purification IntactMass Intact Mass Analysis (HIC/MS) Purification->IntactMass PeptideMapping Peptide Mapping (LC-MS/MS) Purification->PeptideMapping DAR Drug-to-Antibody Ratio (DAR) IntactMass->DAR ConjugationSites Conjugation Site Identification PeptideMapping->ConjugationSites

Caption: Workflow for the synthesis and characterization of lysine-conjugated ADCs.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs utilize bifunctional linkers to induce the degradation of target proteins via the ubiquitin-proteasome system. The ubiquitination occurs on lysine residues of the target protein.

PROTAC_Pathway PROTAC PROTAC (Bifunctional Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3->TernaryComplex Ubiquitination Polyubiquitination of POI Lysines TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion and Future Directions

Lysine remains a pivotal amino acid for the construction of bifunctional linkers in advanced drug development. Its widespread availability and well-understood reactivity provide a robust platform for the creation of therapeutic conjugates. However, the challenge of heterogeneity persists, driving innovation in site-selective conjugation technologies. The future of lysine-based linkers will likely focus on the development of novel chemistries that offer greater control over the conjugation process, leading to more homogeneous and precisely engineered therapeutics. Furthermore, a deeper understanding of how linker design influences the stability, release kinetics, and ultimately the clinical performance of these conjugates will be crucial for realizing their full therapeutic potential. As analytical techniques continue to advance, we can expect a more detailed characterization of these complex molecules, paving the way for the next generation of highly effective and safe targeted therapies.

References

In-Depth Technical Guide: Solubility Profile of Mal-PEG4-Lys(TFA)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Mal-PEG4-Lys(TFA)-NH-m-PEG24, a polyethylene (B3416737) glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on its expected solubility based on the well-understood properties of its constituent chemical moieties. Furthermore, it outlines a detailed experimental protocol for determining its empirical solubility and provides a visual workflow for this process.

Introduction to this compound

This compound is a heterobifunctional linker designed for the synthesis of PROTACs. These molecules are engineered to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker itself is a critical component, influencing the PROTAC's overall properties, including its solubility, cell permeability, and the geometry of the ternary complex (PROTAC-target protein-E3 ligase).

The structure of this compound incorporates several key features that dictate its physicochemical behavior:

  • Maleimide Group: Provides a reactive handle for covalent linkage to thiol groups, commonly found in cysteine residues of proteins.

  • PEG Chains (PEG4 and m-PEG24): The presence of extensive polyethylene glycol chains significantly enhances the hydrophilicity and aqueous solubility of the molecule.[1][2][3] PEGylation is a widely used strategy in drug development to improve the solubility and pharmacokinetic properties of molecules.[4]

  • Lysine (B10760008) Core: A central lysine residue provides a scaffold for the attachment of the different functional arms of the linker.

  • Trifluoroacetic Acid (TFA) Salt: The trifluoroacetate (B77799) counter-ion can influence the compound's solid-state properties and its solubility in various solvents.

Expected Solubility Profile

Table 1: Expected Qualitative Solubility of this compound

SolventExpected SolubilityRationale and Remarks
WaterHighThe extensive PEG chains are highly hydrophilic and should impart excellent water solubility. The TFA salt form may further enhance aqueous solubility.
Phosphate-Buffered Saline (PBS)HighExpected to be readily soluble in aqueous buffers, which is crucial for its application in bioconjugation reactions.
Dimethyl Sulfoxide (DMSO)HighDMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including PEGylated molecules.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent that should effectively solubilize this compound.
Ethanol, MethanolModerate to HighLower alcohols are generally good solvents for PEGylated molecules, though solubility may be slightly less than in water, DMSO, or DMF.
Dichloromethane (DCM)ModerateWhile less polar, DCM can often dissolve PEGylated compounds, particularly those with other organic moieties.
AcetonitrileModerateA polar aprotic solvent, it is expected to be a suitable solvent, often used in reversed-phase chromatography of such molecules.
Hexanes, Diethyl EtherLow to InsolubleThese nonpolar solvents are unlikely to effectively solvate the highly polar PEG chains and the charged TFA salt.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of a PEGylated compound in various solvents.

Objective: To determine the saturation solubility of this compound in a selection of relevant solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Syringe filters (0.22 µm)

  • Pipettes and tips

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume of each test solvent to the respective vials.

    • Securely cap the vials and vortex thoroughly for 2 minutes to facilitate initial dissolution.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The shaking should be continuous to ensure thorough mixing.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid material is disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with a suitable mobile phase for HPLC analysis to bring the concentration within the linear range of the calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the diluted samples of the saturated solutions and determine their concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result A Weigh excess This compound B Add known volume of solvent A->B C Vortex to mix B->C D Incubate with shaking (e.g., 24-48h at 25°C) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant E->F G Dilute for HPLC F->G H Quantify concentration by HPLC G->H I Calculate Solubility H->I

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound is anticipated to exhibit favorable solubility in aqueous solutions and polar organic solvents, a characteristic primarily attributed to its extensive PEGylation. This property is advantageous for its use in bioconjugation and the development of PROTACs. For drug development professionals, while the expected high solubility is a positive attribute, empirical determination using a systematic protocol, such as the one outlined in this guide, is crucial for accurate formulation and application. The provided workflow and considerations serve as a robust starting point for researchers to quantitatively assess the solubility of this and similar PEGylated linkers.

References

The Crucial Core: An In-depth Technical Guide to PROTAC Linker Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. While the choice of ligands dictates target specificity, the linker is a critical and active component that profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. This in-depth technical guide provides a comprehensive overview of PROTAC linker composition, supported by quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of next-generation protein degraders.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC molecule is far more than a passive spacer. Its length, rigidity, and chemical composition are critical determinants of the stability and geometry of the ternary complex formed between the POI and the E3 ligase, which is the cornerstone of PROTAC-mediated protein degradation.[1][2] An optimal linker facilitates productive protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a suboptimal linker can lead to steric hindrance, unproductive binding, or instability, thereby compromising degradation efficiency.

Types of PROTAC Linkers

PROTAC linkers can be broadly categorized into three main classes: flexible, rigid, and "smart" or functional linkers.

Flexible Linkers: These are the most common type of linkers used in early-stage PROTAC development due to their synthetic accessibility.[1]

  • Alkyl Chains: Simple hydrocarbon chains of varying lengths are a common starting point. They offer a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations to facilitate ternary complex formation.[1][3] However, they can be hydrophobic, potentially leading to poor aqueous solubility.[3]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene (B1197577) glycol units and are widely used to improve the solubility and cell permeability of PROTACs.[1][3] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing hydrophilicity.[4]

Rigid Linkers: These linkers incorporate cyclic or aromatic structures to pre-organize the PROTAC into a bioactive conformation, which can enhance the stability of the ternary complex and improve pharmacokinetic properties.[5][6]

  • Cycloalkane-Containing Linkers: Structures such as piperazine (B1678402) and piperidine (B6355638) are often incorporated to increase rigidity and improve water solubility and metabolic stability.[1][3][7] The piperazine ring, in particular, can be protonated at physiological pH, which can enhance solubility.[7][8]

  • Triazole-Containing Linkers: The triazole moiety, typically formed via a copper-catalyzed "click chemistry" reaction, is metabolically stable and provides a rigid connection between the two ligands.[3][6] This synthetic route is highly efficient and allows for the rapid generation of PROTAC libraries.[6]

"Smart" or Functional Linkers: These linkers are designed to respond to specific stimuli, allowing for spatiotemporal control of PROTAC activity.

  • Photoswitchable Linkers: Often containing an azobenzene (B91143) moiety, these linkers can switch between cis and trans isomers upon exposure to specific wavelengths of light, thereby activating or deactivating the PROTAC.[1]

  • Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlled PROTAC activation.[1]

  • Self-Immolative Linkers: These are designed to be cleaved by a specific intracellular trigger, releasing the active PROTAC at the desired site of action.[1]

Quantitative Analysis of Linker Composition on PROTAC Efficacy

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with different linker compositions.

Table 1: Comparison of Degradation Efficiency for BRD4-Targeting PROTACs with Different E3 Ligase Ligands and Linker Types

PROTACE3 Ligase RecruitedLinker TypeCell LineDC50 (nM)Dmax (%)Reference
ARV-771VHLNot SpecifiedCastration-Resistant Prostate Cancer (CRPC)< 1 - < 5Not Reported[9]
MZ1VHLPEGH661, H8388, 23Complete at 100 nM[9]
ARV-825CRBNNot SpecifiedBurkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 - 1Not Reported[9]
dBET1CRBNPEGH661>500Not Reported[10]
dBET57CRBNPEGH661~500Not Reported[10]
PROTAC with Piperazine LinkerCRBNRigid (Piperazine)MM.1S0.1 - 1 µM (for CDK4/6)Substantial[2]

Table 2: Impact of Linker Length and Composition on BTK-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
NC-1Non-covalent, PEG-based2.297Mino[11]
IR-1Irreversible covalent, PEG-based<10>85Mino[11]
IR-2Irreversible covalent, PEG-based<10>85Mino[11]
RC-3Reversible covalent, PEG-based<10>85Mino[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are outlines of key experimental protocols.

Western Blotting for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells of interest in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for the desired time period (typically 4-24 hours).[9]

2. Cell Lysis:

  • After incubation, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13][14]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[8][12]

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.[8]

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[12]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][13]

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3][8]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[13]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3][12]

6. Detection and Analysis:

  • Add an ECL substrate and capture the chemiluminescent signal using an imaging system.[8][12]

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).[8]

  • Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[9]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.

1. Plate Preparation:

  • A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.[15][16]

  • An acceptor plate is filled with buffer.[2][16]

2. Compound Addition:

  • The PROTAC solution is added to the wells of the donor plate.[2]

3. Incubation:

  • The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a set period (e.g., 1-18 hours).[2][15]

4. Quantification:

  • The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS or UV/Vis spectroscopy.[2][10][16]

5. Permeability Calculation:

  • The apparent permeability coefficient (Papp) is calculated.[2]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC is a powerful biophysical technique used to determine the thermodynamic parameters of binding interactions, including those in the PROTAC-induced ternary complex.

1. Sample Preparation:

  • The POI, E3 ligase, and PROTAC must be in identical, well-matched buffers to minimize heats of dilution.[12][17]

  • Samples should be degassed and centrifuged to remove any aggregates.[16][17]

2. Determining Binary Binding Affinities:

  • PROTAC to E3 Ligase (KD1): Titrate the PROTAC into a solution of the E3 ligase in the ITC cell.

  • PROTAC to POI (KD2): Titrate the PROTAC into a solution of the POI in the ITC cell.

3. Determining Ternary Binding Affinity:

  • Titrate the PROTAC into a solution containing a pre-formed complex of the POI and E3 ligase in the ITC cell.

4. Data Analysis:

  • The data is fitted to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) for each interaction.

  • The cooperativity factor (α), which indicates the extent to which the binding of one protein influences the binding of the other, is calculated using the binary and ternary binding affinities.[12]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Experimental_Workflow General Experimental Workflow for PROTAC Evaluation cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Target_Selection Target Selection (POI) Ligand_Identification POI & E3 Ligase Ligand Identification Target_Selection->Ligand_Identification Linker_Design Linker Design & Synthesis Ligand_Identification->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Ternary_Complex_Assay Ternary Complex Formation (e.g., ITC, AlphaLISA) PROTAC_Synthesis->Ternary_Complex_Assay Permeability_Assay Cell Permeability (e.g., PAMPA) PROTAC_Synthesis->Permeability_Assay Degradation_Assay Protein Degradation (Western Blot, HiBiT) Ternary_Complex_Assay->Degradation_Assay Permeability_Assay->Degradation_Assay Cell_Viability_Assay Cell Viability Assay Degradation_Assay->Cell_Viability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Viability_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Linker_Design Iterative Design

References

An In-depth Technical Guide to Heterobifunctional Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional degraders, most notably represented by Proteolysis Targeting Chimeras (PROTACs), have emerged as a revolutionary therapeutic modality in drug discovery.[1][2] Unlike traditional inhibitors that rely on stoichiometric occupancy to block a protein's function, these novel molecules act catalytically to induce the degradation of specific target proteins.[1][2] This approach offers the potential to target proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, and to overcome resistance mechanisms associated with conventional inhibitors.[1][3]

This technical guide provides a comprehensive overview of the core principles of heterobifunctional degraders, with a focus on PROTACs. It will delve into their mechanism of action, the critical components of their design, key experimental protocols for their evaluation, and a summary of quantitative data to aid in their development.

Core Components of a Heterobifunctional Degrader

A heterobifunctional degrader is a chimeric molecule composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[3][4] The successful design of a potent and selective degrader relies on the careful optimization of each of these components.

  • Target-Binding Ligand (Warhead): This component provides specificity for the protein of interest. The affinity of the warhead for the target protein is a crucial parameter, though high affinity is not always a prerequisite for effective degradation.[3]

  • E3 Ligase Ligand (Anchor): This moiety recruits an E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system. The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[5][6]

  • Linker: The linker is not merely a spacer but plays a critical role in the overall activity of the degrader. Its length, composition, and attachment points influence the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[7][8][9]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Heterobifunctional degraders function by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3][10] The process can be summarized in the following key steps:

  • Ternary Complex Formation: The degrader molecule simultaneously binds to the protein of interest and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[3][11] The stability of this complex is a critical determinant of degradation efficiency.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.[10] This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated protein is then recognized and targeted for degradation by the 26S proteasome, a large protein complex that breaks down proteins into smaller peptides.[10][11]

  • Recycling of the Degrader: After the degradation of the target protein, the heterobifunctional degrader is released and can engage another target protein molecule, acting in a catalytic manner.[10][11]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Heterobifunctional Degrader (PROTAC) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades into

Caption: The catalytic cycle of a heterobifunctional degrader.

Quantitative Data for Heterobifunctional Degraders

The evaluation of heterobifunctional degraders involves the quantification of their binding affinities and degradation efficiencies. Key parameters include:

  • Binding Affinity (Kd): The dissociation constant (Kd) measures the affinity of the degrader's ligands for the target protein and the E3 ligase.

  • Degradation Potency (DC50): The half-maximal degradation concentration (DC50) is the concentration of the degrader required to achieve 50% degradation of the target protein.[12]

  • Maximum Degradation (Dmax): The Dmax represents the maximum percentage of target protein degradation that can be achieved with a given degrader.[12]

Table 1: Binding Affinities of Common E3 Ligase Ligands

E3 Ligase LigandE3 LigaseBinding Affinity (Kd/IC50)
VH032VHL185 nM (Kd)[10][11]
VH101VHL44 nM (Kd)[10]
PomalidomideCRBN~2 µM (IC50)[3]
LenalidomideCRBN~178 nM (Kd)[4]
Thalidomide (B1683933)CRBN~250 nM (Kd)[4]

Table 2: Degradation Efficacy of Exemplary PROTACs

PROTACTarget ProteinE3 LigaseCell LineDC50Dmax
NC-1BTKCRBNMino2.2 nM[13]97%[13]
Compound 8oKRAS G12DVHLSNU-119.77 nM[12]>95% (pan-KRAS degrader)[12]
GP262PI3KCRBNMDA-MB-23142.23-227.4 nM[14]71.3-88.6%[14]
GP262mTORCRBNMDA-MB-23145.4 nM[14]74.9%[14]

Experimental Protocols

The development and characterization of heterobifunctional degraders require a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot for Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following treatment with a degrader.[6]

Materials:

  • Cell culture reagents

  • Heterobifunctional degrader compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the degrader or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: In Vitro Ubiquitination Assay

This assay directly assesses the ability of a degrader to induce the ubiquitination of the target protein in a reconstituted system.[5]

Materials:

  • Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex

  • Purified target protein

  • Ubiquitin

  • ATP

  • Ubiquitination buffer

  • Heterobifunctional degrader

  • SDS-PAGE and Western blot reagents

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, target protein, and E3 ligase complex.

  • Initiate Reaction: Add the degrader at various concentrations or a vehicle control to the reaction mixture.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blot: Analyze the reaction products by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands corresponding to ubiquitinated protein indicates a successful reaction.

Protocol 3: Ternary Complex Formation Assay (Pull-down)

This assay confirms the formation of the ternary complex, which is a prerequisite for protein degradation.[9][15]

Materials:

  • Purified, tagged E3 ligase (e.g., GST-VHL)

  • Purified target protein

  • Heterobifunctional degrader

  • Affinity beads (e.g., Glutathione-Sepharose)

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Methodology:

  • Complex Formation: In a microcentrifuge tube, incubate the purified tagged E3 ligase, the target protein, and the degrader at various concentrations.

  • Pull-down: Add affinity beads that bind to the tagged E3 ligase and incubate to capture the complex.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to confirm the presence of both in the complex.

Experimental_Workflow cluster_design Design & Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design Design of Heterobifunctional Degrader Synthesis Chemical Synthesis Design->Synthesis Binding_Assay Binary & Ternary Binding Assays (SPR, ITC, FP) Synthesis->Binding_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Binding_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (Western Blot, Flow Cytometry) Ubiquitination_Assay->Degradation_Assay Viability_Assay Cell Viability/Proliferation Assay Degradation_Assay->Viability_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Viability_Assay->PK_PD Efficacy In Vivo Efficacy Studies (e.g., Xenograft models) PK_PD->Efficacy

Caption: A typical experimental workflow for evaluating a novel degrader.

Logical Relationships in Degrader Design

The development of an effective heterobifunctional degrader is a multifactorial process where the interplay between its components and the biological system dictates its overall activity.

Logical_Relationships cluster_components Degrader Components cluster_properties Physicochemical & Biological Properties cluster_outcome Therapeutic Outcome Warhead Target-Binding Ligand (Warhead) Ternary_Complex Ternary Complex Formation & Stability Warhead->Ternary_Complex Influences Linker Linker (Length, Composition) Linker->Ternary_Complex Critically Influences Physicochem Physicochemical Properties (Solubility, Permeability) Linker->Physicochem Determines E3_Ligand E3 Ligase Ligand (Anchor) E3_Ligand->Ternary_Complex Influences Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation_Efficacy Drives Selectivity Selectivity Ternary_Complex->Selectivity Contributes to Physicochem->Degradation_Efficacy Impacts

References

The Dawn of a New Therapeutic Modality: A Technical Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Principles, Experimental Methodologies, and Quantitative Analysis for Researchers, Scientists, and Drug Development Professionals.

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic strategy, moving beyond traditional occupancy-driven inhibition to an event-driven elimination of disease-causing proteins. By co-opting the cell's intrinsic protein disposal machinery, TPD offers the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance. This technical guide provides a comprehensive overview of the fundamental principles of TPD, detailed experimental protocols for its evaluation, and a summary of key quantitative data to inform the design and development of novel protein degraders.

Core Principles of Targeted Protein Degradation

The primary mechanism of TPD involves hijacking the Ubiquitin-Proteasome System (UPS), the cell's natural machinery for degrading unwanted or damaged proteins.[1] This is achieved through small molecules that act as intermediaries, inducing the proximity of a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[2][4]

There are two main classes of small molecules that mediate TPD:

  • Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to the POI, while the other recruits a specific E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[2][3][5] The linker's length and composition are critical for optimal ternary complex formation and subsequent degradation.

  • Molecular Glues: These are smaller, monovalent compounds that induce a novel protein-protein interaction between an E3 ligase and a target protein, effectively "gluing" them together.[6] The discovery of molecular glues has often been serendipitous, but rational design strategies are now emerging.

The catalytic nature of these degraders allows a single molecule to induce the degradation of multiple target protein molecules, a key advantage over traditional inhibitors that require stoichiometric binding.[2]

Key Signaling Pathways and Mechanisms

The central "pathway" in TPD is the orchestrated series of events leading to the degradation of the target protein. This process can be broken down into several key steps, each of which is critical for the overall efficacy of the degrader.

TPD_Mechanism PROTAC Mechanism of Action cluster_UPS Ubiquitin-Proteasome System cluster_TPD Targeted Protein Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E2->E3 Complex Formation TernaryComplex POI-PROTAC-E3 Ternary Complex E3->TernaryComplex Ub Ubiquitin Ub->E1 Activation (ATP) Proteasome 26S Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides PROTAC PROTAC PROTAC->E3 Recruits POI Protein of Interest (POI) PROTAC->POI Binds PROTAC->TernaryComplex POI->TernaryComplex TernaryComplex->E3 Recycling TernaryComplex->PROTAC Recycling Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition & Degradation

Caption: The PROTAC mechanism of action, illustrating the hijacking of the Ubiquitin-Proteasome System.

Quantitative Data Presentation

The efficacy of a protein degrader is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). Below are tables summarizing these values for prominent PROTACs targeting BRD4 and a comparison of VHL- and CRBN-based degraders for other targets.

Table 1: Degradation Efficiency of BRD4-Targeting PROTACs

PROTACE3 Ligase RecruitedTarget ProteinCell Line(s)DC50Dmax
ARV-771VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nM[7]Not Reported
MZ1VHLBRD4 (preferential)H661, H8388 nM, 23 nM[7]Complete at 100 nM[7]
ARV-825CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nM[7]Not Reported
dBET1CRBNBRD4MV4;111.8 nM>98%
AT1CRBNBRD4RS4;110.8 nM>95%

Table 2: Comparative Degradation Efficiency of VHL vs. CRBN-based PROTACs for EGFR

PROTACE3 LigaseEGFR MutantCell LineDC50 (nM)Dmax (%)
Cmpd 35VHLL858R/T790MH19750.9[8]>90[8]
Cmpd 36CRBNL858R/T790MH19751.8[8]>90[8]
MS39VHLDel19HCC8271.9[8]90[8]
MS99CRBNDel19HCC8273.1[8]80[8]

Experimental Protocols

A robust assessment of a protein degrader's efficacy requires a suite of biochemical and cell-based assays. The following are detailed methodologies for key experiments in the TPD workflow.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays ITC Isothermal Titration Calorimetry (ITC) Ubiquitination In-vitro Ubiquitination Assay ITC->Ubiquitination Confirm Function SPR Surface Plasmon Resonance (SPR) SPR->Ubiquitination NanoBRET NanoBRET Ternary Complex Assay Ubiquitination->NanoBRET Validate in Live Cells WesternBlot Western Blot (DC50/Dmax) NanoBRET->WesternBlot Quantify Degradation Proteomics Mass Spec Proteomics (Off-Target Analysis) WesternBlot->Proteomics Assess Selectivity end End: Lead Optimization Proteomics->end start Start: PROTAC Design start->ITC Binary & Ternary Binding Affinity start->SPR Binding Kinetics & Cooperativity

References

Methodological & Application

Application Notes and Protocols for Mal-PEG4-Lys(TFA)-NH-m-PEG24 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Mal-PEG4-Lys(TFA)-NH-m-PEG24, a heterobifunctional PROTAC linker, in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs).

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

The this compound linker is a high-purity, polyethylene (B3416737) glycol (PEG)-based linker designed for PROTAC synthesis.[3] Its structure incorporates a maleimide (B117702) group for covalent conjugation to a cysteine residue on a POI ligand, a long PEG chain to enhance solubility and optimize the distance between the two ligands, and a protected amine on a lysine (B10760008) residue which, after deprotection, can be conjugated to an E3 ligase ligand. The extended PEG chain (total of 28 PEG units) provides significant flexibility, which can be advantageous for the formation of a productive ternary complex.[4]

Characteristics of this compound

PropertyDescriptionReference
Functional Groups Maleimide, TFA-protected Amine[3]
Linker Composition PEG4, Lysine, m-PEG24[3]
Key Features Long, flexible, and hydrophilic PEG chain to improve solubility and pharmacokinetic properties. The maleimide group allows for specific reaction with thiol groups. The protected amine on the lysine allows for orthogonal conjugation strategies.[2][4]
Storage Store at -20°C for long-term stability.[3]

PROTAC Mechanism of Action

The mechanism of action of a PROTAC involves several key steps, ultimately leading to the degradation of the target protein.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognized & Degraded E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->POI Polyubiquitinates Ub Ubiquitin Ub->E3_Ligase Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Disclaimer: As of the last update, no specific research articles detailing the synthesis and evaluation of a PROTAC using the exact this compound linker have been published. The following protocols are representative methodologies for the synthesis and evaluation of a PROTAC using a similar maleimide-PEG linker.

Protocol 1: Synthesis of a PROTAC using a Maleimide-PEG Linker

This protocol describes a two-step synthesis of a PROTAC, starting with the conjugation of the E3 ligase ligand to the linker, followed by the conjugation of the POI ligand.

Step 1: Conjugation of E3 Ligase Ligand to the Linker

  • Deprotection of the TFA group: Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM). Add a mild base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to remove the trifluoroacetyl (TFA) protecting group from the amine on the lysine residue. Monitor the reaction by LC-MS.

  • Purification: Once the deprotection is complete, remove the solvent under reduced pressure. The resulting product, Mal-PEG4-Lys(NH2)-NH-m-PEG24, can be purified by flash chromatography or preparative HPLC.

  • Coupling to E3 Ligase Ligand: Dissolve the deprotected linker and an E3 ligase ligand with an activated carboxylic acid (e.g., an NHS ester) in an anhydrous polar aprotic solvent like dimethylformamide (DMF). Add a coupling agent such as HATU and a base like DIPEA. Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Purification: Purify the resulting E3 ligase-linker conjugate by preparative HPLC to obtain the desired intermediate.

Step 2: Conjugation of POI Ligand to the E3 Ligase-Linker Intermediate

  • Thiol-Maleimide Michael Addition: Dissolve the purified E3 ligase-linker intermediate and a POI ligand containing a free cysteine residue in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5) containing a reducing agent like TCEP to prevent disulfide bond formation.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature or 4°C. Monitor the progress of the reaction by LC-MS.

  • Final Purification: Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC. Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR.

PROTAC_Synthesis_Workflow start Start deprotection Deprotection of Linker Amine start->deprotection purification1 Purification 1 (HPLC) deprotection->purification1 coupling Coupling to E3 Ligase Ligand purification1->coupling purification2 Purification 2 (HPLC) coupling->purification2 michael_addition Thiol-Maleimide Michael Addition to POI Ligand purification2->michael_addition purification3 Final Purification (HPLC) michael_addition->purification3 characterization Characterization (HRMS, NMR) purification3->characterization end Final PROTAC characterization->end

Caption: General workflow for PROTAC synthesis.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This protocol outlines the steps to determine the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the POI overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the POI band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 3: Determination of DC50 and Dmax
  • Data Collection: Perform a Western blot experiment as described in Protocol 2 with a range of PROTAC concentrations.

  • Data Analysis:

    • Plot the normalized protein levels (as a percentage of the vehicle control) against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic dose-response curve using graphing software (e.g., GraphPad Prism).

    • The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.

    • The Dmax is the maximum percentage of protein degradation achieved.

Representative Quantitative Data

The following table presents hypothetical data for a PROTAC synthesized using a long-chain PEG linker, illustrating the typical parameters evaluated.

Cell LineTarget ProteinTreatment Time (h)DC50 (nM)Dmax (%)
MCF-7Protein X2425>90
HeLaProtein X2440>85
A549Protein Y24>1000<10

Conclusion

The this compound linker offers a versatile platform for the synthesis of PROTACs. Its long, hydrophilic PEG chain can impart favorable physicochemical properties, and its orthogonal functional groups allow for a structured and efficient synthesis workflow. The provided protocols offer a comprehensive guide for the synthesis and evaluation of PROTACs utilizing such linkers, enabling researchers to advance the development of novel targeted protein degraders.

References

Application Notes and Protocols for ADC Development Using Mal-PEG4-Lys(TFA)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the heterobifunctional linker, Mal-PEG4-Lys(TFA)-NH-m-PEG24, in the development of Antibody-Drug Conjugates (ADCs). This advanced linker system offers a discrete polyethylene (B3416737) glycol (dPEG®) backbone, enhancing the solubility and stability of the resulting ADC while enabling precise drug loading.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker molecule connecting the antibody and the payload is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC.

This compound is a branched, PEGylated linker designed for advanced ADC development. It features:

  • A maleimide (B117702) group for site-specific conjugation to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.

  • A TFA-protected amine on a lysine (B10760008) sidearm for the attachment of a cytotoxic payload. This protection allows for a sequential conjugation strategy.

  • A long m-PEG24 tail that provides a hydrophilic shield around the payload, which can improve solubility, reduce aggregation, and extend the ADC's circulation half-life.[1]

The discrete nature of the PEG chains ensures a uniform molecular weight, leading to a more homogeneous ADC product with a predictable drug-to-antibody ratio (DAR).[2]

Principle of the Method

The development of an ADC using this compound involves a two-stage conjugation process:

  • Payload-Linker Conjugation: The TFA protecting group on the lysine's amine is removed, and the free amine is then conjugated to an activated cytotoxic payload (e.g., via an NHS ester).

  • Antibody-Linker-Payload Conjugation: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups. The maleimide group of the linker-payload construct then reacts with these thiols to form a stable thioether bond, resulting in the final ADC.

The resulting ADC is then purified to remove unconjugated antibody, free linker-payload, and other impurities. Characterization is performed to determine the drug-to-antibody ratio (DAR), purity, and in vitro potency.

Experimental Protocols

I. Payload-Linker Conjugation

This protocol describes the conjugation of a cytotoxic payload (with a carboxylic acid group activated as an NHS ester) to the deprotected this compound linker.

Materials and Reagents:

  • This compound

  • Cytotoxic payload-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Deprotection of the Amine: a. Dissolve this compound in anhydrous DMF. b. Add a 10-fold molar excess of TEA or DIPEA to the solution. c. Stir the reaction at room temperature for 2 hours. d. Monitor the deprotection by LC-MS.

  • Conjugation to Payload: a. To the solution containing the deprotected linker, add a 1.2-fold molar excess of the payload-NHS ester. b. Stir the reaction at room temperature overnight, protected from light. c. Monitor the reaction progress by LC-MS.

  • Purification: a. Upon completion, purify the linker-payload conjugate by reverse-phase HPLC. b. Lyophilize the pure fractions to obtain the final product.

  • Characterization: a. Confirm the identity and purity of the linker-payload conjugate by mass spectrometry and HPLC.

II. ADC Synthesis: Antibody-Linker-Payload Conjugation

This protocol outlines the conjugation of the linker-payload construct to a monoclonal antibody.

Materials and Reagents:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Linker-payload construct from Protocol I

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4, with 1 mM EDTA

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) system for purification

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Antibody Reduction: a. Prepare the mAb at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA. b. Add a 10-20 fold molar excess of TCEP to the antibody solution.[3] c. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.[3] d. Remove excess TCEP using a desalting column or tangential flow filtration (TFF), exchanging the buffer to PBS with 1 mM EDTA.[][5]

  • Conjugation Reaction: a. Immediately after reduction, add a 5-10 fold molar excess of the linker-payload construct (dissolved in DMSO) to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v). b. Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.[]

  • Quenching: a. Add a 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups. b. Incubate for 20 minutes at room temperature.

  • Purification: a. Purify the ADC using a pre-equilibrated SEC column to remove unconjugated linker-payload and quenching reagent.[6] b. Alternatively, TFF can be used for purification and buffer exchange.[6] c. Collect the fractions containing the purified ADC.

  • Characterization: a. Concentration: Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm. b. Drug-to-Antibody Ratio (DAR): i. UV-Vis Spectrophotometry: Calculate the average DAR by measuring the absorbance at 280 nm and the maximum absorbance wavelength of the payload.[] ii. Hydrophobic Interaction Chromatography (HIC): Separate the different drug-loaded species (DAR0, DAR2, DAR4, etc.) and calculate the average DAR from the peak areas.[2][8] c. Purity and Aggregation: Analyze the purified ADC by SEC to determine the percentage of monomer, aggregates, and fragments. d. Mass Spectrometry: Confirm the identity of the ADC and the distribution of drug-loaded species by intact mass analysis.[8][9]

III. In Vitro Cytotoxicity Assay

This protocol describes the evaluation of the ADC's potency in a cell-based assay.

Materials and Reagents:

  • Target antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • Purified ADC, unconjugated mAb, and free payload

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[10] b. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated mAb, and free payload in complete cell culture medium. b. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control. c. Incubate the plates for 72-96 hours at 37°C, 5% CO₂.[11][12]

  • Cell Viability Measurement (MTT Assay Example): a. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1][11] b. Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[11] c. Read the absorbance at 570 nm using a microplate reader.[1][10]

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percent viability against the logarithm of the concentration. c. Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a four-parameter logistic curve.[11]

Data Presentation

The following tables present exemplary data that can be generated from the characterization and in vitro evaluation of an ADC synthesized with this compound.

Table 1: Characterization of Purified ADC

ParameterResultMethod
Protein Concentration2.5 mg/mLUV-Vis (A280)
Average DAR3.8HIC-HPLC
% Monomer>98%SEC-HPLC
% Aggregates<2%SEC-HPLC
Endotoxin Level<0.5 EU/mgLAL Assay

Table 2: Distribution of Drug-Loaded Species

Species% of Total
DAR 05%
DAR 225%
DAR 455%
DAR 610%
DAR 85%

Table 3: In Vitro Cytotoxicity (IC₅₀ Values)

CompoundAntigen-Positive Cells (nM)Antigen-Negative Cells (nM)
ADC1.5>1000
Unconjugated mAb>1000>1000
Free Payload0.10.1

Visualizations

ADC_Synthesis_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis linker This compound deprotection Deprotection (TEA/DIPEA) linker->deprotection deprotected_linker Deprotected Linker deprotection->deprotected_linker conjugation1 Conjugation deprotected_linker->conjugation1 payload Payload-NHS Ester payload->conjugation1 purification1 RP-HPLC Purification conjugation1->purification1 linker_payload Linker-Payload Construct conjugation2 Thiol-Maleimide Conjugation linker_payload->conjugation2 linker_payload->conjugation2 purification1->linker_payload mAb Monoclonal Antibody (mAb) reduction Reduction (TCEP/DTT) mAb->reduction reduced_mAb Reduced mAb reduction->reduced_mAb reduced_mAb->conjugation2 crude_ADC Crude ADC conjugation2->crude_ADC quenching Quenching (N-acetylcysteine) crude_ADC->quenching quenched_ADC Quenched ADC quenching->quenched_ADC purification2 SEC/TFF Purification quenched_ADC->purification2 final_ADC Purified ADC purification2->final_ADC

Caption: Workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Antigen Tumor-Specific Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Fusion Fusion Endosome->Fusion Lysosome Lysosome Lysosome->Fusion Payload_Release Payload Release Fusion->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Apoptosis (Cell Death) Target->Apoptosis

Caption: Generalized signaling pathway for ADC mechanism of action.

References

Application Note: Synthesis of a VHL E3 Ligase Ligand-Linker Conjugate for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][4]

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design due to its wide tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[5][6] The linker component is not merely a spacer but critically influences the stability and geometry of the ternary complex, thereby affecting degradation efficiency, selectivity, and the physicochemical properties of the PROTAC.[7]

This application note provides a detailed protocol for the synthesis of a key intermediate in PROTAC development: the covalent conjugation of a carboxylated VHL ligand to the versatile linker, Mal-PEG4-Lys(TFA)-NH-m-PEG24 . This linker features a maleimide (B117702) group for subsequent conjugation to a thiol-containing POI ligand, a long PEG chain to enhance solubility, and a lysine (B10760008) residue with a trifluoroacetyl (TFA)-protected amine for coupling to the E3 ligase ligand.[8][9] The described methodology involves a two-part process: (1) deprotection of the linker's amine group and (2) subsequent amide coupling with an activated VHL ligand.

Principle of the Method

The synthesis strategy is based on a robust and widely used bioconjugation chemistry. The core steps are:

  • TFA Deprotection: The trifluoroacetyl (TFA) protecting group on the lysine side chain of the linker is selectively removed under mild basic conditions to expose the primary amine. This amine serves as the nucleophile for the subsequent coupling reaction.[10]

  • Carboxylic Acid Activation: The carboxylic acid moiety on the VHL ligand is activated using a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack.

  • Amide Bond Formation: The deprotected amine on the PEG linker attacks the activated carboxyl group of the VHL ligand, forming a stable amide bond and yielding the final VHL ligand-linker conjugate.[11][12]

  • Purification and Characterization: The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[][14]

Experimental Protocols

Materials:

  • VHL Ligand with a carboxylic acid handle (e.g., VH032-acid)

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine (B6355638), aqueous solution (e.g., 2 M) or Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Dichloromethane (DCM)

  • Nitrogen gas supply

  • Standard laboratory glassware, magnetic stirrer, and reaction monitoring tools (TLC or LC-MS)

  • RP-HPLC system for purification

  • LC-MS and NMR instruments for characterization

Protocol 1: TFA Deprotection of this compound

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add an aqueous solution of piperidine (2 M, ~10 eq) to the solution.[15] Alternatively, a non-aqueous base like DIPEA can be used.

  • Stir the reaction mixture at room temperature for 6-12 hours.[15]

  • Monitor the reaction for completion by LC-MS, looking for the disappearance of the starting material and the appearance of the deprotected product mass.

  • Upon completion, remove the solvent and excess base under high vacuum. The crude deprotected linker, Mal-PEG4-Lys-NH-m-PEG24, can often be used directly in the next step without further purification.

Protocol 2: Amide Coupling of VHL Ligand to Deprotected Linker

  • In a separate flask, dissolve the carboxylated VHL ligand (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Dissolve the crude deprotected linker from Protocol 1 in a minimal amount of anhydrous DMF.

  • Add the linker solution to the pre-activated VHL ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS until the VHL ligand is consumed and the desired product peak is maximized.

Protocol 3: Purification and Characterization

  • Once the reaction is complete, dilute the mixture with a small amount of DMSO or mobile phase A.

  • Purify the crude product by preparative RP-HPLC using a suitable C18 column. A typical gradient might be 10-90% Acetonitrile in Water (both containing 0.1% TFA) over 30 minutes.

  • Collect fractions containing the pure product, identified by analytical LC-MS.

  • Combine the pure fractions and lyophilize to obtain the final conjugate as a white solid.

  • Confirm the identity and purity of the final product using high-resolution LC-MS and ¹H NMR.[]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

ParameterProtocol 1: DeprotectionProtocol 2: CouplingProtocol 3: Purification
Reaction Time 6 - 12 hours4 - 12 hoursN/A
Temperature Room TemperatureRoom TemperatureN/A
Solvent DMFDMFACN/Water/TFA
Expected Yield >95% (crude)40 - 70% (crude)>95% final purity
Starting Material (m/z) [M+H]⁺ of Linker[M+H]⁺ of VHL-acid[M+H]⁺ of crude product
Product (m/z) [M-TFA+H]⁺[M+H]⁺ of Conjugate[M+H]⁺ of Conjugate

Note: Exact m/z values depend on the specific VHL ligand used. Yields are representative and may vary based on reaction scale and specific substrates.

Visualizations

Diagram 1: Overall Reaction Scheme

G cluster_0 Part 1: Deprotection cluster_1 Part 2: Coupling Linker_TFA Mal-PEG4-Lys(TFA)-Linker Linker_NH2 Mal-PEG4-Lys(NH2)-Linker Linker_TFA->Linker_NH2 Piperidine/DMF Final_Product VHL-NH-Lys(PEG4-Mal)-Linker Linker_NH2->Final_Product VHL_COOH VHL-COOH Activated_VHL VHL-CO-Activated VHL_COOH->Activated_VHL HATU/DIPEA Activated_VHL->Final_Product

Caption: Chemical synthesis workflow for the VHL-linker conjugate.

Diagram 2: Experimental Workflow

G start Start deprotection 1. Deprotect Linker (Mal-PEG-Lys(TFA)) start->deprotection coupling 3. Couple Activated VHL with Deprotected Linker deprotection->coupling activation 2. Activate VHL Ligand (VHL-COOH + HATU) activation->coupling purification 4. Purify Conjugate (RP-HPLC) coupling->purification analysis 5. Characterize Product (LC-MS, NMR) purification->analysis end End Product analysis->end

Caption: Step-by-step experimental process overview.

Diagram 3: PROTAC Mechanism of Action

G cluster_0 Cellular Environment PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary POI Protein of Interest (POI) POI->Ternary PolyUb Poly-Ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin E1 E1 Enzyme E2 E2 Enzyme E1->E2 ATP E2->VHL Ub Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Proteolysis

Caption: The ubiquitin-proteasome pathway hijacked by a PROTAC.

References

Attaching Target Protein Binders to PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, peptide, or other biomolecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] By increasing the hydrodynamic size of the molecule, PEGylation can enhance serum half-life, reduce immunogenicity, and improve solubility and stability.[3] This document provides detailed application notes and protocols for several common methods of attaching a target protein binder to a PEG linker, catering to researchers, scientists, and drug development professionals.

The choice of PEGylation chemistry is critical and depends on the available functional groups on the target protein and the desired characteristics of the final conjugate.[4] This guide will cover both non-specific and site-specific conjugation strategies, offering a range of options to suit various research and development needs.

Common PEGylation Chemistries: An Overview

Several chemical strategies are employed for protein PEGylation. The most prevalent methods target specific amino acid residues on the protein surface.

  • Amine-Reactive PEGylation: This is the most common approach, targeting the primary amines of lysine (B10760008) residues and the N-terminus of the protein.[5] N-hydroxysuccinimidyl (NHS) esters are the most frequently used amine-reactive functional groups on PEG linkers.[6][7]

  • Thiol-Reactive PEGylation: This method provides more site-specific conjugation by targeting the sulfhydryl group of cysteine residues.[8][9] Maleimide-functionalized PEGs are commonly used for this purpose.

  • Click Chemistry: This approach offers highly efficient and specific "click" reactions, often involving an azide- and an alkyne-functionalized component.[10][11] This method allows for precise control over the conjugation site.

  • Enzymatic Ligation: Enzymes like Sortase A can be used to mediate the site-specific ligation of a PEG linker to a protein containing a specific recognition sequence.[12][13][14]

Quantitative Data Summary

The efficiency and outcome of PEGylation can vary significantly depending on the chosen chemistry, the protein, and the reaction conditions. The following tables summarize typical quantitative data for different PEGylation methods.

Parameter NHS Ester PEGylation Maleimide PEGylation Click Chemistry Sortase-Mediated Ligation
Target Residue Lysine, N-terminusCysteineEngineered alkyne/azide (B81097)C-terminal LPXTG motif
Specificity Low to ModerateHighVery HighVery High
Typical Molar Excess of PEG 2 to 50-fold[6][15]10 to 20-fold[8][16]Near Equimolar1:1 to slight excess of nucleophile[12]
Typical Reaction Time 30 min - 2 hours[6][15]2 - 4 hours to overnight[8][17]1 - 4 hours2 - 24 hours[18]
Typical pH 7.2 - 8.5[6]6.5 - 7.5[4][16]Neutral7.0 - 8.5
Common Byproducts Hydrolyzed PEG-NHS esterHydrolyzed PEG-maleimideMinimalCleaved recognition peptide
Reported Yields Variable (up to 75% for mono-PEGylated products)[5]Generally highOften >90%Up to 90%[18]

Experimental Protocols

Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester

This protocol describes the conjugation of a protein binder using an amine-reactive PEG-NHS ester.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis p1 Dissolve Protein in Amine-Free Buffer r1 Add PEG-NHS to Protein Solution p1->r1 p2 Prepare PEG-NHS Stock Solution p2->r1 r2 Incubate Reaction r1->r2 u1 Purify Conjugate (SEC or IEX) r2->u1 a1 Characterize Conjugate (SDS-PAGE, MS) u1->a1

Caption: Workflow for amine-reactive PEGylation.

Materials:

  • Target protein binder

  • PEG-NHS ester (e.g., mPEG-succinimidyl carbonate)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)[][20]

Procedure:

  • Protein Preparation: Dissolve the protein binder in the amine-free buffer to a final concentration of 1-10 mg/mL.[15] Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.[6]

  • PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[7] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[6]

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution.[15] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][20]

  • Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.[21]

Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide

This protocol details the site-specific conjugation to a cysteine residue using a PEG-maleimide linker.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis p1 Dissolve/Reduce Protein in Thiol-Free Buffer r1 Add PEG-Maleimide to Protein Solution p1->r1 p2 Prepare PEG-Maleimide Stock Solution p2->r1 r2 Incubate Reaction r1->r2 u1 Purify Conjugate (SEC or HIC) r2->u1 a1 Characterize Conjugate (SDS-PAGE, MS) u1->a1

Caption: Workflow for thiol-reactive PEGylation.

Materials:

  • Cysteine-containing protein binder

  • PEG-Maleimide

  • Thiol-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0)

  • Reducing agent (optional, e.g., DTT or TCEP)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC or hydrophobic interaction chromatography - HIC)[][22]

Procedure:

  • Protein Preparation: Dissolve the protein in the thiol-free buffer. If the target cysteine is in a disulfide bond, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[23] Remove the reducing agent using a desalting column.

  • PEG-Maleimide Solution: Prepare a 10 mM stock solution of PEG-Maleimide in anhydrous DMSO or DMF.[16]

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[8][16]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[8][17]

  • Purification: Purify the conjugate using SEC to remove unreacted PEG-Maleimide. HIC can be used for further purification if necessary.[][22]

  • Characterization: Confirm successful conjugation and purity using SDS-PAGE and mass spectrometry.[4]

Protocol 3: Site-Specific PEGylation via Click Chemistry

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific PEGylation. This requires the protein to have a bioorthogonal alkyne or azide handle, often introduced via unnatural amino acid incorporation.

Signaling Pathway Diagram:

G Protein_Alkyne Protein with Alkyne Group PEG_Protein PEGylated Protein Protein_Alkyne->PEG_Protein PEG_Azide Azide-PEG PEG_Azide->PEG_Protein Catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Catalyst->PEG_Protein

Caption: Click chemistry conjugation pathway.

Materials:

  • Alkyne- or azide-modified protein binder

  • Azide- or alkyne-functionalized PEG

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve the modified protein in the reaction buffer.

    • Dissolve the functionalized PEG, CuSO4, sodium ascorbate, and THPTA in separate stocks in the reaction buffer.

  • Reaction Mixture: In a reaction tube, combine the protein, a 1.5-fold molar excess of the PEG, a 5-fold molar excess of sodium ascorbate, a 1-fold molar excess of CuSO4, and a 1-fold molar excess of THPTA.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the PEGylated protein using SEC to remove the catalyst and unreacted reagents.[]

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm site-specific conjugation.

Protocol 4: Enzymatic PEGylation using Sortase A

This protocol describes the site-specific C-terminal PEGylation of a protein containing a Sortase A recognition motif (LPXTG) using a glycine-functionalized PEG.

Logical Relationship Diagram:

G Protein_LPXTG Protein-LPXTG PEG_Protein Protein-LPXT(Gly)n-PEG Protein_LPXTG->PEG_Protein Gly_PEG (Gly)n-PEG Gly_PEG->PEG_Protein SortaseA Sortase A SortaseA->PEG_Protein Cleaved_Peptide Cleaved G PEG_Protein->Cleaved_Peptide

Caption: Sortase-mediated ligation process.

Materials:

  • Protein binder with a C-terminal LPXTG motif

  • (Gly)n-PEG (n=1-5)

  • Sortase A enzyme

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)

  • Purification system (e.g., SEC or affinity chromatography to remove His-tagged Sortase A)

Procedure:

  • Reaction Setup: In a reaction tube, combine the protein-LPXTG, a 1 to 5-fold molar excess of (Gly)n-PEG, and Sortase A (typically at a 1:10 to 1:20 enzyme to substrate molar ratio).[18]

  • Incubation: Incubate the reaction mixture for 2-24 hours at a suitable temperature (e.g., 4°C or room temperature).[18]

  • Purification: Purify the PEGylated protein. If using a His-tagged Sortase A, it can be removed using Ni-NTA affinity chromatography. SEC can then be used to separate the PEGylated protein from unreacted PEG and the cleaved glycine (B1666218) residue.[]

  • Characterization: Verify the site-specific conjugation and purity of the product using SDS-PAGE and mass spectrometry.

Purification and Characterization of PEGylated Proteins

Proper purification and characterization are essential to ensure the quality and consistency of the PEGylated product.

Purification Techniques:

  • Size-Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins from the native protein and unreacted PEG based on their difference in hydrodynamic radius.[][20]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge. PEGylation can shield the protein's surface charges, altering its elution profile and allowing for the separation of different PEGylated species.[][20]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. It can be a useful secondary purification step.[][22]

  • Reverse Phase Chromatography (RPC): RPC is effective for analytical separation of positional isomers and for the purification of smaller proteins and peptides.[]

Characterization Methods:

  • SDS-PAGE: Provides a visual confirmation of PEGylation through an apparent increase in molecular weight.[24]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can determine the exact molecular weight of the conjugate and the degree of PEGylation (number of PEG chains attached).[21][24]

  • High-Performance Liquid Chromatography (HPLC): SEC-HPLC, IEX-HPLC, and RP-HPLC are used to assess purity and resolve different PEGylated species.[21]

  • UV-Vis Spectroscopy: Can be used to determine protein concentration.[24]

Conclusion

The attachment of a target protein binder to a PEG linker is a powerful technique for enhancing the therapeutic potential of biopharmaceuticals. The choice of conjugation chemistry should be carefully considered based on the specific protein and the desired outcome. The detailed protocols and application notes provided in this document offer a starting point for researchers to develop and optimize their PEGylation strategies. Rigorous purification and characterization are paramount to ensure the production of a well-defined and effective PEGylated protein conjugate.

References

Application Notes and Protocols: Cysteine-Specific Bioconjugation using Mal-PEG4-Lys(TFA)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted covalent modification of proteins and other biomolecules is a cornerstone of modern drug development, diagnostics, and proteomics research. The reaction between a maleimide (B117702) functional group and the thiol side chain of a cysteine residue is a highly specific and efficient method for achieving site-selective bioconjugation under mild conditions. This document provides detailed application notes and protocols for the use of Mal-PEG4-Lys(TFA)-NH-m-PEG24, a heterobifunctional linker designed for advanced bioconjugation strategies such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This linker features a maleimide group for covalent attachment to cysteine residues, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a trifluoroacetic acid (TFA)-protected lysine (B10760008) amine for the subsequent attachment of a payload molecule.[1][2]

Reaction with Cysteine Residues: Mechanism and Specificity

The conjugation of this compound to a cysteine residue proceeds via a Michael addition reaction. The thiol group of the cysteine acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This results in the formation of a stable thioether bond, covalently linking the PEG reagent to the protein or peptide.

This reaction is highly chemoselective for thiol groups within a pH range of 6.5 to 7.5.[3] At this pH, the reaction rate with thiols is approximately 1,000 times faster than with amines.[3] Above pH 7.5, the reactivity of primary amines towards the maleimide group increases, which can lead to non-specific conjugation. Conversely, at a pH below 6.5, the reaction rate with thiols significantly decreases.

G cluster_reactants Reactants cluster_product Product cluster_conditions Key Reaction Parameters Protein_Cys Protein-SH (Cysteine Residue) Conjugate Protein-S-PEG4-Lys(TFA)-NH-m-PEG24 (Stable Thioether Bond) Protein_Cys->Conjugate Michael Addition (pH 6.5 - 7.5) Maleimide_PEG This compound Maleimide_PEG->Conjugate pH pH: 6.5 - 7.5 Temp Temperature: 4°C to 25°C Molar_Ratio Molar Ratio: Excess Maleimide-PEG

Diagram 1: Thiol-Maleimide Reaction Mechanism.

Application in PROTAC Development

This compound is particularly well-suited for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[4][5][6]

In this context, the maleimide group of the linker can be used to conjugate the PROTAC to a cysteine residue on a targeting moiety (e.g., an antibody fragment). The protected amine on the lysine can then be deprotected and coupled to a small molecule that binds an E3 ligase, completing the PROTAC structure. The PEG chains within the linker provide the necessary spacing and flexibility for the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase.[][8]

PROTAC_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC Molecule (with Mal-PEG Linker) PROTAC:e->PROTAC:e PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex recruits Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI transfers Ub Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome targeted for degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades

Diagram 2: PROTAC-Mediated Protein Degradation Pathway.

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Specific Conjugation

This protocol outlines the steps for conjugating this compound to a protein or peptide containing one or more accessible cysteine residues.

Materials:

  • Cysteine-containing protein/peptide

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced.

  • Quenching Reagent: L-cysteine or β-mercaptoethanol.

  • Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) column.

Procedure:

  • Protein Preparation:

    • Dissolve the cysteine-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes. Note: TCEP does not need to be removed before adding the maleimide reagent.[9] Avoid using DTT, as the excess must be removed prior to conjugation.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or the conjugation buffer) at a concentration of at least 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[9][10]

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[10][11]

  • Quenching:

    • Add a 5-fold molar excess of a quenching reagent (e.g., L-cysteine) relative to the initial amount of maleimide reagent to quench any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate from unreacted PEG reagent and protein using an appropriate chromatography method.

      • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller unreacted PEG reagent.[][13]

      • Ion-Exchange Chromatography (IEX): Can separate PEGylated proteins from their un-PEGylated counterparts based on changes in surface charge.[][14]

      • Hydrophobic Interaction Chromatography (HIC): May also be used, though its effectiveness can vary depending on the protein.[][14]

  • Analysis and Storage:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the conjugation.

    • Store the purified conjugate at -20°C or -80°C. For short-term storage (up to 1 week), 2–8 °C may be sufficient.

Experimental_Workflow Start Start Protein_Prep 1. Protein Preparation (Dissolve in buffer, reduce if needed) Start->Protein_Prep Conjugation 3. Conjugation Reaction (Mix and incubate) Protein_Prep->Conjugation Reagent_Prep 2. Reagent Preparation (Dissolve Mal-PEG) Reagent_Prep->Conjugation Quench 4. Quench Reaction (Add excess thiol) Conjugation->Quench Purify 5. Purification (SEC, IEX, or HIC) Quench->Purify Analyze 6. Analysis & Storage (SDS-PAGE, MS, Store frozen) Purify->Analyze End End Analyze->End

References

Application Notes: A Comprehensive Workflow for the Generation of PROTAC Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis Targeting Chimera (PROTAC) technology represents a revolutionary therapeutic modality in drug discovery.[1] Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate specific, disease-causing proteins by hijacking the cell's own protein disposal machinery.[2] This approach offers a powerful, event-driven, and catalytic method for targeted protein degradation, opening avenues to address targets previously considered "undruggable".[3][4]

A PROTAC molecule consists of three key components[5]:

  • A "warhead" ligand that binds to the target Protein of Interest (POI).

  • An "anchor" ligand that recruits a specific E3 ubiquitin ligase.[6]

  • A flexible linker that covalently connects the two ligands.[6][7]

By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the protein degradation machinery into close proximity with the target.[7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI.[5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][5] The PROTAC molecule itself is not degraded and can be recycled to induce the degradation of multiple POI molecules.[8][9]

Diagram: PROTAC Mechanism of Action

PROTAC_MoA cluster_0 cluster_1 cluster_2 PROTAC PROTAC Ternary_Complex POI:PROTAC:E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of Action for a PROTAC molecule.

The Experimental Workflow for PROTAC Generation

The development of a novel PROTAC is a multi-step process that integrates computational design, chemical synthesis, and rigorous biological evaluation.[1][10] The typical workflow progresses from initial design and synthesis through comprehensive in vitro and in vivo validation to identify a lead candidate.[1]

Diagram: Experimental Workflow

PROTAC_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Start Start: Identify Disease-Causing Protein Step1 Step 1: Target & E3 Ligase Selection Start->Step1 Step2 Step 2: PROTAC Design (Ligands & Linker) Step1->Step2 Step3 Step 3: PROTAC Synthesis & Library Generation Step2->Step3 Step3->Step2 Iterative Optimization Step4 Step 4: In Vitro Validation Step3->Step4 Step4->Step2 Iterative Optimization Assay_Deg Degradation (Western Blot) Step4->Assay_Deg Assay_Bind Binding Affinity (SPR, ITC) Step4->Assay_Bind Assay_Ternary Ternary Complex (Co-IP) Step4->Assay_Ternary Assay_Ubiq Ubiquitination Step4->Assay_Ubiq Assay_Cell Cell Viability Step4->Assay_Cell Step5 Step 5: In Vivo Evaluation Study_PKPD PK/PD Step5->Study_PKPD Study_Efficacy Efficacy Models Step5->Study_Efficacy End Lead Candidate Identified Assay_Deg->Step5 Assay_Bind->Step5 Assay_Ternary->Step5 Assay_Ubiq->Step5 Assay_Cell->Step5 Study_PKPD->End Study_Efficacy->End

Caption: High-level experimental workflow for PROTAC development.

Detailed Application Notes and Protocols

Step 1: Target and E3 Ligase Selection
  • Protein of Interest (POI) Selection: The first step is to identify a POI that is causally linked to a disease. PROTACs are particularly advantageous for targeting proteins that lack a functional active site, such as scaffolding proteins and transcription factors, thereby expanding the druggable proteome.[3][11][12]

  • E3 Ligase Selection: While over 600 E3 ligases exist in humans, most PROTACs utilize a small subset for which potent ligands have been developed, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][8][13] The choice of E3 ligase is critical, as its expression can vary between different tissues and cell types, influencing the PROTAC's efficacy and potential for tissue-specific targeting.[14][15]

Step 2: PROTAC Design

The rational design of a PROTAC involves the careful selection and connection of its three modular components.

  • POI Ligand (Warhead): A known binder to the POI is required. Unlike traditional drugs, this ligand does not need to be a potent inhibitor of the protein's function; sufficient binding affinity to facilitate ternary complex formation is the primary requirement.[1]

  • E3 Ligase Ligand (Anchor): Well-characterized, high-affinity ligands for E3 ligases are used. For example, thalidomide (B1683933) and its analogs (pomalidomide, lenalidomide) are commonly used to recruit CRBN, while other small molecules are used for VHL.[1][2][16]

  • Linker Design: The linker is a critical determinant of PROTAC activity and is not merely a passive tether.[6][7][17]

    • Length and Composition: The linker's length must be optimized to allow for a productive and stable ternary complex formation without steric hindrance.[7][17] Alkyl chains and polyethylene (B3416737) glycol (PEG) are the most common linker types as they are synthetically accessible and allow for modulation of physicochemical properties like solubility and cell permeability.[17][]

    • Attachment Point (Exit Vector): The point at which the linker is attached to both the POI and E3 ligase ligands is crucial. It must be positioned such that it does not significantly impair the binding affinity of either ligand to its respective protein.

Step 3: PROTAC Synthesis

PROTAC synthesis is typically a modular process, allowing for the creation of a library of candidate molecules with variations in linker length, composition, and attachment points.[19] This enables a systematic exploration of the structure-activity relationship (SAR). Common synthetic reactions include amide coupling and copper-catalyzed "click chemistry".[]

Protocol: General Synthesis of a JQ1-Pomalidomide PROTAC (BRD4 Degrader)

This protocol outlines the general steps for synthesizing a model PROTAC targeting the BRD4 protein using the ligand JQ1 and the CRBN E3 ligase ligand pomalidomide (B1683931).[20]

  • Synthesis of Linker-E3 Ligand Intermediate:

    • React pomalidomide with a bifunctional linker (e.g., an N-Boc protected amino-PEG-acid).

    • This is typically achieved via an amide bond formation using standard peptide coupling reagents (e.g., HATU, HOBt).

    • The product is a pomalidomide molecule attached to a linker with a protected amine at the other end.

  • Deprotection of the Linker:

    • Remove the Boc protecting group from the linker's terminal amine using an acid like trifluoroacetic acid (TFA) to expose the free amine.

  • Coupling of the POI Ligand:

    • Activate the carboxylic acid derivative of the POI ligand (e.g., a JQ1-acid derivative).

    • Couple the activated JQ1 ligand to the free amine of the linker-pomalidomide intermediate via another amide bond formation.[20]

  • Purification:

    • Purify the final PROTAC molecule using techniques such as flash chromatography or preparative HPLC to ensure high purity for biological testing.

    • Characterize the final product using LC-MS and NMR to confirm its identity and purity.

Step 4: In Vitro Validation

Once synthesized, the PROTAC candidate must be rigorously tested in cell-based assays to confirm its mechanism of action and determine its potency.[1]

Protocol: Target Protein Degradation by Western Blot

This is the most fundamental assay to confirm that the PROTAC induces the degradation of the POI.[14][21]

  • Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blot: Normalize protein amounts, separate proteins by size using SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the POI. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. Plot the percentage of remaining POI relative to the vehicle control against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation level).[22][23]

Other Key In Vitro Protocols

  • Ternary Complex Formation Assay (Co-Immunoprecipitation): To confirm the formation of the POI-PROTAC-E3 ligase complex.[24] Treat cells with the PROTAC, lyse, and immunoprecipitate the E3 ligase (e.g., VHL or CRBN). Then, perform a Western blot on the immunoprecipitate to detect the presence of the co-precipitated POI.[21]

  • Target Ubiquitination Assay: To demonstrate that degradation is preceded by ubiquitination.[21] Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Immunoprecipitate the POI and perform a Western blot using an anti-ubiquitin antibody.[21]

  • Binding Affinity Assays (SPR or ITC): To measure the binding affinities (Kd) of the PROTAC to the isolated POI and E3 ligase.[21] These biophysical techniques provide quantitative data on the binary interactions that are essential for ternary complex formation.[]

  • Cell Viability Assay (CTG or CCK-8): To assess the functional consequence of POI degradation on cell proliferation or survival.[8][] This helps determine the therapeutic potential of the PROTAC and calculate an IC50 value.[]

Step 5: In Vivo Evaluation

Promising PROTAC candidates from in vitro studies are advanced to animal models to assess their real-world therapeutic potential.[26]

  • Pharmacokinetic (PK) Studies: These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC in an animal model (typically mice or rats).[14] This is critical for determining appropriate dosing regimens.

  • Pharmacodynamic (PD) Studies: These studies measure the extent and duration of POI degradation in target tissues (e.g., tumors) following PROTAC administration.[] Tissues are collected at various time points post-dose, and POI levels are measured by Western blot, mass spectrometry, or immunohistochemistry.[14][]

  • Efficacy Studies: The therapeutic effect of the PROTAC is evaluated in a disease-relevant animal model, such as a tumor xenograft model for cancer research.[][28] Key endpoints include tumor growth inhibition, regression, and overall survival.[]

Data Presentation

Summarizing quantitative data in a clear, tabular format is essential for comparing the performance of different PROTAC candidates.

Table 1: Example In Vitro Characterization of BRD4-Targeting PROTACs

PROTAC ID POI Ligand Linker Type E3 Ligand DC50 (nM) [Western Blot] Dmax (%) Kd (to BRD4, nM) Kd (to E3, nM)
PROTAC-A JQ1 4-unit PEG Pomalidomide 15 95 50 180
PROTAC-B JQ1 6-unit PEG Pomalidomide 5 98 55 175
PROTAC-C JQ1 8-unit PEG Pomalidomide 45 80 60 190

| PROTAC-D | JQ1 | 6-unit PEG | VHL ligand | 10 | 92 | 55 | 70 |

Table 2: Example Cellular Activity of Lead PROTACs

PROTAC ID Cell Line Target IC50 (Cell Viability, nM)
PROTAC-B HCT116 BRD4 8
PROTAC-D HCT116 BRD4 12

| JQ1 (Inhibitor) | HCT116 | BRD4 | 110 |

References

Application Notes and Protocols for Bioconjugation of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common bioconjugation techniques for the creation of PEGylated compounds, offering enhanced therapeutic properties. This document outlines the principles, protocols, and characterization methods for key PEGylation strategies, supplemented with quantitative data and visual workflows to guide researchers in this critical aspect of drug development.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, such as a protein, peptide, or small molecule drug. This bioconjugation technique is widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Key advantages of PEGylation include:

  • Increased Drug Stability: PEGylation can protect molecules from enzymatic degradation, leading to a longer circulating half-life.[1][2]

  • Reduced Immunogenicity: The PEG chain can mask antigenic sites on the molecule, reducing its recognition by the immune system.[1][2]

  • Enhanced Solubility: PEGylation can increase the water solubility of hydrophobic drugs.[1]

  • Improved Pharmacokinetics: By increasing the hydrodynamic size of the molecule, PEGylation reduces renal clearance, prolonging its presence in the bloodstream.[1][3]

This document focuses on three prominent bioconjugation techniques for PEGylation: first-generation amine-reactive chemistry using N-Hydroxysuccinimide (NHS) esters, and second-generation bioorthogonal chemistries, namely copper-free click chemistry and Staudinger ligation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the outcomes of PEGylation.

Table 1: Pharmacokinetic Comparison of PEGylated vs. Non-PEGylated Interferon alfa-2b

ParameterNon-PEGylated Interferon alfa-2bPEGylated Interferon alfa-2bFold ChangeReference
Elimination Half-life ~4 hours~40 hours~10-fold increase[4]
Mean Apparent Clearance High1/10th of non-pegylated~10-fold decrease[4]
Dosing Frequency Three times a weekOnce a weekReduced[4][5]

Table 2: Comparison of Bioconjugation Technique Efficiencies

TechniqueTypical Reaction EfficiencyKey AdvantagesKey Disadvantages
NHS Ester PEGylation Variable, dependent on protein and reaction conditionsWell-established, readily available reagentsCan lead to heterogeneous products, potential for loss of activity due to random conjugation
Copper-Free Click Chemistry High (>90%)High specificity, bioorthogonal, fast reaction kineticsRequires introduction of azide (B81097) and alkyne groups
Staudinger Ligation HighBioorthogonal, metal-freeSlower reaction kinetics compared to click chemistry, potential for phosphine (B1218219) oxide side products

Experimental Protocols

Detailed methodologies for the key bioconjugation techniques are provided below.

Protocol 1: Amine-Reactive PEGylation using NHS Ester

This protocol describes the non-specific conjugation of a PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a model protein, Lysozyme.[6]

Materials:

  • Lysozyme

  • mPEG-Succinimidyl Carboxymethyl ester (mPEG-SCM)

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or centrifugal filtration units for purification

  • SDS-PAGE apparatus

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Protein Preparation: Dissolve Lysozyme in 0.1 M PBS, pH 7.4 to a final concentration of 5 mg/mL.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve mPEG-SCM in DMSO to a concentration of 100 mg/mL.

  • PEGylation Reaction:

    • Add a 5-fold molar excess of the dissolved mPEG-SCM to the Lysozyme solution.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification:

    • Remove unreacted PEG and byproducts by dialysis against 0.1 M PBS, pH 7.4 at 4°C with several buffer changes, or by using a centrifugal filtration unit with an appropriate molecular weight cutoff.

    • Alternatively, purify the PEGylated protein using ion-exchange chromatography.[7][8][][10]

  • Characterization:

    • SDS-PAGE: Analyze the purified product by SDS-PAGE. A successful PEGylation will result in a band shift to a higher molecular weight compared to the unmodified Lysozyme.[11]

    • MALDI-TOF MS: Determine the molecular weight of the PEGylated protein to confirm the degree of PEGylation.[12][13]

Protocol 2: Copper-Free Click Chemistry PEGylation

This protocol details the site-specific PEGylation of a peptide containing an azide group with a PEG molecule functionalized with a cyclooctyne (B158145) (e.g., DBCO).[2][14][15][16]

Materials:

  • Azide-modified peptide

  • DBCO-PEG

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • HPLC system for purification and analysis

Procedure:

  • Peptide and PEG Preparation:

    • Dissolve the azide-modified peptide in 0.1 M PBS, pH 7.4 to a final concentration of 1 mg/mL.

    • Dissolve DBCO-PEG in DMSO to a concentration of 10 mg/mL.

  • Click Reaction:

    • Add a 1.5 to 2-fold molar excess of the DBCO-PEG solution to the peptide solution.[2]

    • Incubate the reaction mixture at room temperature overnight with gentle stirring.[2]

  • Purification:

    • Purify the PEGylated peptide using reverse-phase HPLC (RP-HPLC).

  • Characterization:

    • Analyze the purified product by HPLC and Mass Spectrometry to confirm the successful conjugation and purity.

Protocol 3: Staudinger Ligation for Antibody PEGylation

This protocol describes the conjugation of a phosphine-activated PEG to an antibody fragment (Fab') containing a site-specifically introduced azide group.[17][18]

Materials:

  • Azide-modified Fab'

  • Phosphine-PEG (e.g., triphenylphosphine-PEG)

  • Reaction Buffer: PBS, pH 7.2

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-modified Fab' in the reaction buffer to a concentration of 2 mg/mL.

    • Dissolve the phosphine-PEG in the reaction buffer to a desired concentration.

  • Staudinger Ligation Reaction:

    • Add a 3-fold molar excess of the phosphine-PEG solution to the Fab' solution.

    • Incubate the reaction mixture at room temperature for 12-24 hours.

  • Purification:

    • Purify the PEGylated Fab' using a size-exclusion chromatography (SEC) column to separate the conjugate from unreacted PEG and antibody fragments.[7][8]

  • Characterization:

    • Analyze the purified product using SDS-PAGE to observe the increase in molecular weight.

    • Confirm the identity and purity of the conjugate using Mass Spectrometry.

Visualizations

The following diagrams illustrate key experimental workflows and a relevant signaling pathway.

G_CSF_Signaling_Pathway cluster_cell Hematopoietic Progenitor Cell cluster_nucleus Nucleus Peg_GCSF Pegylated G-CSF GCSF_R G-CSF Receptor Peg_GCSF->GCSF_R Binds JAK JAK GCSF_R->JAK Activates PI3K PI3K GCSF_R->PI3K Activates RAS RAS GCSF_R->RAS Activates STAT STAT JAK->STAT Phosphorylates Gene_Transcription Gene Transcription STAT->Gene_Transcription Translocates to Nucleus AKT AKT PI3K->AKT Activates AKT->Gene_Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Transcription Proliferation Proliferation Gene_Transcription->Proliferation Leads to Differentiation Differentiation Gene_Transcription->Differentiation Leads to Survival Survival Gene_Transcription->Survival Leads to

Caption: Signaling pathway of Pegylated G-CSF.[19][20][21]

NHS_Ester_PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Sol Protein Solution (e.g., Lysozyme in PBS) Mix Mix Protein and PEG-NHS Protein_Sol->Mix PEG_NHS_Sol PEG-NHS Ester Solution (in DMSO) PEG_NHS_Sol->Mix Incubate Incubate at Room Temp Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate (Dialysis or IEX) Quench->Purify SDS_PAGE SDS-PAGE Purify->SDS_PAGE MALDI_TOF MALDI-TOF MS Purify->MALDI_TOF

Caption: Workflow for NHS Ester PEGylation.

Copper_Free_Click_Chemistry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Azide_Peptide Azide-Modified Peptide (in PBS) Mix_Reactants Mix Peptide and DBCO-PEG Azide_Peptide->Mix_Reactants DBCO_PEG DBCO-PEG (in DMSO) DBCO_PEG->Mix_Reactants Incubate_RT Incubate Overnight at RT Mix_Reactants->Incubate_RT Purify_HPLC Purify by RP-HPLC Incubate_RT->Purify_HPLC Analyze_HPLC_MS Analyze by HPLC-MS Purify_HPLC->Analyze_HPLC_MS

Caption: Workflow for Copper-Free Click Chemistry PEGylation.

Staudinger_Ligation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Azide_Fab Azide-Modified Fab' (in PBS) Combine Combine Fab' and Phosphine-PEG Azide_Fab->Combine Phosphine_PEG Phosphine-PEG (in PBS) Phosphine_PEG->Combine Incubate_24h Incubate for 12-24h at RT Combine->Incubate_24h Purify_SEC Purify by SEC Incubate_24h->Purify_SEC Analyze_SDS_MS Analyze by SDS-PAGE & MS Purify_SEC->Analyze_SDS_MS

Caption: Workflow for Staudinger Ligation PEGylation.

References

Application Notes and Protocols for Mal-PEG4-Lys(TFA)-NH-m-PEG24 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-Lys(TFA)-NH-m-PEG24 is a heterobifunctional linker designed for the development of advanced bioconjugates in cancer research, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features a maleimide (B117702) group for covalent attachment to thiol-containing biomolecules such as antibodies, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a lysine (B10760008) core with a trifluoroacetic acid (TFA)-protected amine for the conjugation of therapeutic payloads.[1][2][3]

While this compound is commercially available and designed for these applications, a comprehensive review of published literature did not yield specific research articles detailing its use in the synthesis and evaluation of specific anti-cancer agents. Therefore, the following application notes and protocols are based on the established chemistry of its functional groups and generalized procedures for the construction and evaluation of ADCs and PROTACs.

Application 1: Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. This compound is well-suited for this application due to its distinct functional ends.

Design and Mechanism of Action

The maleimide group of the linker reacts with free thiol groups on a monoclonal antibody, typically generated by the reduction of interchain disulfide bonds, to form a stable thioether linkage. The protected amine on the lysine residue, once deprotected, can be coupled to a cytotoxic payload that has a corresponding reactive group (e.g., a carboxylic acid activated as an NHS ester). The long PEG spacer (m-PEG24) is intended to improve the solubility and stability of the resulting ADC and to shield the hydrophobic payload from the aqueous environment.[3][4]

The proposed mechanism of action for an ADC constructed with this linker involves:

  • Systemic Circulation: The ADC circulates in the bloodstream.

  • Targeting: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.

  • Payload Release: Inside the cell, the linker may be cleaved (depending on the payload's linkage to the lysine), or the antibody is degraded in the lysosome, releasing the cytotoxic payload.

  • Cell Death: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell.

Diagram: General Workflow for ADC Synthesis and Evaluation

ADC_Workflow cluster_synthesis ADC Synthesis cluster_evaluation Biological Evaluation A Antibody Reduction (e.g., with TCEP) C Conjugation of Linker-Payload to Reduced Antibody A->C B Linker-Payload Conjugation (Deprotection and Coupling) B->C D Purification and Characterization (e.g., SEC, HIC) C->D E In Vitro Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) D->E F In Vivo Efficacy Studies (Xenograft Models) E->F G Pharmacokinetic Analysis F->G

Caption: Workflow for ADC synthesis and subsequent biological testing.

Protocol: General Procedure for ADC Synthesis

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

  • Tris(2-carboxyethyl)phosphine (TCEP).

  • This compound.

  • Cytotoxic payload with a carboxylic acid group (e.g., MMAE).

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or other activating agents.

  • Organic solvent (e.g., DMSO, DMF).

  • Deprotection agent (e.g., Trifluoroacetic acid).

  • Purification columns (e.g., Size Exclusion Chromatography - SEC).

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody to a concentration of 5-10 mg/mL in PBS.

    • Add a 5-10 molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column.

  • Linker-Payload Conjugation:

    • In a separate reaction, activate the carboxylic acid group of the cytotoxic payload using DCC and NHS in an anhydrous organic solvent.

    • Deprotect the amine group of this compound using a suitable deprotection agent.

    • React the deprotected linker with the activated payload to form the linker-payload conjugate.

    • Purify the linker-payload conjugate.

  • Conjugation to Antibody:

    • Dissolve the purified linker-payload conjugate in a minimal amount of a water-miscible organic solvent like DMSO.

    • Add the linker-payload solution to the reduced antibody solution at a molar ratio of 5-10:1 (linker-payload:antibody).

    • Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C. The maleimide group of the linker will react with the free thiols on the antibody.

  • Purification and Characterization:

    • Purify the resulting ADC using SEC to remove unconjugated linker-payload and other small molecules.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques like Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and SEC.

Application 2: Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a component of the linker connecting the target protein ligand and the E3 ligase ligand.

Design and Mechanism of Action

In a PROTAC molecule, one end of the linker is attached to a ligand that binds to the target protein of interest (e.g., a kinase inhibitor), and the other end is attached to a ligand for an E3 ligase (e.g., pomalidomide (B1683931) for Cereblon). The lysine core of this compound can be used to create a branched linker, or the two ends of the linear PEG chain can be functionalized to connect the two ligands. The PEG component of the linker is crucial for modulating the solubility and cell permeability of the PROTAC.[1][2]

The mechanism of action of a PROTAC is as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The E3 ligase transfers ubiquitin molecules to the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the proteasome.

  • PROTAC Recycling: The PROTAC molecule is released and can induce the degradation of another target protein molecule.

Diagram: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycling Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of a PROTAC molecule.

Protocol: General Procedure for PROTAC Synthesis

Materials:

  • Target protein ligand with a reactive handle (e.g., a terminal alkyne or azide).

  • E3 ligase ligand with a complementary reactive handle.

  • This compound, potentially modified to have appropriate reactive groups for click chemistry.

  • Click chemistry reagents (e.g., copper(I) catalyst for CuAAC).

  • Solvents (e.g., DMF, DMSO).

  • Purification system (e.g., HPLC).

Procedure:

  • Linker Modification (if necessary):

    • The this compound linker may need to be modified to introduce reactive handles suitable for conjugation to the target and E3 ligase ligands. For example, the maleimide and the deprotected amine could be reacted with molecules containing azide (B81097) or alkyne functionalities.

  • Conjugation of Ligands to the Linker:

    • This is typically a stepwise process. First, react one of the ligands (e.g., the target protein ligand) with one end of the modified linker.

    • Purify the ligand-linker intermediate.

    • React the second ligand (e.g., the E3 ligase ligand) with the other end of the ligand-linker intermediate.

  • Purification:

    • Purify the final PROTAC molecule using reverse-phase HPLC.

    • Confirm the identity and purity of the PROTAC using LC-MS and NMR.

Protocol: In Vitro Evaluation of PROTAC Activity

Materials:

  • Cancer cell line expressing the target protein.

  • Synthesized PROTAC.

  • DMSO for stock solutions.

  • Cell lysis buffer.

  • Antibodies for Western blotting (primary antibody against the target protein, loading control antibody, and secondary antibody).

  • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate).

Procedure:

  • Cell Treatment:

    • Plate the cancer cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with different concentrations of the PROTAC for various time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of target protein degradation compared to the vehicle control for each PROTAC concentration and time point.

    • Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).

Quantitative Data Summary (Hypothetical)

As no specific data for this compound is available, the following tables present hypothetical data that would be generated from the experiments described above.

Table 1: Hypothetical In Vitro Cytotoxicity of an ADC

Cancer Cell LineTarget AntigenADC IC50 (nM)Control Antibody IC50 (nM)
SK-BR-3HER215.2> 1000
MCF-7HER2 (low)850.7> 1000
MDA-MB-231HER2 (negative)> 1000> 1000

Table 2: Hypothetical In Vitro Degradation Activity of a PROTAC

Cancer Cell LineTarget ProteinPROTAC DC50 (nM)Dmax (%) at 24h
VCaPAndrogen Receptor8.595
LNCaPAndrogen Receptor12.392
PC-3Androgen Receptor (negative)> 1000< 10

Conclusion

This compound is a versatile linker with significant potential for the development of novel cancer therapeutics like ADCs and PROTACs. Its well-defined structure, including a maleimide group for antibody conjugation, a protected amine for payload attachment, and a long PEG spacer, provides a solid foundation for constructing these complex molecules. The provided general protocols and hypothetical data illustrate how this linker could be applied and evaluated in a cancer research setting. Researchers using this molecule should adapt these general procedures to their specific antibody, payload, or protein targets and perform thorough analytical characterization at each step.

References

Application Note: A Comprehensive Guide to the Development of Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, degraders hijack the cell's natural disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of a specific protein of interest (POI).[1][3] This approach offers the potential to target proteins previously considered "undruggable" and provides a powerful tool for biomedical research.[3][4][5]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][5] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[][8][9]

This application note provides a detailed overview of the workflow for developing targeted protein degraders, along with protocols for key experimental assays.

The Workflow of Degrader Development

The development of a potent and selective protein degrader is a systematic process that involves several key stages, from initial design to lead compound validation.[5] The iterative nature of this process allows for the refinement of degrader properties at each step.

G cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Cellular Assays cluster_3 Validation & Optimization A Target Validation & Ligand Selection B E3 Ligase Selection (e.g., CRBN, VHL) A->B Select POI ligand C Linker Design & PROTAC Synthesis B->C Select E3 ligand D Binding Assays (SPR, ITC) C->D E Ternary Complex Formation Assays D->E Confirm binary binding F In Vitro Ubiquitination Assay E->F Confirm complex formation G Protein Degradation (Western Blot, MS) F->G H DC50 & Dmax Determination G->H Quantify degradation I Selectivity Profiling (Proteomics) H->I Assess off-targets J Mechanism of Action Validation I->J K Lead Optimization J->K K->C Iterative Design G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination E2 E2 Enzyme E2->Ternary Brings Ub Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation Proteasome->Degradation Catalyzes

References

Application Note: Quantifying Target Protein Degradation Using a PROTAC In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein.[2][4] This ubiquitination marks the POI for degradation by the cell's native protein disposal machinery, the 26S proteasome.[2][3]

This application note provides a detailed protocol for performing an in vitro degradation assay using Western blotting to quantify the efficacy of a PROTAC. Key performance metrics, including the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax), will be determined.[5][6]

PROTAC Mechanism of Action

PROTACs leverage the endogenous Ubiquitin-Proteasome System (UPS) to achieve targeted protein degradation. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[4] Within this complex, the E3 ligase transfers ubiquitin molecules to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another degradation cycle.[3][7]

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Recruits Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degradation Experimental_Workflow A 1. Cell Seeding Seed cells in multi-well plates and allow to adhere overnight. B 2. PROTAC Treatment Treat cells with a dose-response of PROTAC for a fixed time. A->B C 3. Cell Lysis Harvest cells and extract total protein using lysis buffer. B->C D 4. Protein Quantification Determine protein concentration of each lysate (e.g., BCA assay). C->D E 5. Western Blotting Separate proteins by SDS-PAGE, transfer, and probe with antibodies. D->E F 6. Data Analysis Quantify band intensity (densitometry) and normalize to loading control. E->F G 7. Determine DC50 & Dmax Plot normalized protein levels vs. PROTAC concentration. F->G

References

Troubleshooting & Optimization

Technical Support Center: Mal-PEG4-Lys(TFA)-NH-m-PEG24 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and answers to frequently asked questions for researchers using Mal-PEG4-Lys(TFA)-NH-m-PEG24 and similar maleimide-PEG linkers for conjugation, primarily with thiol-containing molecules like proteins, antibodies, or peptides.

Troubleshooting Guide

This section addresses specific problems you might encounter during the conjugation process.

Question 1: Why is my conjugation efficiency or yield unexpectedly low?

Answer:

Low conjugation efficiency is a common issue that can arise from several factors related to reagent stability, reaction conditions, or the properties of your target molecule.[1] Here is a systematic approach to troubleshooting this problem:

Potential Causes & Solutions:

  • Maleimide (B117702) Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive.[2][3]

    • Solution: Always prepare aqueous solutions of your Mal-PEG linker immediately before use.[2] For storage, dissolve the linker in a dry, anhydrous organic solvent like DMSO or DMF and store it at -20°C, protected from moisture.[2][3][4]

  • Oxidized or Inaccessible Thiols: Maleimides react with free sulfhydryl (-SH) groups, not with oxidized disulfide bonds (S-S).[1][5][6] The target thiol may also be sterically hindered or buried within the protein's structure.

    • Solution: Before conjugation, reduce disulfide bonds in your protein or peptide using a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended as it is effective and does not contain thiols, meaning it typically doesn't need to be removed before adding the maleimide reagent.[4][7][8] Use a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[2][4] Also, ensure your buffers are degassed to prevent re-oxidation of thiols.[5][6]

  • Suboptimal pH: The pH of the reaction is critical. The optimal range for thiol-maleimide conjugation is pH 6.5-7.5 .[7][8][9]

    • Below pH 6.5, the reaction rate slows significantly because the thiol group is less likely to be in its reactive thiolate form.[1]

    • Above pH 7.5, the maleimide group becomes increasingly reactive towards primary amines (e.g., lysine (B10760008) residues) and the rate of maleimide hydrolysis increases sharply, reducing the amount of active linker available for conjugation.[2][3][7]

  • Incorrect Molar Ratio: An insufficient amount of the maleimide-PEG linker will result in incomplete conjugation.

    • Solution: Start with a 10 to 20-fold molar excess of the Mal-PEG linker over the thiol-containing molecule.[1][10][11] This ratio may need to be optimized for your specific application.[8]

  • Presence of Competing Thiols: Buffers or additives containing thiol compounds (e.g., DTT, 2-mercaptoethanol) will compete with your target molecule for reaction with the maleimide.

    • Solution: Ensure all buffers are free of extraneous thiol-containing reagents. If DTT is used for reduction, it must be completely removed (e.g., via a desalting column) before adding the maleimide linker.[7]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=0.8, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Troubleshooting logic for low conjugation yield.

Question 2: I'm observing side reactions or my final product is not what I expected. What is happening?

Answer:

Side reactions can compromise the purity and function of your final conjugate. The primary side reactions in maleimide chemistry are reaction with amines and rearrangement of the conjugate.

Potential Causes & Solutions:

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[2][3][7]

    • Solution: Strictly maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[3][8]

  • Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can undergo a rearrangement to form a stable six-membered thiazine ring.[2][12][13] This can lead to a product with a different mass and structure than expected.

    • Solution: This reaction is also pH-dependent and is accelerated at basic pH.[13][14] If this is a concern, performing the reaction at the lower end of the optimal pH range (e.g., pH 6.5-7.0) may help suppress the rearrangement. The rearrangement can also be used intentionally to create a more stable linkage by incubating the conjugate for an extended period after the initial reaction.[2]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is not completely irreversible and can undergo a retro-Michael reaction, especially in the presence of other thiols (like glutathione (B108866) in vivo).[2][3] This can lead to the transfer of your PEG linker to other molecules.

    • Solution: After the conjugation is complete, you can induce hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0.[2] This opens the ring to form a stable succinamic acid thioether, which is much less susceptible to thiol exchange.[3]

dot graph G { graph [splines=true, overlap=false, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Key reaction pathways in maleimide chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol conjugation? The optimal pH range is 6.5 to 7.5.[7][8][9] This range provides the best balance between a fast reaction rate with thiols and minimal side reactions like hydrolysis or reaction with amines.[2][3]

Q2: What buffers should I use for the conjugation reaction? Phosphate-buffered saline (PBS), HEPES, or Tris buffers at a pH between 7.0 and 7.5 are ideal.[4][5][15] The most critical requirement is that the buffer must be free of any thiol-containing compounds.[4][7] It is also recommended to include 1-5 mM EDTA to chelate metal ions that can promote the oxidation of thiols.[7][16]

Q3: How should I prepare and store my Mal-PEG linker? The maleimide group is sensitive to moisture.[17] Store the solid linker at -20°C with a desiccant. For stock solutions, dissolve the linker in an anhydrous solvent like DMSO or DMF at a concentration of around 10 mM.[4] Aliquot and store at -20°C for up to one month, protected from light.[4] Avoid storing the linker in aqueous solutions.[3]

Q4: Do I need to reduce disulfide bonds in my protein first? Yes. Maleimides only react with free thiols (-SH). If the cysteine residues in your protein are involved in disulfide bonds (S-S), they must be reduced prior to conjugation.[1][5][6] TCEP is the recommended reducing agent.[4][7]

Q5: How do I stop (quench) the reaction? Once the desired incubation time is complete, you can quench any remaining unreacted maleimide by adding a small molecule thiol like cysteine or 2-mercaptoethanol.[1][7] This prevents the maleimide from reacting further during purification or analysis.

Q6: How can I purify my final PEGylated conjugate? Several chromatography techniques can be used, depending on the properties of your conjugate.

  • Size Exclusion Chromatography (SEC): This is the most common method. It efficiently separates the larger PEGylated protein from smaller molecules like the unreacted PEG linker and quenching agent.[1][][19]

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which allows for separation of PEGylated from un-PEGylated protein, and sometimes even different degrees of PEGylation.[][19][20]

  • Hydrophobic Interaction Chromatography (HIC): Can be a useful polishing step after IEX.[][20]

  • Reverse Phase Chromatography (RPC): Often used for smaller molecules like peptides and for analytical purposes.[][19]

Data Summary Tables

Table 1: Recommended Reaction Conditions

ParameterRecommended Value/RangeRationale & Notes
pH 6.5 - 7.5Optimal for thiol selectivity. Higher pH increases hydrolysis and amine reactivity.[2][7] Lower pH slows the reaction.[1]
Buffer Phosphate, HEPES, Tris (Thiol-Free)Must not contain competing sulfhydryl groups.[4][7] Add 1-5 mM EDTA to prevent thiol oxidation.[7]
Molar Ratio 10:1 to 20:1 (Linker:Thiol)Starting point for optimization. Ensures reaction goes to completion.[1][8]
Temperature Room Temp (20-25°C) or 4°CRoom temperature for 1-4 hours is common.[1][10][11] 4°C overnight can also be used.[1][10][11]
Solvent Aqueous Buffer (DMSO/DMF <10%)Mal-PEG linker is typically dissolved in DMSO/DMF first, then added to the aqueous protein solution.[17]

Table 2: Troubleshooting Summary

SymptomPotential CauseRecommended Action
Low Yield Maleimide hydrolysisPrepare fresh linker solution immediately before use.[2]
Oxidized/unavailable thiolsReduce protein with TCEP in degassed buffer prior to reaction.[2][4]
Incorrect pHAdjust buffer to pH 6.5-7.5.[8]
Poor Purity Reaction with aminesLower reaction pH to below 7.5.[2]
Unreacted linker presentPurify using Size Exclusion Chromatography (SEC).[1]
Product Instability Retro-Michael reactionAfter conjugation, raise pH to 8.5-9.0 to hydrolyze the thiosuccinimide ring for a more stable product.[2]

Experimental Protocols

Protocol 1: General Protein Conjugation with Mal-PEG Linker

This protocol provides a general workflow for conjugating a maleimide-PEG linker to a thiol-containing protein.

Materials:

  • Protein with available thiol groups (or to be reduced)

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2 (degassed)[8][9]

  • Reducing Agent (Optional): TCEP solution

  • Quenching Solution: 1 M Cysteine or 2-Mercaptoethanol

  • Purification: Desalting column or SEC system equilibrated with a suitable storage buffer (e.g., PBS).[1]

Workflow:

G

Procedure:

  • Reagent Preparation:

    • Equilibrate the Mal-PEG linker vial to room temperature before opening.

    • Prepare a 10 mM stock solution of the Mal-PEG linker in anhydrous DMSO or DMF.[4] Vortex briefly to ensure it is fully dissolved.

    • Prepare the protein in degassed Conjugation Buffer at a concentration of 1-10 mg/mL.[5][6]

  • Protein Reduction (if necessary):

    • If the protein's cysteine residues are in disulfide bonds, they must be reduced.

    • Add TCEP to the protein solution to a final molar excess of 10-100 fold.[4]

    • Incubate for 20-30 minutes at room temperature.[2] TCEP does not typically need to be removed before the next step.[7][8]

  • Conjugation Reaction:

    • Add the Mal-PEG stock solution to the (reduced) protein solution to achieve a 10 to 20-fold molar excess of the linker.[1]

    • Gently mix the reaction. If the solution appears cloudy due to the organic solvent, it may clear as the reaction proceeds.[9] Ensure the final concentration of DMSO/DMF is below 10-15% to avoid protein precipitation.[9]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1][10][11] Protect from light if the linker or protein is light-sensitive.

  • Quenching:

    • Add a quenching solution (e.g., cysteine) to a final concentration of 10-50 mM to react with any excess maleimide.[9]

    • Incubate for 15-30 minutes at room temperature.[1][9]

  • Purification:

    • Load the quenched reaction mixture onto a size exclusion chromatography (e.g., desalting) column that has been equilibrated with your desired storage buffer (e.g., PBS).[1]

    • Collect fractions and monitor the elution profile using UV absorbance (e.g., at 280 nm for the protein).

    • Pool the fractions containing the purified PEGylated protein conjugate.[1]

  • Analysis and Storage:

    • Analyze the conjugate to determine the degree of PEGylation using methods like SDS-PAGE, HPLC, or mass spectrometry.

    • For short-term storage, keep the conjugate at 2-8°C for up to one week.[4] For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C.[4]

References

Technical Support Center: PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers commonly used in PROTAC design?

A1: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to several advantageous properties. Their incorporation can enhance the aqueous solubility and cell permeability of the often large and lipophilic PROTAC molecules.[1][2][3][4][] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving solubility.[3] Furthermore, the length of the PEG linker is a critical and tunable parameter for optimizing the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[1][2][3][4]

Q2: How does the length of a PEG linker impact PROTAC efficacy?

A2: The linker's length is a critical factor influencing the formation of a stable and productive ternary complex.[3][6][7]

  • Too Short: A linker that is too short can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously and forming the ternary complex.[][7][8]

  • Too Long: An excessively long linker may increase the distance between the target protein and E3 ligase, which can lead to an unstable complex and reduce the efficiency of ubiquitination.[][7][8] It can also increase the molecule's polar surface area, potentially reducing cell permeability.[] The optimal length must often be determined empirically for each specific target and E3 ligase combination.[3]

Q3: What are the main challenges in synthesizing PROTACs with PEG linkers?

A3: The primary challenges include low reaction yields, the occurrence of side reactions, and difficulties in purification.[9][] Due to the often multi-step nature of the synthesis, low conversion at any stage can significantly impact the final yield.[9] PEG linkers, especially those with reactive functional groups like thiols, can be prone to side reactions such as oxidation.[9] Additionally, the high polarity imparted by the PEG chain can make purification by standard methods like normal-phase silica (B1680970) chromatography challenging, often resulting in poor recovery.[9]

Q4: Can PEG linkers negatively affect cell permeability?

A4: The relationship is complex. While PEGylation generally improves solubility, the associated increase in hydrophilicity and polar surface area can sometimes hinder passive diffusion across the cell membrane.[3][] However, the flexible nature of PEG linkers may allow the PROTAC to adopt a folded conformation that shields its polar surface area, which can facilitate membrane traversal.[3] Excessive PEGylation, however, can lead to decreased cellular uptake, requiring careful optimization of the number of PEG units.[3]

Synthesis Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of PROTACs using PEG linkers, particularly in common coupling reactions like amide bond formation.

Problem / Observation Potential Cause Recommended Solution
Low or No Product Formation (Amide Coupling Step) 1. Inactive Coupling Reagents: Reagents like HATU can degrade upon exposure to moisture.Use fresh, high-quality coupling reagents. Store them under inert gas and in a desiccator.
2. Salt Formation: If one of your ligands is a TFA or HCl salt, the free amine may not be available for reaction.Add 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA) to neutralize the salt before adding the coupling reagent.[9]
3. Poor Solvent Choice: Solubility of reactants may be poor, or the solvent may not favor the reaction.While DMF is common, consider switching to N-Methyl-2-pyrrolidone (NMP), which can improve conversion rates for difficult couplings.[9]
Major Side Product Detected (~2x Mass of Intermediate) Thiol Oxidation: If using a thiol-functionalized PEG linker, it is highly susceptible to oxidation, forming a disulfide-linked dimer that is unreactive.[9]1. Protection Strategy: Protect the thiol group (e.g., with a trityl group) before amide coupling and deprotect it just before the final step.[9]
2. Inert Atmosphere: Rigorously degas all solvents and run the reaction under an inert atmosphere (Argon or Nitrogen) to minimize oxygen exposure.[9]
Reaction Appears Complete by LC-MS, but Isolated Yield is Poor 1. Purification Issues: The high polarity of PEG-containing PROTACs causes them to adhere strongly to normal-phase silica gel, leading to streaking and low recovery.[9]Switch to reverse-phase preparative HPLC for purification. This is the standard method for polar molecules like PEGylated PROTACs.[1][3][9]
2. Product Instability: The product may be degrading on the silica gel during column chromatography.Avoid silica gel chromatography if instability is suspected. Proceed directly to reverse-phase HPLC after aqueous workup.
Complex Mixture of Unidentified Products Multiple Side Reactions or Degradation: This can occur if reaction conditions are too harsh or if unprotected functional groups are present.Re-evaluate the synthetic strategy. Ensure all sensitive functional groups not involved in the current reaction step are appropriately protected. Run the reaction under milder conditions (e.g., lower temperature).[9]

Visual Guides & Workflows

PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.

PROTAC_Mechanism cluster_0 PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Poly-Ubiquitinated Target Protein Ternary->PolyUb Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Synthesis_Workflow Start Start Materials: - POI Ligand (amine) - E3 Ligand (amine) - HOOC-PEG-OH Linker Step1 Step 1: First Amide Coupling (e.g., HATU, DIPEA in DMF) Couple POI Ligand to Linker's Acid Start->Step1 Intermediate1 POI-Linker-OH Intermediate Step1->Intermediate1 Purify1 Purification (e.g., Prep-HPLC) Intermediate1->Purify1 Step2 Step 2: Second Coupling Activate -OH (e.g., TsCl) Couple to E3 Ligand Purify1->Step2 Crude Crude PROTAC Step2->Crude Purify2 Final Purification (Prep-HPLC) Crude->Purify2 Final Final PROTAC Product Purify2->Final Characterize Characterization (LC-MS, NMR) Final->Characterize Troubleshooting_Tree Start Low Final Yield Check_Start Check Starting Material Purity? Start->Check_Start Check_Step1 Analyze Step 1 Conversion by LC-MS Start->Check_Step1 Check_Side_React Look for Side Products by MS? Start->Check_Side_React Check_Purify Reaction Complete but Low Isolated Yield? Start->Check_Purify Sol_Start Root Cause: Impure Reagents Solution: Verify identity/purity of ligands and linker Check_Start->Sol_Start Sol_Step1 Root Cause: Inefficient Coupling Solution: Change coupling agent, add base, or use NMP Check_Step1->Sol_Step1 Sol_Side_React Root Cause: Side Reaction (e.g., Oxidation) Solution: Use protecting groups or inert atmosphere Check_Side_React->Sol_Side_React Sol_Purify Root Cause: Purification Loss Solution: Switch from silica gel to Reverse-Phase HPLC Check_Purify->Sol_Purify

References

Mal-PEG4-Lys(TFA)-NH-m-PEG24 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Mal-PEG4-Lys(TFA)-NH-m-PEG24. It includes frequently asked questions and troubleshooting guides to ensure the successful application of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage guidelines. These conditions are designed to minimize degradation from moisture and temperature fluctuations.

Q2: How should I handle the compound upon receiving it and before use?

A2: Proper handling is critical to prevent contamination and degradation.[1][2] this compound is hygroscopic and sensitive to moisture.[1][2] Always allow the vial to equilibrate to room temperature before opening to avoid moisture condensation.[1] It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[1]

Q3: What solvents are suitable for dissolving this compound?

A3: Stock solutions can be prepared using dry (anhydrous) solvents. Suitable options include:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dimethylformamide (DMF)

  • Methylene Chloride

  • Acetonitrile

  • Methanol[1]

It is imperative to use anhydrous solvents to prevent hydrolysis of the maleimide (B117702) group.

Q4: What is the stability of the maleimide group in aqueous solutions?

A4: The maleimide group is susceptible to hydrolysis in aqueous solutions, a reaction that is highly dependent on pH and temperature. The rate of hydrolysis increases significantly with higher pH and temperature.[1] For optimal stability of the maleimide group during conjugation reactions, it is recommended to work at a pH range of 6.5-7.5.[3][4] Above pH 7.5, the rate of hydrolysis increases, and the maleimide group loses its specific reactivity towards sulfhydryl groups.[4][]

Q5: What is the purpose of the trifluoroacetic acid (TFA) salt on the lysine (B10760008) residue?

A5: The amine group on the side chain of the lysine residue is protected as a trifluoroacetic acid (TFA) salt. This ensures that the amine is not reactive during the thiol-maleimide conjugation. For subsequent reactions involving the amine group, a deprotection step is required to liberate the free amine.

Quantitative Data Summary

The following tables summarize the recommended storage conditions and the stability of the maleimide functional group under various conditions.

Table 1: Recommended Storage Conditions

FormStorage TemperatureRecommended DurationShipping Condition
Powder -20°CUp to 3 yearsAmbient temperature or with blue ice
In Solvent -80°CUp to 1 yearN/A

Data compiled from multiple supplier recommendations.[3][6]

Table 2: pH-Dependent Stability of the Maleimide Group in Aqueous Solution

pH RangeStability of Maleimide GroupRecommended Use
< 6.5 HighReaction with thiols is slow.
6.5 - 7.5 Moderate to HighOptimal for specific thiol-maleimide conjugation.[3][4]
> 7.5 LowIncreased rate of hydrolysis, leading to loss of reactivity.[4][]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation to thiol-containing molecules. 1. Hydrolysis of the maleimide group: The compound was exposed to moisture or high pH for an extended period. 2. Incorrect buffer pH: The pH of the reaction buffer is outside the optimal range of 6.5-7.5.1. Ensure the compound is stored and handled under anhydrous conditions. Prepare fresh solutions for each experiment. 2. Verify and adjust the pH of your reaction buffer to be within the 6.5-7.5 range.
Compound appears sticky or difficult to handle. Hygroscopic nature: The compound has absorbed moisture from the atmosphere.[1][2]Store the compound in a desiccator and handle it under an inert atmosphere. Allow the vial to warm to room temperature before opening.
Side reactions or non-specific conjugation. Reaction with primary amines: At pH values above 7.5, the maleimide group can react with primary amines.Maintain the reaction pH at or below 7.5 to ensure specific conjugation to thiol groups.
Inconsistent experimental results. 1. Repeated freeze-thaw cycles of stock solutions: This can lead to degradation of the compound. 2. Variability in compound purity: Purity may vary between batches or suppliers.1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. Use high-purity reagents and consider performing a quality control check if inconsistencies persist.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Dissolve the required amount of the compound in an appropriate anhydrous organic solvent (e.g., DMSO, DMF) to prepare a stock solution.

    • Prepare your thiol-containing molecule (e.g., protein, peptide) in a reaction buffer with a pH of 6.5-7.5 (e.g., phosphate-buffered saline (PBS) with EDTA).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the solution of the thiol-containing molecule. The final concentration of the organic solvent should be kept low (typically <10%) to maintain the stability of the biomolecule.

    • Incubate the reaction mixture at room temperature or 4°C. The reaction time can vary from 1 to 4 hours, depending on the reactants.

  • Purification:

    • Remove the unreacted PEG linker and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 2: Monitoring Maleimide Hydrolysis by UV-Vis Spectroscopy

The hydrolysis of the maleimide ring can be monitored by observing the decrease in absorbance at approximately 300 nm.

  • Sample Preparation:

    • Prepare solutions of this compound in buffers of different pH values (e.g., pH 5.5, 7.4, and 9.0).

  • UV-Vis Measurement:

    • Measure the absorbance of each solution at ~300 nm over time using a UV-Vis spectrophotometer.

  • Data Analysis:

    • A decrease in absorbance over time indicates the hydrolysis of the maleimide ring. The rate of hydrolysis can be calculated from the change in absorbance.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification reagent This compound dissolve Stock Solution reagent->dissolve Dissolve in anhydrous solvent thiol_molecule Thiol-containing Molecule buffer Buffered Solution thiol_molecule->buffer Prepare in pH 6.5-7.5 buffer mix Mix Reagents dissolve->mix buffer->mix incubate Incubate (1-4 hours) mix->incubate purify Purify Conjugate (SEC, Dialysis) incubate->purify final_product final_product purify->final_product Final Conjugate

Caption: Thiol-Maleimide Conjugation Workflow.

stability_logic cluster_storage Recommended Storage cluster_handling Key Handling Steps storage Storage Conditions stability Compound Stability storage->stability powder Powder: -20°C storage->powder solution Solution: -80°C storage->solution handling Handling Procedure handling->stability temp_equilibrate Equilibrate to Room Temp handling->temp_equilibrate inert_atmosphere Use Inert Atmosphere handling->inert_atmosphere anhydrous_solvent Use Anhydrous Solvents handling->anhydrous_solvent result Successful Experiment stability->result Leads to

Caption: Factors Affecting Compound Stability.

References

preventing maleimide hydrolysis in conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maleimide (B117702) conjugation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to maleimide hydrolysis and ensure successful conjugation outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing low or no conjugation efficiency?

Answer: Low conjugation efficiency can stem from several factors, ranging from the stability of your reagents to the reaction conditions. Here's a systematic guide to troubleshooting this issue.

1. Assess the Reactivity of Your Maleimide
  • Potential Cause: Maleimide Hydrolysis. The maleimide ring is highly susceptible to hydrolysis, especially at neutral to alkaline pH, which opens the ring to form a non-reactive maleamic acid.[1][2][3] This is a primary cause of failed conjugation reactions.

  • Solution:

    • Fresh Reagents: Always prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[1][3] Do not store maleimides in aqueous solutions.[3]

    • Optimal pH: Maintain the reaction pH strictly within the 6.5-7.5 range.[2][3][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specificity.[3][4]

    • Storage Conditions: If brief aqueous handling is unavoidable, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for the shortest possible time.[1] Long-term storage of maleimide-functionalized materials is not recommended; for example, nanoparticles stored at 20°C for 7 days can lose ~40% of their reactivity.[1]

2. Verify the Availability of Free Thiols
  • Potential Cause: Thiol Oxidation. Free sulfhydryl groups (-SH) on your protein or peptide can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[1][5] This oxidation can be catalyzed by divalent metal ions.[1]

  • Solution:

    • Disulfide Bond Reduction: If your protein contains disulfide bonds, they must be reduced prior to conjugation.

      • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, odorless, and does not contain a thiol group itself, meaning it does not need to be removed before adding the maleimide reagent.[1][2] It is effective over a wide pH range.[1]

      • DTT (dithiothreitol): A strong reducing agent, but as a thiol-containing compound, excess DTT must be completely removed (e.g., via a desalting column) before adding the maleimide to prevent it from competing with your target molecule.[1][2]

    • Preventing Re-oxidation: Degas your buffers to remove dissolved oxygen and consider including a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions.[1]

3. Optimize Reaction Conditions
  • Potential Cause: Suboptimal Stoichiometry. The molar ratio of maleimide to thiol significantly impacts conjugation efficiency. An insufficient amount of maleimide will lead to an incomplete reaction.

  • Solution: A 10- to 20-fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[1][6] However, this should be optimized for each specific system, as steric hindrance can be a factor for larger molecules.[1]

  • Potential Cause: Inadequate Reaction Time or Temperature.

  • Solution: Reactions are typically performed for 1-2 hours at room temperature or overnight at 4°C.[1][6] Lower temperatures slow down both the conjugation and hydrolysis rates, which may require longer incubation times.[1] It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific system.[1]

Question: My final conjugate is not stable. What could be the cause?

Answer: Instability of the final conjugate is a common issue, often related to the reversibility of the maleimide-thiol linkage.

  • Potential Cause: Retro-Michael Reaction. The thioether bond formed between the thiol and the maleimide is not completely stable and can undergo a retro-Michael reaction, especially in vivo.[1][3][7] This reaction regenerates the original thiol and maleimide, allowing the maleimide to be "transferred" to other available thiols, such as glutathione (B108866) in plasma, leading to loss of payload and potential off-target effects.[1][3][8]

  • Solution:

    • Post-Conjugation Hydrolysis: The stability of the conjugate can be dramatically increased by intentionally hydrolyzing the thiosuccinimide ring after the conjugation is complete.[1][7][9] This ring-opened product is stable and not susceptible to the retro-Michael reaction.[3][10] This can often be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0) for a short period.[1]

    • Use of Stabilizing Maleimides: So-called "next-generation" or "self-hydrolyzing" maleimides have been developed with N-substituents (e.g., N-aryl groups or adjacent basic amines) that accelerate the rate of this stabilizing ring-opening hydrolysis, leading to more stable final conjugates.[8][9][10][11][12]

Question: I'm observing unexpected side products. What is the cause?

Answer: Side reactions can compromise the homogeneity and purity of your final product. The most common side reactions are driven by pH.

  • Potential Cause: Reaction with Primary Amines. At pH values above 7.5-8.5, the maleimide group loses its selectivity for thiols and begins to react with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins.[2][3]

  • Solution: Strictly maintain the reaction pH within the optimal range of 6.5-7.5 to ensure chemoselectivity for thiols.[1][3]

  • Potential Cause: Thiazine (B8601807) Rearrangement. If you are conjugating a maleimide to a peptide or protein via an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring.[1][13] This leads to a "transcyclization" reaction, forming a six-membered thiazine ring, an impurity that can be difficult to separate from the desired product.[13][14] This reaction is more prominent at physiological or higher pH.[1]

  • Solution:

    • Perform the conjugation at a more acidic pH (e.g., pH ~5.0) to keep the N-terminal amine protonated and less nucleophilic.[1][13]

    • If possible, avoid using peptides with an N-terminal cysteine for conjugation.[1]

    • Acetylation of the N-terminal cysteine can also prevent this side reaction.[1][13]

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a problem?

Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming an inactive maleamic acid.[3] This is a significant problem because the ring-opened product can no longer react with thiol groups, thus preventing the desired conjugation from occurring and reducing the overall yield.[1][3] The rate of hydrolysis increases significantly with increasing pH.[3][15]

Q2: How should I prepare and store my maleimide reagents?

Due to their susceptibility to hydrolysis, maleimide-containing reagents should not be stored in aqueous solutions.[3] They should be dissolved in a dry, water-miscible (anhydrous) organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for storage.[3][4] These stock solutions should be stored at -20°C.[3] For the conjugation reaction, the required amount of the stock solution should be added to the aqueous reaction buffer immediately before use.[1]

Q3: How can I make my final conjugate more stable?

The primary cause of instability in maleimide-thiol conjugates is the retro-Michael reaction, which reverses the bond.[1][16] To create a more stable conjugate, you can perform a post-conjugation hydrolysis of the thiosuccinimide ring.[7][9] This ring-opening reaction creates a succinamic acid thioether, which is resistant to the retro-Michael reaction.[3][10] This can be achieved by a brief incubation at a moderately alkaline pH or by using next-generation maleimides designed to hydrolyze rapidly after conjugation.[1][12]

Q4: What are "next-generation" maleimides?

Next-generation maleimides are chemically modified maleimides designed to overcome the instability issues of traditional N-alkyl maleimides.[17] These include:

  • Self-hydrolyzing maleimides: These have functional groups that catalyze the stabilizing ring-opening hydrolysis reaction after conjugation.[9][11]

  • Di-halo or tri-halo maleimides: These form a more stable, unsaturated thiosuccinimide linkage that is mechanistically stable to the retro-Michael process.[9][17][18]

Q5: Do I need to remove the reducing agent before starting the conjugation?

It depends on the reducing agent.

  • If you use DTT or another thiol-containing reducing agent, you must remove it completely before adding the maleimide reagent. If not, the reducing agent will compete with your target molecule for reaction with the maleimide.[1][2]

  • If you use TCEP , it does not need to be removed. TCEP is not a thiol and does not react with maleimides, so it can remain in the reaction mixture.[1][2]

Quantitative Data Summary

The stability of maleimides and their conjugates is highly dependent on their chemical structure and the solution pH.

Condition Effect on Maleimide/Conjugate Half-life (t½) Reference
pH > 7.5 Increased rate of maleimide hydrolysis (pre-conjugation).Varies, significantly shorter at higher pH.[2][3]
pH 6.5 - 7.5 Optimal range for selective thiol conjugation.-[2][3][4]
pH > 8.5 Competitive reaction with primary amines (e.g., lysine).-[2][3]
N-alkyl maleimide conjugate Slow post-conjugation hydrolysis.~27 hours (at pH 7.4, 37°C)[9]
N-aryl maleimide conjugate Faster post-conjugation hydrolysis, leading to a more stable final product.~1.5 hours (at pH 7.4, 37°C)[9]
N-fluorophenyl maleimide conjugate Very fast post-conjugation hydrolysis.~0.7 hours (at pH 7.4, 37°C)[9]
Dibromomaleimide Short pre-conjugation hydrolysis half-life, but rapid reaction.~17.9 minutes (N-methyl derivative at pH 7.4)[18]

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation

This protocol provides a general guideline for conjugating a maleimide-functionalized molecule to a protein containing cysteine residues.

  • Preparation of Protein:

    • Dissolve the protein to be labeled in a degassed conjugation buffer (e.g., Phosphate Buffered Saline - PBS, HEPES) at a pH of 7.0-7.5.[5][6] The buffer must not contain any extraneous thiols.[1]

    • To prevent thiol oxidation, include 1-5 mM EDTA in the buffer and handle solutions under an inert gas (e.g., nitrogen or argon) if possible.[1][6]

  • Reduction of Disulfide Bonds (if necessary):

    • If the protein's cysteine residues are involved in disulfide bonds, they must be reduced.

    • Add TCEP to the protein solution to a final concentration that is a 2-10 fold molar excess over the protein's disulfide bonds.[1]

    • Incubate at room temperature for 30-60 minutes.[1] The TCEP does not need to be removed.[1]

    • Alternative: Use DTT at a 10-100 fold molar excess and incubate for 30-60 minutes. Crucially, remove all excess DTT using a desalting column before proceeding.[1]

  • Preparation of Maleimide Reagent:

    • Immediately before use, dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[1][6]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution while gently stirring. A 10-20 fold molar excess of maleimide over available thiols is a common starting point.[1][6]

    • Flush the reaction vessel with inert gas, seal, and protect from light (if using a fluorescent maleimide).[6]

    • Incubate for 2 hours at room temperature or overnight at 4°C.[1][6]

  • Quenching the Reaction:

    • To stop the reaction and consume any excess maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to the mixture.[1]

  • Purification:

    • Purify the final conjugate from unreacted reagents and byproducts. Size Exclusion Chromatography (SEC) is a common and effective method.[1] Dialysis or Tangential Flow Filtration (TFF) can also be used for large protein conjugates.[1]

Protocol 2: Post-Conjugation Stabilization via Hydrolysis

This protocol is an add-on to Protocol 1 to increase the stability of the final conjugate.

  • Complete Conjugation and Purification:

    • Follow steps 1-6 of the General Maleimide-Thiol Conjugation protocol. It is important to purify the conjugate before inducing hydrolysis to avoid side reactions with the quenching agent.

  • Induce Hydrolysis:

    • Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).

    • Incubate the solution at room temperature or 37°C. The time required can range from 30 minutes to several hours.[1] The rate of hydrolysis of the succinimide ring in an antibody-drug conjugate has been shown to be complete within 14 hours at pH 9.2 and 37°C.[9]

    • Monitor the reaction completion using an appropriate analytical method (e.g., mass spectrometry) to confirm the mass shift corresponding to the addition of one water molecule.

  • Final Buffer Exchange:

    • Once hydrolysis is complete, exchange the conjugate into its final desired storage buffer (e.g., PBS pH 7.4) using a desalting column or dialysis.

Visualizations

Maleimide_Reaction_Pathways cluster_reactants Reactants cluster_products Products & States Maleimide Maleimide (Active) Conjugate Thiosuccinimide Conjugate (Reversible) Maleimide->Conjugate Conjugation (pH 6.5-7.5) Michael Addition Hydrolyzed_Maleimide Maleamic Acid (Inactive) Maleimide->Hydrolyzed_Maleimide Pre-Conjugation Hydrolysis (pH > 7.5) Thiol Protein-SH (Thiol) Conjugate->Maleimide Retro-Michael Reaction (Instability) Stable_Conjugate Ring-Opened Conjugate (Stable) Conjugate->Stable_Conjugate Post-Conjugation Hydrolysis (Stabilization)

Caption: Maleimide reaction pathways showing desired conjugation and stabilization versus undesired hydrolysis and instability.

Troubleshooting_Workflow cluster_maleimide Maleimide Issues cluster_thiol Thiol Issues cluster_conditions Condition Issues Start Start: Low Conjugation Yield Check_Maleimide 1. Check Maleimide Activity Start->Check_Maleimide Fresh_Reagent Use Fresh Reagent? (Anhydrous DMSO/DMF) Check_Maleimide->Fresh_Reagent yes Correct_pH_Storage Stored at pH 6.0-6.5 (if aqueous)? Check_Maleimide->Correct_pH_Storage no Check_Thiol 2. Check Thiol Availability Reduce_Bonds Disulfides Reduced? (TCEP/DTT) Check_Thiol->Reduce_Bonds yes Prevent_Oxidation Used Degassed Buffer? (Optional: EDTA) Check_Thiol->Prevent_Oxidation no Check_Conditions 3. Check Reaction Conditions pH_Range pH in 6.5-7.5 Range? Check_Conditions->pH_Range yes Stoichiometry Optimized Stoichiometry? (e.g., 10-20x excess) Check_Conditions->Stoichiometry no Success Successful Conjugation Fresh_Reagent->Check_Thiol Correct_pH_Storage->Check_Thiol Reduce_Bonds->Check_Conditions Prevent_Oxidation->Check_Conditions Time_Temp Sufficient Time/Temp? pH_Range->Time_Temp yes Stoichiometry->Time_Temp no Time_Temp->Success

Caption: Troubleshooting workflow for diagnosing the cause of low maleimide conjugation yield.

Conjugate_Stabilization Start Maleimide-Thiol Conjugate (Thiosuccinimide) Problem Problem: Instability in vivo Start->Problem Mechanism Mechanism: Retro-Michael Reaction (leads to deconjugation) Problem->Mechanism Solution Solution: Increase Conjugate Stability Mechanism->Solution Method1 Method 1: Post-Conjugation Hydrolysis Solution->Method1 Method2 Method 2: Use 'Next-Gen' Maleimides Solution->Method2 Outcome Outcome: Stable Ring-Opened Conjugate (Resistant to Retro-Michael Reaction) Method1->Outcome Method2->Outcome

Caption: Logical relationship diagram illustrating the problem of conjugate instability and stabilization strategies.

References

Technical Support Center: Optimizing pH for Thiol-Maleimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiol-maleimide conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions for issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the thiol-maleimide reaction?

The ideal pH range for a thiol-maleimide conjugation is between 6.5 and 7.5.[1][2][3] Within this window, the reaction is highly selective for thiol (sulfhydryl) groups.[1][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]

Q2: What happens if the pH is too low or too high?

  • Below pH 6.5: The reaction rate significantly slows down. This is because the thiol group is less likely to be in its reactive thiolate anion form.[2]

  • Above pH 7.5: The selectivity of the reaction decreases, and maleimides begin to react with primary amines, such as the side chains of lysine (B10760008) residues.[1] Additionally, the rate of maleimide (B117702) hydrolysis (inactivation) increases significantly at alkaline pH.[1][2][4]

Q3: What is maleimide hydrolysis and why is it a concern?

Maleimide hydrolysis is a reaction where the maleimide ring opens up in the presence of water, rendering it unable to react with thiols.[1][2] This reaction is accelerated at higher pH values.[1][4] To minimize hydrolysis, it is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use and to maintain the reaction pH within the optimal 6.5-7.5 range.[1][4] For storage, maleimides should be dissolved in a dry, biocompatible organic solvent like DMSO or DMF.[1][4]

Q4: Which buffers are recommended for this reaction?

Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for thiol-maleimide conjugations, provided they are within the recommended pH range of 6.5-7.5.[2][5][6][7] It is critical to ensure the buffer is free of any extraneous thiols, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355), which would compete with the target thiol.[2]

Q5: Can the final conjugate be unstable?

Yes, the resulting thiosuccinimide bond can be reversible through a process called a retro-Michael reaction, especially in the presence of other thiols.[1][3] This can lead to the transfer of the conjugated payload to other molecules, a significant concern for applications like antibody-drug conjugates (ADCs).[1][4] To increase stability, the thiosuccinimide ring can be intentionally hydrolyzed to a stable succinamic acid thioether after the conjugation is complete by briefly raising the pH to 8.5-9.0.[4]

Data Summary Tables

Table 1: Effect of pH on Thiol-Maleimide Reaction Characteristics

pH RangeReaction Rate with ThiolsSelectivity for ThiolsMaleimide Hydrolysis Rate
< 6.5SlowHighLow
6.5 - 7.5 Optimal High Moderate
> 7.5FastDecreased (competes with amines)High
> 8.5Very FastLowVery High

Table 2: Stability of Maleimide Reagents in Aqueous Solution

pHTemperatureStability / Reactivity Loss
6.0 - 6.54°CSuitable for short-term storage.[2]
7.437°CSignificant hydrolysis observed.[8]
7.0Room Temp~70% hydrolysis of thiosuccinimide conjugates in 14 days.[9]
8.0Room Temp~20% hydrolysis in 12 hours, 100% in 14 days.[9]

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency

Potential Cause Recommended Solution
Maleimide Hydrolysis Prepare maleimide solutions fresh in an anhydrous solvent (DMSO, DMF) and add to the reaction buffer immediately before starting.[2] Avoid long-term storage of maleimides in aqueous buffers.[1]
Thiol Oxidation Free thiols can oxidize to form disulfide bonds, which do not react with maleimides.[2] Degas buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.[2]
Disulfide Bonds Present If your protein or peptide has disulfide bonds, they must be reduced. Use a reducing agent like TCEP, which does not need to be removed before adding the maleimide.[2][4] If using DTT, it must be completely removed before conjugation.[2]
Suboptimal pH Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[2] Verify the pH of your final reaction mixture.
Incorrect Stoichiometry The molar ratio of maleimide to thiol is critical. A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling, but this should be optimized for your specific molecules.[2]

Issue 2: Poor Specificity and Side Reactions

Potential Cause Recommended Solution
Reaction with Amines This occurs at pH values above 7.5.[1] Maintain the reaction pH at or below 7.5 to ensure high selectivity for thiols.
Thiazine (B8601807) Rearrangement If conjugating to a peptide with an N-terminal cysteine, the product can rearrange to a stable thiazine ring, complicating purification.[10][11][12] This is more rapid at basic pH.[10][11] If possible, avoid using N-terminal cysteines for conjugation or perform the reaction under acidic conditions (pH ~5) to prevent this.[12]
Retro-Michael Reaction (Thiol Exchange) The formed thioether bond can be reversible. To create a more stable conjugate for long-term applications, consider hydrolyzing the thiosuccinimide ring post-conjugation by adjusting the pH to 8.5-9.0, monitoring for completion, and then re-neutralizing.[4]

Experimental Protocols

Protocol 1: General Protein-Maleimide Conjugation
  • Prepare Protein Solution: Dissolve the thiol-containing protein at a concentration of 1-10 mg/mL in a degassed buffer such as PBS, Tris, or HEPES at pH 7.0-7.5.[6][13][14] If needed, include 1-5 mM EDTA to prevent thiol oxidation.[2]

  • Reduce Disulfide Bonds (if necessary): Add a 10-100 fold molar excess of TCEP to the protein solution.[4] Incubate for 20-30 minutes at room temperature.[4]

  • Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[7][13]

  • Perform Conjugation: While gently stirring, add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of maleimide.[2][13] Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and protect from light.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[2][13]

  • Quench Reaction (Optional): To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to consume any excess maleimide.[2]

  • Purify Conjugate: Remove excess maleimide and other small molecules using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration (TFF).[2]

Protocol 2: Post-Conjugation Stabilization via Hydrolysis
  • Confirm Conjugation: After purification, confirm the formation of the initial conjugate using an appropriate analytical method (e.g., HPLC, Mass Spectrometry).

  • Adjust pH: Increase the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer or base.[4]

  • Incubate: Incubate the solution at room temperature or 37°C.[4]

  • Monitor Hydrolysis: Monitor the progress of the ring-opening reaction by mass spectrometry until hydrolysis is complete.[4]

  • Re-neutralize: Adjust the pH of the final, stabilized conjugate solution back to 7.0-7.5 for storage.[4]

Visual Guides

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Thiol Protein-SH (Thiol) Product Protein-S-Label (Stable Thioether Bond) Thiol->Product + Maleimide Label-Maleimide Maleimide->Product pH pH 6.5 - 7.5

Thiol-Maleimide Conjugation Reaction.

Troubleshooting_Workflow start Low Conjugation Yield check_maleimide Is Maleimide Active? start->check_maleimide check_thiol Are Thiols Available? check_maleimide->check_thiol Yes sol_maleimide Use fresh maleimide stock in anhydrous solvent check_maleimide->sol_maleimide No check_pH Is pH 6.5-7.5? check_thiol->check_pH Yes sol_thiol Reduce disulfide bonds (TCEP) Degas buffer, add EDTA check_thiol->sol_thiol No check_ratio Is Molar Ratio Correct? check_pH->check_ratio Yes sol_pH Adjust buffer pH check_pH->sol_pH No sol_ratio Optimize maleimide:thiol ratio check_ratio->sol_ratio No success Yield Improved check_ratio->success Yes sol_maleimide->check_maleimide sol_thiol->check_thiol sol_pH->check_pH sol_ratio->check_ratio

Troubleshooting Logic for Low Conjugation Yield.

pH_Effect_Pathway start Select Reaction pH low_pH pH < 6.5 start->low_pH optimal_pH pH 6.5 - 7.5 start->optimal_pH high_pH pH > 7.5 start->high_pH result_low Slow Reaction Rate low_pH->result_low result_optimal High Yield & Specificity optimal_pH->result_optimal result_high Side Reactions: - Amine Conjugation - Maleimide Hydrolysis high_pH->result_high

Logical Relationship Between pH and Reaction Outcome.

References

Technical Support Center: Purification of PROTACs Containing Mal-PEG4-Lys(TFA)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of Proteolysis Targeting Chimeras (PROTACs) featuring the Mal-PEG4-Lys(TFA)-NH-m-PEG24 linker.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of PROTACs with the this compound linker?

A1: The synthesis of these complex molecules can result in a variety of impurities. Common contaminants include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual E3 ligase ligand, target protein binder, or the this compound linker itself.

  • Reaction Byproducts: Side reactions can generate various unwanted molecules. A frequent side reaction is the oxidation of the thiol group on a cysteine-containing binder to form a disulfide dimer, which is unreactive.

  • Hydrolyzed Maleimide (B117702): The maleimide group can undergo hydrolysis, especially at a pH above 8, rendering it unable to react with a thiol group on the target binder.[1]

  • Positional Isomers: If the protein binder or E3 ligase ligand has multiple potential attachment points for the linker, a mixture of positional isomers can be formed.

  • Aggregates: The large and often hydrophobic nature of PROTACs can lead to the formation of soluble or insoluble aggregates.

Q2: Why is the purification of PROTACs containing this specific PEGylated linker challenging?

A2: The challenges in purifying these PROTACs stem from a combination of factors:

  • High Molecular Weight and Complexity: PROTACs are large molecules with diverse structural components, which can lead to complex chromatographic profiles.

  • PEG Linker Properties: The long, flexible, and hydrophilic dual PEG chains (PEG4 and m-PEG24) significantly increase the hydrodynamic radius and can mask the intrinsic properties of the parent molecules, making separation from PEG-containing impurities difficult.

  • Maleimide Reactivity and Stability: The maleimide group is reactive and can be unstable under certain conditions, potentially leading to product degradation during purification. However, the resulting thioether bond from the maleimide-thiol reaction is generally stable under acidic conditions (pH 2-3) often used in reverse-phase HPLC.[1]

  • Presence of TFA: The trifluoroacetic acid (TFA) salt on the lysine (B10760008) residue can influence the molecule's overall charge and hydrophobicity, which can affect its behavior on different chromatography columns. Residual TFA from purification steps can also impact downstream biological assays.

Q3: Which chromatographic techniques are most effective for purifying these PROTACs?

A3: A multi-step chromatographic approach is typically necessary to achieve high purity. The most effective techniques are:

  • Size Exclusion Chromatography (SEC): Often used as an initial purification step to separate the high molecular weight PROTAC from smaller molecules like unreacted linkers and ligands.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity. It is very effective for removing closely related impurities. C4, C8, or C18 columns are commonly used.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It can be useful for separating the PROTAC from charged impurities or for resolving positional isomers that may have different charge distributions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of your PROTAC.

Low Product Yield
Potential Cause Troubleshooting/Optimization Strategy
Incomplete Reaction - Monitor reaction progress closely using LC-MS to determine the optimal reaction time.- Optimize the stoichiometry of reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Product Loss During Purification - For RP-HPLC, ensure the TFA concentration in the mobile phase is optimized (typically 0.05-0.1%) to improve peak shape and recovery.[2] - With SEC, use a column with an appropriate molecular weight cutoff to prevent loss of the product. - For IEX, carefully select the column type (anion or cation exchange) and optimize the pH and salt gradient for elution to ensure efficient recovery.
Product Adsorption to Surfaces - Use low-protein-binding tubes and collection plates. - The addition of a small amount of a non-ionic surfactant like Tween-20 to buffers (where compatible with downstream applications) can sometimes reduce non-specific adsorption.
Maleimide Instability - Maintain a pH between 6.5 and 7.5 during the maleimide-thiol conjugation reaction for optimal reactivity and stability.[3] Avoid pH levels above 8 to prevent maleimide hydrolysis.[1]
Poor Peak Shape and Resolution in RP-HPLC
Potential Cause Troubleshooting/Optimization Strategy
Suboptimal Mobile Phase - Ensure 0.1% TFA is present in both aqueous and organic mobile phases to act as an ion-pairing agent and improve peak shape.[2] - Experiment with different organic modifiers, such as acetonitrile (B52724) or methanol.
Inappropriate Column Chemistry - For large, hydrophobic PROTACs, a C4 or C8 column may provide better peak shape and recovery than a C18 column.
Column Overloading - Reduce the amount of sample injected onto the column.
Presence of TFA Salt - The TFA counterion on the lysine can sometimes lead to peak tailing. A shallow gradient may help to improve peak shape.
Product Aggregation
Potential Cause Troubleshooting/Optimization Strategy
High Product Concentration - Work with more dilute solutions whenever possible.
Hydrophobic Interactions - For SEC and IEX, the inclusion of a non-ionic surfactant or a small percentage of an organic solvent in the mobile phase may help to reduce aggregation.
Buffer Conditions - Optimize the pH and ionic strength of the buffers used during purification.

Experimental Protocols

Size Exclusion Chromatography (SEC) - Initial Cleanup

This protocol is designed for the initial removal of low molecular weight impurities.

  • Column: A high-resolution SEC column suitable for the molecular weight of your PROTAC (e.g., Superdex 200 Increase or similar).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. The inclusion of 150 mM NaCl is recommended to minimize non-specific ionic interactions.[4]

  • Procedure:

    • Equilibrate the column with at least two column volumes of the mobile phase.

    • Dissolve the crude PROTAC mixture in the mobile phase and filter through a 0.22 µm filter to remove any particulate matter.[4]

    • Inject the sample onto the column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.

    • Elute the sample isocratically with the mobile phase.

    • Collect fractions and analyze them by LC-MS to identify those containing the desired PROTAC.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) - High-Resolution Purification

This protocol provides a high-resolution separation based on hydrophobicity.

  • Column: A C4 or C18 reversed-phase column (e.g., Jupiter C4, 5 µm, 300 Å).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Procedure:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

    • Dissolve the PROTAC-containing fractions from SEC in a minimal amount of a suitable solvent (e.g., DMSO) and dilute with Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the PROTAC using a linear gradient of Mobile Phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) is often required for good resolution.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

    • Collect fractions and analyze for purity and identity using analytical LC-MS.

    • Pool the pure fractions and lyophilize to obtain the purified PROTAC.

Ion-Exchange Chromatography (IEX) - Orthogonal Purification

This protocol can be used as an alternative or additional purification step, separating molecules based on charge. The presence of the lysine residue in the linker makes this technique particularly relevant.

  • Column: A weak or strong cation or anion exchange column, depending on the isoelectric point (pI) of the PROTAC. Given the lysine residue, a cation exchange column may be a good starting point.

  • Buffer A (Binding Buffer): A low ionic strength buffer at a pH where the PROTAC has a net charge that allows it to bind to the column (e.g., 20 mM MES, pH 6.0 for cation exchange).

  • Buffer B (Elution Buffer): Buffer A with a high concentration of salt (e.g., 1 M NaCl).

  • Procedure:

    • Equilibrate the column with Buffer A.

    • Dilute the PROTAC sample in Buffer A to reduce the salt concentration and allow for binding.

    • Load the sample onto the column.

    • Wash the column with Buffer A to remove any unbound impurities.

    • Elute the bound PROTAC using a linear gradient of Buffer B.

    • Collect fractions and analyze by LC-MS.

Visualizations

Purification_Workflow Crude_PROTAC Crude PROTAC Mixture SEC Size Exclusion Chromatography (SEC) (Initial Cleanup) Crude_PROTAC->SEC Analysis LC-MS Analysis SEC->Analysis RP_HPLC Reverse-Phase HPLC (RP-HPLC) (High-Resolution Purification) Pure_PROTAC Pure PROTAC RP_HPLC->Pure_PROTAC RP_HPLC->Analysis IEX Ion-Exchange Chromatography (IEX) (Optional Polishing) IEX->Analysis Analysis->RP_HPLC Analysis->IEX Analysis->Pure_PROTAC Troubleshooting_Logic Start Purification Issue Identified Low_Yield Low Yield Start->Low_Yield Poor_Purity Poor Purity Start->Poor_Purity Aggregation Aggregation Start->Aggregation Incomplete_Reaction Check Reaction Completion (LC-MS) Low_Yield->Incomplete_Reaction Purification_Loss Optimize Chromatography (Gradient, Column, etc.) Low_Yield->Purification_Loss Adsorption Use Low-Binding Consumables Low_Yield->Adsorption Impurity_Coelution Optimize Chromatography (Orthogonal Method - IEX) Poor_Purity->Impurity_Coelution Side_Reactions Optimize Reaction Conditions (pH, Temperature) Poor_Purity->Side_Reactions Concentration_Too_High Dilute Sample Aggregation->Concentration_Too_High Buffer_Issues Optimize Buffer (pH, Ionic Strength) Aggregation->Buffer_Issues

References

Technical Support Center: Enhancing PROTAC Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why do PROTAC molecules often exhibit poor solubility?

PROTACs are inherently large and complex molecules, often with high molecular weights and lipophilicity that place them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability of small molecules.[1] This combination of a large, often hydrophobic surface area and a propensity to form stable crystal lattices contributes to their low solubility in aqueous buffers.[1] Their structure, which includes two distinct ligands and a flexible linker, can lead to poor aqueous solubility, hindering various stages of the drug development process.[2][3]

Q2: What are the experimental consequences of poor PROTAC solubility?

Poor solubility can lead to several experimental issues, including:

  • Precipitation in assays: The PROTAC may precipitate in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]

  • Inaccurate quantification: Undissolved compounds can result in errors when determining the true concentration in stock solutions and assay wells.[1]

  • Low bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.[1]

  • Irreproducible results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]

Q3: How can the different components of a PROTAC molecule be modified to improve solubility?

Each component of the PROTAC—the warhead (POI ligand), the E3 ligase ligand, and the linker—can be modified to enhance solubility:

  • Warhead and E3 Ligase Ligand: Choosing warheads and E3 ligase binders with moderate to high intrinsic solubility is a preferred starting point.[4]

  • Linker: The linker provides the most flexibility for chemical modifications to optimize PROTAC solubility.[4] Strategies include:

    • Incorporating polar functional groups: Introducing ethers, amines, or amides can increase polarity.[5]

    • Using polyethylene (B3416737) glycol (PEG) linkers: PEG chains are hydrophilic and can significantly improve water solubility.[5][6]

    • Introducing basic nitrogen atoms: Inserting basic nitrogen into aromatic rings or alkyl linkers has been shown to be effective.[7]

    • Utilizing cycloalkane structures: Linkers containing piperazine, piperidine, or cyclohexane (B81311) can enhance water solubility and metabolic stability.[5]

Q4: What formulation strategies can be employed to improve the solubility of a PROTAC molecule?

For PROTACs with persistent solubility issues, various formulation strategies can be applied:

  • Amorphous Solid Dispersions (ASDs): This is a common technique to enhance the solubility of poorly soluble drugs.[8][9] By dispersing the PROTAC in an amorphous state within a polymer matrix, the energy barrier for dissolution is lowered, leading to higher apparent solubility and supersaturation.[9][10]

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be developed.[1] These formulations contain the PROTAC in an oil and surfactant mixture that forms fine droplets in aqueous media, thereby enhancing dissolution and absorption.[1]

  • Use of Solubilizing Agents: For in vitro studies, agents like cyclodextrins can be used if they are compatible with the assay and cell type.[11]

  • Biorelevant Media: The solubility of PROTACs can be significantly higher in biorelevant buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[1][12]

Troubleshooting Guide

Issue 1: My PROTAC precipitates out of solution during my in vitro assay.

  • Possible Cause: The concentration of your PROTAC exceeds its kinetic solubility in the assay buffer.

  • Troubleshooting Steps:

    • Visually inspect your solutions: Check your stock and working solutions for any signs of precipitation before adding them to your assay.[11]

    • Determine the kinetic solubility: Perform a kinetic solubility assay in your specific assay buffer to understand the solubility limit of your PROTAC under the experimental conditions.[11]

    • Adjust the final DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible (typically ≤1%).[1]

    • Consider sonication: Briefly sonicating the final solution might help dissolve small precipitates, but be aware that this may not result in a stable solution over the long term.[11]

Issue 2: I am observing inconsistent results in my PROTAC-induced protein degradation experiments.

  • Possible Cause: Incomplete solubilization of the PROTAC is leading to variable effective concentrations in your experiments.

  • Troubleshooting Steps:

    • Confirm complete dissolution: Ensure your PROTAC is fully dissolved in your stock solution.

    • Perform a solubility test: As with the previous issue, determine the kinetic solubility of your PROTAC in the relevant cell culture medium.[11]

    • Use a positive control: Include a known soluble and active PROTAC in your experiments to validate your assay setup.

Quantitative Data Summary

Table 1: Physicochemical Properties of Clinical Stage PROTACs [7]

PROTACE3 LigaseMolecular Weight (Da)logD (pH 7.4)Polar Surface Area (ePSA, Ų)
ARV-110CRBN711 - 9581.1 - 4.8107 - 146
KT-413CRBN711 - 9581.1 - 4.8107 - 146
DT-2216VHL711 - 9581.1 - 4.8107 - 146

Table 2: Effect of Amorphous Solid Dispersion (ASD) on PROTAC Solubility [2][13]

PROTACFormulationDrug Loading (% w/w)Solubility Enhancement (fold increase vs. pure amorphous drug)
AZ1HPMCAS ASD (slurry conversion)20~2
AZ1HPMCAS ASD (solvent evaporation)10Consistent increase
AZ1PVPVA ASD (solvent evaporation)10Consistent increase

Experimental Protocols

Kinetic Solubility Assay (Shake-Flask Method)

This protocol provides a general method for determining the kinetic solubility of a PROTAC.[11][14]

Materials:

  • PROTAC compound

  • 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes or 96-well filter plates

  • Shaker

  • Centrifuge or filtration apparatus

  • Analytical instrument (HPLC-UV or LC-MS/MS)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.

  • Addition to Buffer: Add a small volume of the DMSO stock solution to a pre-determined volume of the aqueous buffer to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%).

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) with shaking for a specified period (e.g., 2 hours).

  • Separation of Undissolved Compound: Centrifuge the samples at high speed or filter through a low-binding filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved PROTAC in the supernatant or filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve should be prepared to determine the concentration accurately.

  • Calculation: The measured concentration represents the kinetic solubility of the compound under the tested conditions.

Thermodynamic Solubility Assay

This protocol measures the equilibrium solubility of a PROTAC.[2][15]

Materials:

  • Solid PROTAC compound

  • Aqueous buffer (e.g., FaSSIF)

  • Vials

  • Stirrer or roller system

  • Centrifuge

  • Analytical instrument (UPLC or similar)

Procedure:

  • Addition of Excess Compound: Add an excess of the solid PROTAC to a known volume of the aqueous buffer in a vial.

  • Incubation: Stir the suspension at a controlled temperature (e.g., 37°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge the samples at high speed for an adequate time (e.g., 30 minutes at 31,000 x g) to pellet all undissolved solid.

  • Sample Preparation: Carefully collect the supernatant and dilute it appropriately to be within the linear range of the analytical method.

  • Quantification: Determine the concentration of the dissolved PROTAC in the diluted supernatant by UPLC or a similar analytical technique, using a calibration curve.

  • Calculation: The calculated concentration, after accounting for the dilution factor, represents the thermodynamic solubility.

Preparation of Amorphous Solid Dispersions (ASDs) by Solvent Evaporation

This protocol describes a general method for preparing ASDs.[2][13]

Materials:

  • PROTAC compound

  • Polymer excipient (e.g., HPMCAS, PVPVA)

  • Volatile solvent (e.g., acetone, methanol)

  • Glass vials or a flat surface for film casting

  • Vacuum oven or desiccator

Procedure:

  • Solution Preparation: Dissolve both the PROTAC and the polymer in a suitable volatile solvent at the desired drug loading percentage.

  • Solvent Evaporation: Evaporate the solvent from the solution to form a thin film. This can be done by leaving the solution in a fume hood or by using a rotary evaporator.

  • Drying: Dry the resulting film under vacuum to remove any residual solvent.

  • Characterization: The resulting solid dispersion should be characterized by techniques such as X-ray powder diffraction (XRPD) to confirm its amorphous nature and by differential scanning calorimetry (DSC) to determine its glass transition temperature (Tg).

Visualizations

PROTAC_Solubility_Workflow cluster_synthesis PROTAC Design & Synthesis cluster_screening Solubility Screening cluster_evaluation Solubility Evaluation cluster_optimization Optimization Strategies cluster_progression Project Progression start Synthesize PROTAC kinetic_sol Kinetic Solubility Assay start->kinetic_sol thermo_sol Thermodynamic Solubility Assay kinetic_sol->thermo_sol If promising evaluate Evaluate Solubility Data thermo_sol->evaluate chem_mod Chemical Modification evaluate->chem_mod Poor Solubility formulation Formulation Development evaluate->formulation Moderate Solubility proceed Proceed to Further Studies evaluate->proceed Acceptable Solubility chem_mod->start Re-synthesize formulation->proceed

Caption: Experimental workflow for assessing and improving PROTAC solubility.

PROTAC_Components_Solubility cluster_components Molecular Components cluster_properties Physicochemical Properties PROTAC PROTAC Molecule Warhead Warhead (POI Ligand) PROTAC->Warhead E3_Ligase_Ligand E3 Ligase Ligand PROTAC->E3_Ligase_Ligand Linker Linker PROTAC->Linker Lipophilicity Lipophilicity (logP/logD) Warhead->Lipophilicity Polarity Polarity (PSA) E3_Ligase_Ligand->Polarity Linker->Lipophilicity Linker->Polarity MW Molecular Weight Linker->MW Solubility Aqueous Solubility Lipophilicity->Solubility inversely proportional Polarity->Solubility directly proportional MW->Solubility generally inverse

Caption: Relationship between PROTAC components and physicochemical properties influencing solubility.

Solubility_Decision_Tree start Poor PROTAC Solubility Observed q1 Is the issue in early discovery or lead optimization? start->q1 early Focus on Chemical Modifications q1->early Early Discovery late Consider Formulation Strategies q1->late Lead Optimization q2 Which component offers most flexibility for modification? early->q2 q3 What is the intended route of administration? late->q3 linker Modify the Linker - Add polar groups - Use PEG linkers q2->linker Linker ligands Modify Warhead/E3 Ligand - Select more soluble binders q2->ligands Warhead/E3 Ligand oral Develop ASD or Lipid-Based Formulations q3->oral Oral iv Use of co-solvents or cyclodextrins q3->iv Intravenous

Caption: Decision tree for selecting a PROTAC solubility enhancement strategy.

References

Technical Support Center: Managing Antibody-Drug Conjugate Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a critical issue?

A1: ADC aggregation is the process where individual antibody-drug conjugate molecules self-associate to form larger, higher-molecular-weight species.[1] This is a critical quality attribute to monitor because aggregation can negatively impact the ADC's stability, efficacy, and safety.[1][2] Aggregates can lead to a loss of therapeutic activity, decreased solubility, and an increased risk of an immunogenic response in patients.[3][4]

Q2: What are the primary causes of ADC aggregation?

A2: ADC aggregation is a multifaceted issue stemming from both the intrinsic properties of the ADC and extrinsic environmental factors. Key causes include:

  • Increased Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody surface is a primary driver of aggregation.[5][6] These hydrophobic patches promote self-association to minimize exposure to the aqueous environment.[2][5]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with a greater propensity for aggregation due to the increased surface hydrophobicity.[1][2][4]

  • Suboptimal Formulation Conditions: The buffer pH, ionic strength, and choice of excipients are critical. Aggregation is more likely if the pH is near the antibody's isoelectric point (pI) or if the ionic strength is too low or too high.[5]

  • Environmental Stress: Exposure to thermal stress (elevated temperatures), repeated freeze-thaw cycles, mechanical stress (shaking or vigorous mixing), and even light can denature the ADC and induce aggregation.[2][4]

  • Conjugation Process: The chemical conditions during conjugation, including the use of organic co-solvents for payload dissolution, can destabilize the antibody and lead to aggregation.[1][5]

Q3: How does the choice of linker and payload affect aggregation?

A3: The physicochemical properties of the linker and payload are paramount. Hydrophobic payloads like MMAE and certain maytansinoids significantly increase the likelihood of aggregation.[6][7][8] The linker can either exacerbate or mitigate this. Hydrophobic linkers can increase aggregation, while the incorporation of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) or sugars, into the linker design can help shield the payload's hydrophobicity and improve solubility and stability.[9] For instance, glucuronide-based linkers have been shown to result in significantly less aggregation compared to more hydrophobic dipeptide linkers.[9]

Q4: What is the impact of aggregation on the in-vivo performance and safety of an ADC?

A4: ADC aggregates can have several detrimental effects in vivo:

  • Altered Pharmacokinetics: Aggregates are often cleared more rapidly from circulation, reducing the ADC's half-life and therapeutic window.[2]

  • Reduced Efficacy: The altered structure of aggregated ADCs can impede their ability to bind to the target antigen on cancer cells.[4]

  • Increased Immunogenicity: Aggregates, particularly larger ones, can be recognized by the immune system as foreign, leading to the production of anti-drug antibodies (ADAs) and potentially severe immune reactions.[4][5]

  • Off-Target Toxicity: ADC aggregates can be taken up non-specifically by immune cells, such as macrophages, through Fcγ receptor (FcγR) mediated pathways. This can lead to the release of the cytotoxic payload in healthy tissues and cause off-target toxicity.[2]

Q5: How can I detect and quantify aggregation in my ADC samples?

A5: A combination of analytical techniques is recommended for a comprehensive assessment of ADC aggregation, as no single method provides a complete picture. The most common methods include:

  • Size Exclusion Chromatography (SEC): This is the industry-standard method for separating and quantifying monomers, dimers, and higher-molecular-weight aggregates based on their hydrodynamic size.[3][7][10]

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution. It is particularly sensitive to the presence of large aggregates.[2][11]

  • Differential Scanning Fluorimetry (DSF): DSF assesses the thermal stability of an ADC by monitoring its unfolding as a function of temperature. A lower melting temperature (Tm) can indicate a higher propensity for aggregation.[12][13] It can be combined with light scattering to directly monitor aggregation onset (Tagg).[13]

Troubleshooting Guides

Issue 1: Increased aggregation is observed immediately after the conjugation reaction.

This suggests that the conjugation process itself is inducing aggregation.

Possible Cause Troubleshooting Action
High concentration of organic co-solvent (e.g., DMSO) used to dissolve the payload-linker. Use the minimum amount of co-solvent necessary. Consider a step-wise addition of the payload-linker solution to the antibody solution to avoid localized high concentrations of the solvent.
Reaction buffer pH is close to the antibody's isoelectric point (pI). Adjust the pH of the conjugation buffer to be at least 1-2 units away from the pI to ensure maximum solubility.
High reaction temperature. Perform the conjugation at a lower, controlled temperature (e.g., 4°C or room temperature) to minimize thermal stress on the antibody.
Mechanical stress from vigorous mixing. Use gentle mixing methods during the conjugation reaction.
High Drug-to-Antibody Ratio (DAR). If the observed DAR is high, consider reducing the molar ratio of the payload-linker to the antibody in the reaction mixture.

A troubleshooting workflow for post-conjugation aggregation is visualized below.

G Troubleshooting Post-Conjugation Aggregation cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Solutions start High Aggregation Post-Conjugation check_solvent High Organic Co-solvent? start->check_solvent check_ph pH near pI? start->check_ph check_temp High Reaction Temperature? start->check_temp check_dar High DAR? start->check_dar sol_solvent Minimize Co-solvent / Step-wise Addition check_solvent->sol_solvent Yes sol_ph Adjust Buffer pH (pI +/- 2 units) check_ph->sol_ph Yes sol_temp Lower Reaction Temperature (e.g., 4°C) check_temp->sol_temp Yes sol_dar Reduce Linker-Payload Molar Ratio check_dar->sol_dar Yes

Caption: A step-by-step workflow for troubleshooting ADC aggregation that occurs immediately after conjugation.

Issue 2: ADC solution shows increased aggregation during storage or after freeze-thaw cycles.

This points to issues with the formulation or storage conditions.

Possible Cause Troubleshooting Action
Inappropriate buffer pH or ionic strength. Conduct a formulation screening study to identify the optimal buffer pH and salt concentration (e.g., 150 mM NaCl is a common starting point) for long-term stability.
Absence of stabilizing excipients. Add cryoprotectants like sucrose (B13894) or trehalose (B1683222) for frozen storage.[10] Include surfactants like Polysorbate 20 or Polysorbate 80 (typically at 0.01-0.02%) to prevent surface-induced aggregation.[1][3]
Repeated freeze-thaw cycles. Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles.
Inappropriate storage temperature. Store the ADC at the recommended temperature (e.g., 2-8°C for liquid formulations, -20°C or -80°C for frozen formulations) and avoid temperature fluctuations.
Light exposure. Protect the ADC from light, especially if the payload or linker is photosensitive.

Quantitative Data Summary

The following tables summarize quantitative data on factors influencing ADC aggregation.

Table 1: Impact of Linker-Payload Hydrophobicity and DAR on Aggregation

ADC ConstructLinker TypeDARStorage Condition% AggregationReference
Trastuzumab-MMAEMC-Val-Cit-PABC82 days at 40°C>95%[8]
Trastuzumab-MMAU (hydrophilic)Glucuronide-based82 days at 40°C~2%[8]
Generic ADCDipeptideN/AN/Aup to 80%[9]
Generic ADCGlucuronideN/AN/A<5%[9]

Table 2: Effect of Excipients on ADC and mAb Aggregation

BiologicExcipientConcentrationEffect on AggregationReference
mAbPolysorbate 200.01 g/LReduced aggregate formation[3]
mAbPolysorbate 800.01 g/LReduced aggregate formation[3]
rhINF-β-1bPolysorbate 800.01%Optimal for preventing thermal aggregation[14]
IgG1 mAbsSucrose, TrehaloseN/AReduce aggregation more effectively than sorbitol[10]

Key Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis

Objective: To separate and quantify high molecular weight species (aggregates), monomer, and fragments.

Methodology:

  • System Preparation:

    • Instrument: An HPLC or UHPLC system with a UV detector.

    • Column: A size exclusion column suitable for monoclonal antibodies and their aggregates (e.g., Agilent AdvanceBio SEC 300Å).[3]

    • Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4. The mobile phase should be optimized to prevent non-specific interactions.[15]

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[15]

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase.

    • Set the flow rate to ensure adequate separation, typically between 0.5 and 1.0 mL/min.[15]

    • Inject 10-20 µL of the prepared sample.[15]

    • Monitor the eluent at a UV wavelength of 280 nm.[15]

  • Data Analysis:

    • Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area.

Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis

Objective: To determine the average size and size distribution of ADC aggregates and assess overall sample stability.

Methodology:

  • Sample Preparation:

    • Filter the ADC sample through a low-protein-binding syringe filter (e.g., 0.2 µm) to remove large, extraneous particles.

    • The required sample volume is typically around 30 µL.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up.

    • Ensure the cuvette is clean by rinsing with filtered, distilled water, followed by ethanol, and then water again. Dry with compressed air.

  • Measurement:

    • Transfer the filtered sample into the clean cuvette.

    • Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature.

    • Perform the DLS measurement according to the instrument's software instructions. The measurement typically takes a few minutes.

  • Data Analysis:

    • The software will generate a correlation function and calculate the size distribution based on intensity, volume, and number.

    • The intensity-weighted distribution is particularly sensitive for detecting small amounts of large aggregates.[16]

    • Analyze the z-average diameter and the polydispersity index (PDI). A higher PDI indicates a more heterogeneous sample, which can be indicative of aggregation.

Protocol 3: Differential Scanning Fluorimetry (DSF) for Thermal Stability Assessment

Objective: To measure the thermal stability (melting temperature, Tm) of an ADC, which is an indicator of its conformational stability and propensity to aggregate.

Methodology:

  • Reagent Preparation:

    • Prepare the ADC sample in the desired formulation buffer.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

  • Sample Preparation in a qPCR Plate:

    • In the wells of a 96-well or 384-well qPCR plate, combine the ADC sample with the fluorescent dye.

    • Include a no-protein control (buffer and dye) for background subtraction.

  • Instrument Run:

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature ramp, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which is typically determined from the peak of the first derivative of the melting curve. A lower Tm indicates lower thermal stability.

Signaling Pathway and Workflow Visualizations

Fcγ Receptor Signaling Pathway Activated by ADC Aggregates

ADC aggregates can cross-link activating Fcγ receptors (FcγRs) on the surface of immune cells like macrophages, leading to unintended cell activation and internalization of the ADC. This can result in off-target toxicity.

G FcγR Signaling Pathway Activated by ADC Aggregates cluster_0 Cell Surface Events cluster_1 Downstream Signaling Cascade cluster_2 Cellular Response ADC_agg ADC Aggregate FcR Activating Fcγ Receptor ADC_agg->FcR Binds crosslink Receptor Cross-linking FcR->crosslink ITAM_phos ITAM Phosphorylation (by Src Kinases) crosslink->ITAM_phos Syk Syk Kinase Activation ITAM_phos->Syk PI3K PI3K-PKC Pathway Syk->PI3K Actin Actin Remodeling Syk->Actin Ca_mob Ca²⁺ Mobilization PI3K->Ca_mob Cytokine Cytokine/Chemokine Production Ca_mob->Cytokine Internalization Internalization (Phagocytosis) Actin->Internalization Payload_release Payload Release in Lysosome Internalization->Payload_release Toxicity Off-Target Cytotoxicity Payload_release->Toxicity

Caption: FcγR signaling cascade initiated by the cross-linking of receptors by ADC aggregates.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: A Focus on Mal-PEG4-Lys(TFA)-NH-m-PEG24 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the strategic selection of a PROTAC (Proteolysis Targeting Chimera) linker is a critical determinant of therapeutic success. While the warhead and E3 ligase ligand dictate target specificity, the linker orchestrates the crucial ternary complex formation, influencing a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the performance of a complex polyethylene (B3416737) glycol (PEG)-based linker, Mal-PEG4-Lys(TFA)-NH-m-PEG24, with other commonly employed linker classes, supported by experimental data from studies on prominent cancer targets.

The Central Role of the PROTAC Linker

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is not a passive spacer; its length, composition, and flexibility are paramount for the productive formation of a POI-PROTAC-E3 ligase ternary complex. This complex formation is the prerequisite for the ubiquitination of the POI and its subsequent degradation by the proteasome. An inadequately designed linker can result in reduced degradation efficiency due to steric hindrance or suboptimal orientation of the POI and E3 ligase.

This compound: A Branched PEG Linker

This compound is a complex, long-chain PEG-based linker. Its structure features a maleimide (B117702) group for conjugation to a warhead or E3 ligase ligand, a lysine (B10760008) core providing a branching point, and a long m-PEG24 tail. This extended and branched structure is designed to offer significant flexibility and hydrophilicity, which can enhance the solubility and bioavailability of the resulting PROTAC molecule. While specific comparative data for this exact linker is not abundant in publicly available literature, its performance can be inferred by examining studies on PROTACs with structurally similar long-chain and branched PEG linkers.

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables present a comparative summary of quantitative data for PROTACs with different linker types targeting the well-validated cancer targets, Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR).

Table 1: Comparison of PROTAC Linkers Targeting BRD4
Linker TypeRepresentative PROTACE3 Ligase LigandDC50DmaxCell LineReference
Long-chain PEG dBET6Pomalidomide (CRBN)~50 nM>95%22Rv1[1]
Short-chain PEG MZ1VH032 (VHL)~8 nM~100%H661[2]
Alkyl Compound 34 Pomalidomide (CRBN)60.0 nM94%MDA-MB-231[3]
Rigid (Piperazine) Compound 33 Pomalidomide (CRBN)89.9 nM78%MDA-MB-231[3]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Comparison of PROTAC Linkers Targeting the Androgen Receptor (AR)
Linker TypeRepresentative PROTACE3 Ligase LigandDC50DmaxCell LineReference
Long-chain PEG ARD-69VH032 (VHL)0.86 nM>95%LNCaP[4][5]
Alkyl Compound 9 Pomalidomide (CRBN)5.2 µMNot specifiedLNCaP[5]
Rigid ARD-266VH032 (VHL)0.2-1 nM>95%LNCaP, VCaP, 22Rv1[6]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

From these representative data, it is evident that long-chain PEG linkers, similar in nature to this compound, can yield highly potent degraders with excellent Dmax values. The flexibility of the PEG chain is thought to facilitate the formation of a stable and productive ternary complex. However, shorter and more rigid linkers can also lead to potent degradation, emphasizing that the optimal linker is highly dependent on the specific target and E3 ligase pair.

Experimental Protocols

Accurate assessment of PROTAC performance relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.

Western Blotting for Target Protein Degradation

This is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Seeding and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.

Ternary Complex Formation Assays

Several biophysical techniques can be employed to characterize the formation and stability of the ternary complex.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

  • Assay Setup: In a microplate, combine the purified target protein and E3 ligase, each labeled with a FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) respectively, with varying concentrations of the PROTAC.

  • Incubation: Incubate the mixture at room temperature to allow for complex formation.

  • FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor molecules, signifying ternary complex formation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting with Antibodies E->F G 7. Detection and Analysis F->G H 8. DC50 / Dmax Calculation G->H

Caption: A generalized workflow for Western Blot analysis of PROTAC-mediated protein degradation.

BRD4_Signaling BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Degradation BRD4 Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Transcription Gene Transcription (e.g., c-Myc, NF-κB targets) RNA_Pol_II->Transcription elongates PROTAC BRD4 PROTAC PROTAC->BRD4 targets

Caption: Simplified BRD4 signaling pathway and its inhibition by PROTAC-mediated degradation.

AR_Signaling Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) Androgen->AR_cytoplasm binds AR_nucleus AR Dimer (Nucleus) AR_cytoplasm->AR_nucleus translocates & dimerizes Degradation AR Degradation AR_cytoplasm->Degradation ARE Androgen Response Element (ARE) AR_nucleus->ARE binds Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Transcription PROTAC AR PROTAC PROTAC->AR_cytoplasm targets

Caption: Simplified Androgen Receptor (AR) signaling pathway and its disruption by PROTACs.

References

A Comparative Guide to PEG and Alkyl Chain Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, with the linker component emerging as a critical determinant of a PROTAC's overall efficacy and drug-like properties.[1][2] The linker, which connects the target protein binder (warhead) to the E3 ligase ligand, is far more than a simple spacer; its composition, length, and flexibility significantly influence a PROTAC's solubility, cell permeability, and ability to form a productive ternary complex.[3][4]

Among the most common flexible linkers used in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[2] The choice between a hydrophilic PEG linker and a lipophilic alkyl linker can dramatically alter the physicochemical and pharmacokinetic properties of the resulting molecule.[4][] This guide provides an objective, data-driven comparison of PEG and alkyl linkers to inform rational PROTAC design.

Core Properties: PEG vs. Alkyl Linkers

The fundamental difference between PEG and alkyl linkers lies in their polarity. PEG linkers, composed of repeating ethylene (B1197577) glycol units, are hydrophilic and increase the water solubility of PROTACs.[1][6] In contrast, alkyl linkers are hydrophobic hydrocarbon chains that can enhance membrane permeability.[][7]

Key Characteristics:

  • PEG Linkers:

    • High Hydrophilicity: Improves aqueous solubility, which is advantageous for formulation and bioavailability.[1][4]

    • Enhanced Permeability: Can exhibit a "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups, allowing for better cell membrane passage.[4][8]

    • Flexibility: The flexible nature of the PEG chain can facilitate the formation of a productive ternary complex.[4][9]

    • Potential Metabolic Liability: May be more susceptible to oxidative metabolism compared to alkyl chains.[1][4]

  • Alkyl Linkers:

    • High Hydrophobicity: Generally leads to lower aqueous solubility but can improve passive diffusion across the lipid bilayer of cell membranes.[1][]

    • Metabolic Stability: Typically possess good metabolic stability.[4][]

    • Synthetic Accessibility: Often synthetically straightforward and cost-effective to incorporate.[1][2]

    • Conformational Freedom: The flexibility of alkyl chains can support ternary complex formation, though it may also lead to non-productive conformations.[4]

Impact on PROTAC Performance: A Quantitative Look

The efficacy of a PROTAC is primarily measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[3] The choice of linker directly impacts these values by influencing the PROTAC's ability to reach its target and effectively form a ternary complex.

Table 1: Representative Performance Data of PROTACs with PEG vs. Alkyl Linkers
PROTAC TargetLinker TypeCell LineDC50 (nM)Dmax (%)Key Observation
BRD4 PEG-basedVaries1-100>90%PEG linkers often yield highly potent BRD4 degraders with excellent degradation efficacy.[8]
BRD4 Alkyl-basedVaries10-50080-95%Alkyl linkers can also produce potent degraders, though optimization of length is crucial.[2]
PI3K/mTOR C8 AlkylMDA-MB-23142-227 (PI3K), 45 (mTOR)>80%A flexible C8 alkyl linker demonstrated optimal dual-target degradation activity.[9]
CRBN 3 PEG UnitsHEK293TWeak Degradation-In one study, replacing a 9-atom alkyl chain with three PEG units inhibited PROTAC activity.[2]
TBK1 Alkyl/Ether MixVaries3 (for 21-atom linker)96%A flexible, longer linker (12-29 atoms) was required for potent degradation.[2]
Table 2: Comparative Physicochemical and Permeability Properties
PropertyPEG LinkersAlkyl LinkersSignificance for PROTACs
Aqueous Solubility Generally higher.[4]Generally lower.[4]Crucial for formulation, avoiding aggregation, and achieving sufficient concentrations for bioassays.[10]
Permeability (Papp) Variable; can be enhanced by shielding polar groups.[4][8]Can be higher due to reduced polar surface area.[]Essential for the PROTAC to cross the cell membrane and reach its intracellular target.[11]
Metabolic Stability May be susceptible to oxidation.[1]Generally considered stable.[4]Important for maintaining PROTAC integrity in vivo to ensure sufficient exposure.
Lipophilicity (LogP/LogD) Lower.[8]Higher.A key factor governing solubility and permeability; must be carefully balanced.[12]

Visualizing the Concepts

Diagrams help clarify the complex relationships in PROTAC development.

PROTAC_Mechanism cluster_cell Cell Interior PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC mechanism of action.

Linker_Properties cluster_peg PEG Linker Properties cluster_alkyl Alkyl Linker Properties PEG_Sol Higher Aqueous Solubility PROTAC_Performance Optimal PROTAC Performance (High Potency & Good PK) PEG_Sol->PROTAC_Performance PEG_Perm Variable Permeability ('Chameleon' Effect) PEG_Perm->PROTAC_Performance PEG_Flex High Flexibility PEG_Flex->PROTAC_Performance PEG_Met Potential Metabolic Liability PEG_Met->PROTAC_Performance Negative Impact Alkyl_Sol Lower Aqueous Solubility Alkyl_Sol->PROTAC_Performance Negative Impact Alkyl_Perm Higher Passive Permeability Alkyl_Perm->PROTAC_Performance Alkyl_Stab Good Metabolic Stability Alkyl_Stab->PROTAC_Performance Alkyl_Synth Synthetic Simplicity Alkyl_Synth->PROTAC_Performance

Caption: Key property trade-offs for linkers.

PROTAC_Workflow Design 1. PROTAC Design (Select Warhead, E3 Ligand, and Linker Type - PEG vs. Alkyl) Synthesis 2. Synthesis of PROTAC Library Design->Synthesis Solubility 3. Physicochemical Profiling (Solubility Assay) Synthesis->Solubility Permeability 4. Permeability Assessment (PAMPA / Caco-2 Assay) Solubility->Permeability Degradation 5. In Vitro Degradation Assay (Western Blot) Permeability->Degradation Analysis 6. Data Analysis (Determine DC50, Dmax) Degradation->Analysis Optimization 7. Lead Optimization (Iterate Linker Design) Analysis->Optimization Optimization->Design Iterate

Caption: Workflow for evaluating PROTACs.

Key Experimental Protocols

Accurate comparison of PROTACs requires robust and standardized experimental methods.

Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.[13][14]

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates to achieve 70-80% confluency at the time of harvest.[13]

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).[13]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[13]

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to a final 1X concentration.

    • Boil samples at 95°C for 5-10 minutes.[13]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting and Detection:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the protein of interest. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).[14]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

  • Data Analysis:

    • Quantify band intensity using image analysis software. Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[14]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay measures the passive diffusion of a compound across an artificial lipid membrane and is used to predict passive membrane permeability.[11][15]

  • Preparation of Solutions:

    • Prepare a donor solution by dissolving the PROTAC in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration.

    • The acceptor plate wells are filled with a buffer, which may contain a solubility enhancer.

  • Assay Procedure:

    • A filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

    • Add the PROTAC donor solution to the wells of the donor plate.

    • Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber.[11]

  • Sample Analysis and Calculation:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectrophotometry.[11]

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - C_A(t) / C_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and C_A(t) is the concentration in the acceptor well at time t.

Protocol 3: Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer, which is a critical parameter for drug development.[16]

  • Preparation of Stock and Dilutions:

    • Prepare a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO.

    • In a 96-well plate, create a serial dilution of the stock solution with DMSO.[16]

  • Assay Procedure:

    • Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be low (≤1%).

    • Seal the plate and shake at room temperature for 1-2 hours to allow the compound to dissolve and reach equilibrium.[16]

  • Analysis:

    • After incubation, analyze the plate for precipitation, often by measuring turbidity with a plate reader.

    • Alternatively, centrifuge the plate to pellet any precipitate.

    • Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved PROTAC using a validated method like LC-MS/MS. The highest concentration that remains in solution is the kinetic solubility.[16]

Conclusion

The selection of a linker is a critical, multi-parameter optimization problem in PROTAC design. There is no universally superior linker; the choice between PEG and alkyl chains depends on the specific properties of the warhead and E3 ligase ligand, as well as the desired overall profile of the PROTAC.[2]

  • PEG linkers are an excellent starting point when solubility is a concern, and their flexibility can be beneficial for establishing a productive ternary complex.[4][6]

  • Alkyl linkers are valuable for enhancing metabolic stability and can improve passive permeability, particularly when the terminal ligands are highly polar.[]

A rational approach to linker design involves synthesizing and evaluating a small library of PROTACs with varying linker compositions and lengths. By systematically analyzing their effects on solubility, permeability, and degradation efficacy using the protocols outlined above, researchers can identify the optimal linker to advance potent and drug-like protein degraders.

References

The Crucial Role of Linker Length: A Comparative Guide to PEG Linkers in Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) hinges on the meticulous optimization of each component. Among these, the linker connecting the target protein-binding ligand to the E3 ligase recruiter is a critical determinant of efficacy. This guide provides a comprehensive comparison of the performance of different length polyethylene (B3416737) glycol (PEG) linkers in PROTAC-mediated protein degradation, supported by experimental data and detailed protocols.

The linker in a PROTAC is far from a passive spacer. Its length and composition profoundly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation by the proteasome.[1][2][3] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker may result in a non-productive complex where ubiquitination sites are inaccessible.[1][][5][6]

Comparative Efficacy of Varying PEG Linker Lengths

Systematic studies have demonstrated that the length of the PEG linker significantly impacts the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[7] The optimal length is highly dependent on the specific target protein and the recruited E3 ligase.[1]

Case Study 1: Targeting Estrogen Receptor α (ERα)

In the development of ERα-targeting PROTACs, the linker length was a key determinant of degradation efficiency. A study systematically investigating this found that a PROTAC with a 16-atom PEG linker was significantly more potent in degrading ERα compared to one with a 12-atom linker, even though both had similar binding affinities.[5]

Case Study 2: Targeting TANK-binding kinase 1 (TBK1)

For PROTACs targeting TBK1 and recruiting the VHL E3 ligase, a linker length of less than 12 atoms resulted in no observable degradation.[5][6][8] However, PROTACs with linkers between 12 and 29 atoms all demonstrated submicromolar degradation potency.[8] The most potent degradation was observed with a 21-atom linker (DC50 = 3 nM, Dmax = 96%), with a decrease in potency at 29 atoms (DC50 = 292 nM, Dmax = 76%).[8]

Case Study 3: Targeting Bromodomain-containing protein 4 (BRD4)

In a series of BRD4 degraders recruiting the CRBN E3 ligase, an interesting trend was observed. PROTACs with shorter (0 PEG units) and longer (4-5 PEG units) linkers showed potent BRD4 degradation (DC50 < 0.5 µM), while those with intermediate length linkers (1-2 PEG units) had reduced potency (DC50 > 5 µM).[8] This highlights the non-linear relationship that can exist between linker length and degradation efficacy.[8]

Data Summary:
Target ProteinE3 LigaseLinker Composition/LengthDC50 (nM)Dmax (%)Reference
ERαVHL12-atom PEG linker--[5]
ERαVHL16-atom PEG linkerMore Potent-[5]
TBK1VHL< 12 atomsInactiveN/A[7][8]
TBK1VHL21 atoms396[7][8]
TBK1VHL29 atoms29276[7][8]
BRD4CRBN0 PEG units< 500-[8]
BRD4CRBN1-2 PEG units> 5000-[8]
BRD4CRBN4-5 PEG units< 500-[8]
BTKCRBN< 4 PEG unitsImpaired-[7]
BTKCRBN≥ 4 PEG unitsPotent-[7]

Note: The data presented in this table is compiled from different research articles, and experimental conditions may vary. Direct comparison across different studies should be made with caution.[1]

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF/Nitrocellulose) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection & Quantification F->G H Data Analysis (DC50 & Dmax) G->H

Experimental workflow for Western Blot analysis.

CoIP_Workflow A Cell Treatment with PROTAC & Proteasome Inhibitor (e.g., MG132) B Cell Lysis (Non-denaturing buffer) A->B C Protein Quantification B->C D Immunoprecipitation (e.g., anti-E3 Ligase Antibody) C->D E Capture with Protein A/G Beads D->E F Washing Steps E->F G Elution of Immunocomplexes F->G H Western Blot Analysis (Probe for Target Protein) G->H

Workflow for Co-Immunoprecipitation.

Detailed Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.[7][9][10]

  • Cell Culture and Treatment:

    • Seed cells in a 6-well or 24-well plate at a density that ensures 70-80% confluency at the time of harvest.[7][11]

    • Allow cells to adhere overnight.[7]

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[7][10]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10]

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]

    • Incubate on ice for 30 minutes with occasional vortexing.[10]

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[9][10]

    • Collect the supernatant containing the protein lysate.[9]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[9][10]

    • Normalize the protein concentration of all samples with lysis buffer.[9]

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[9][10]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[9]

    • Perform electrophoresis to separate proteins by size.[9]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[9][10]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[9][10] A primary antibody against a loading control protein (e.g., GAPDH, α-tubulin, or β-actin) should also be used.

    • Wash the membrane three times with TBST.[9][10]

    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9][10]

    • Wash the membrane again three times with TBST.[9][10]

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[9][10]

    • Quantify the band intensities using densitometry software.[9][10]

    • Normalize the target protein band intensity to the loading control.[7]

    • Calculate the percentage of degradation relative to the vehicle-treated control and plot the results to determine DC50 and Dmax values.[1][7][10]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is designed to verify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[12]

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.[12]

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.[12]

    • Treat the cells with the PROTAC or a vehicle control for 4-6 hours.[12]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.[12]

    • Lyse the cells in ice-cold non-denaturing lysis buffer containing protease and phosphatase inhibitors.[12]

    • Determine and normalize the protein concentration of the lysates.[12]

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.[12]

    • Incubate the pre-cleared lysate with a primary antibody against the E3 ligase (or target protein) overnight at 4°C on a rotator. A control immunoprecipitation with a non-specific IgG from the same species should be performed in parallel.[12]

    • Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.[12]

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.[12][13]

    • Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling.[12]

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blot using an antibody against the target protein (if the E3 ligase was immunoprecipitated) or the E3 ligase (if the target protein was immunoprecipitated) to confirm their interaction.[12]

Protocol 3: Native Mass Spectrometry for Ternary Complex Characterization

Native mass spectrometry (nMS) is a powerful label-free technique to monitor the formation of the ternary E3-PROTAC-target protein complex and various intermediate species in a single experiment.[14][15][16][17]

  • Sample Preparation:

    • Purified target protein, E3 ligase complex (e.g., VCB), and the PROTAC are mixed in appropriate molar ratios in a suitable buffer for nMS analysis (e.g., ammonium (B1175870) acetate).

  • Mass Spectrometry Measurements:

    • Experiments are typically carried out on a mass spectrometer equipped with a nano-electrospray ionization (nESI) source.[14][15][16][17]

    • Instrument parameters are optimized to preserve non-covalent interactions, including capillary voltage, sample cone voltage, source temperature, and trap gas flow.[14][15][16][17]

  • Data Analysis:

    • The resulting mass spectra will show peaks corresponding to the individual proteins, binary complexes (PROTAC-target, PROTAC-E3), and the ternary complex.

    • The relative signal intensity of the ternary complex can be used to semi-quantitatively compare the stability of complexes formed with different PROTACs.[14][15] This can provide insights into the cooperativity of ternary complex formation.

References

A Comparative Guide to Mal-PEG4-Lys(TFA)-NH-m-PEG24 Linker Rigidity and Ternary Complex Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has been significantly advanced by the development of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). These molecules consist of two ligands connected by a chemical linker, one binding to a target protein of interest (POI) and the other to an E3 ubiquitin ligase. The linker's role is not merely as a spacer; its composition, length, and rigidity are critical determinants of the formation and stability of the resulting ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the POI.[1][2]

This guide provides a comparative analysis of the Mal-PEG4-Lys(TFA)-NH-m-PEG24 linker, focusing on its rigidity and its impact on ternary complex stability. Due to the highly specific nature of this linker, direct experimental data is limited. Therefore, this guide will deconstruct its components to infer its properties and compare them to well-studied alternative linker classes, supported by experimental data from the literature.

Deconstructing the this compound Linker

The "this compound" linker is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.[3][4][5] Its name indicates several key structural features:

  • Mal (Maleimide): This functional group is typically used for conjugation to cysteine residues on a protein or ligand via a Michael addition reaction. The resulting thioether bond is stable under physiological conditions.

  • PEG4 and m-PEG24: These refer to polyethylene glycol chains of 4 and 24 repeating ethylene (B1197577) glycol units, respectively. PEG linkers are known for their hydrophilicity, which can improve the solubility of the PROTAC molecule.[1] They are generally considered flexible linkers.[6]

  • Lys (Lysine): The inclusion of a lysine (B10760008) residue provides a branching point or a specific spatial arrangement within the linker. The trifluoroacetyl (TFA) protecting group on the lysine side chain would likely be removed during the final steps of PROTAC synthesis.

  • NH (Amide bond): An amide bond connects the lysine residue to the m-PEG24 chain, providing a stable linkage.

Based on its composition, the this compound linker is expected to be a long, flexible, and hydrophilic linker. The combination of two PEG chains of different lengths (PEG4 and PEG24) and a central lysine residue suggests a design intended to span a significant distance between the POI and the E3 ligase, while maintaining aqueous solubility.

Linker Rigidity: A Comparison of Linker Classes

The rigidity of a PROTAC linker is a critical parameter that influences the conformational freedom of the molecule and its ability to adopt a bioactive conformation for ternary complex formation.[1] Linkers are broadly classified as flexible or rigid.

Flexible Linkers (e.g., PEG and Alkyl Chains):

  • Properties: Composed of repeating ethylene glycol units (PEG) or saturated hydrocarbon chains (alkyl), these linkers have a high degree of rotational freedom.[6] This flexibility allows them to explore a wide conformational space, which can be advantageous for initial PROTAC design when the optimal geometry for ternary complex formation is unknown.[7] However, this flexibility can also come at an entropic cost upon binding, potentially weakening the ternary complex.[7] PEG linkers, in particular, are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[8]

  • Impact on Ternary Complex: Flexible linkers can accommodate a wider range of protein-protein orientations. Studies have shown that PROTACs with flexible linkers, such as PEG or alkyl chains, can exhibit superior degradation efficiency, possibly by more effectively promoting the formation of the ternary complex.[9]

Rigid Linkers (e.g., Aromatic Rings, Alkynes, Piperazines):

  • Properties: These linkers incorporate structural elements that restrict bond rotation, such as phenyl rings, alkynes, or cyclic structures like piperazine (B1678402) and piperidine.[1] This rigidity can pre-organize the PROTAC into a conformation that is more favorable for binding, potentially leading to higher affinity and improved ternary complex stability.[10] Rigid linkers can also enhance non-covalent interactions, such as π-π stacking, which can further stabilize the ternary complex.[1]

  • Impact on Ternary Complex: By reducing the entropic penalty of binding, rigid linkers can lead to more stable ternary complexes and, in some cases, enhanced degradation potency.[10] However, the design of rigid linkers requires more precise structural information about the ternary complex to ensure the correct orientation of the two ligands.

The this compound linker, being predominantly composed of PEG chains, falls into the category of flexible linkers. Its significant length would provide a large radius of action for the two ligands, but it may also be associated with a significant entropic penalty upon ternary complex formation.

Ternary Complex Stability and Cooperativity

The stability of the ternary complex is a key determinant of a PROTAC's degradation efficiency.[11] This stability is often quantified by the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to one protein partner to its ternary binding affinity in the presence of the other protein partner.[12][13]

  • Positive Cooperativity (α > 1): The PROTAC binds more tightly to one protein when the other is already present. This indicates favorable protein-protein interactions within the ternary complex.[12]

  • Negative Cooperativity (α < 1): The binding of the second protein is weaker in the presence of the first, suggesting unfavorable interactions.[12]

The linker plays a crucial role in modulating cooperativity. It can actively participate in protein-protein interactions or orient the two proteins in a way that either promotes or hinders favorable contacts.[14][15] The flexibility of a PEG-based linker like this compound could allow for the necessary conformational adjustments to achieve positive cooperativity, although this is not guaranteed and is highly dependent on the specific POI and E3 ligase pair.

Comparative Data on Linker Performance

While direct comparative data for the this compound linker is unavailable, studies on other PROTACs provide valuable insights into how different linker types affect ternary complex stability and degradation.

Linker TypePROTAC SystemKey FindingsReference
PEG-based MZ1 (VHL-BRD4)The PEG linker was observed to interact with the BC loop of BRD4, contributing to isoform selectivity.[14][15]
Alkyl-based BTK DegradersLonger alkyl linkers did not always lead to positive cooperativity, possibly due to the entropic cost of reduced flexibility upon binding.
Rigid (Benzyl) SMARCA2/4 DegraderReplacing a PEG linker with a more rigid benzyl (B1604629) group improved hydrophobic interactions and led to a potent degrader.[7]
Flexible vs. Rigid PI3K/mTOR DegraderPROTACs with flexible linkers (PEG or alkyl chains) showed superior degradation efficiency compared to those with more rigid elements.

These examples highlight that there is no universally superior linker type. The optimal linker is context-dependent, and its selection often requires empirical testing.

Experimental Protocols for Characterization

Several biophysical techniques are essential for characterizing linker properties and their impact on ternary complex stability.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.[16][17]

Objective: To determine the binary and ternary binding affinities and calculate the cooperativity factor.

Protocol Outline:

  • Immobilization: One of the protein partners (e.g., the E3 ligase) is immobilized on the SPR sensor chip.[18]

  • Binary Interaction Analysis: The PROTAC is flowed over the sensor surface at various concentrations to measure its binding to the immobilized protein. The data is fitted to a binding model to determine the binary dissociation constant (KD_binary).[19]

  • Ternary Interaction Analysis: A pre-mixed solution of the PROTAC and the second protein partner (the POI) is flowed over the sensor surface. This measures the formation of the ternary complex, yielding the ternary dissociation constant (KD_ternary).[16][19]

  • Cooperativity Calculation: The cooperativity factor (α) is calculated as α = KD_binary / KD_ternary.[13][19]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[19] It directly measures the heat released or absorbed during a binding event.

Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation.

Protocol Outline:

  • Sample Preparation: The proteins and the PROTAC are prepared in a matched buffer to minimize heats of dilution.[19]

  • Binary Titration: The PROTAC solution is titrated into a solution of one of the protein partners in the ITC cell. The resulting heat changes are measured to determine the binary binding parameters.[19]

  • Ternary Titration: To measure ternary complex formation, a solution of the PROTAC is titrated into a solution containing a pre-formed complex of the two protein partners. Alternatively, one protein partner can be saturated with the PROTAC before titrating in the second protein partner.[20][21]

  • Data Analysis: The data is analyzed to determine the thermodynamic parameters of binding and to calculate cooperativity.[19]

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that is well-suited for high-throughput screening of PROTACs.[8][22][23]

Objective: To detect and quantify the formation of the ternary complex.

Protocol Outline:

  • Labeling: The POI and the E3 ligase are labeled with a FRET donor and acceptor pair, respectively.

  • Assay: The labeled proteins are incubated with the PROTAC. Formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal.[24]

  • Measurement: The TR-FRET signal is measured over a range of PROTAC concentrations. The resulting bell-shaped dose-response curve can be used to determine the concentration of PROTAC that gives the maximal ternary complex formation.[8][22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed information about the conformation and dynamics of the linker in solution.[25][26]

Objective: To characterize the structural properties of the linker.

Protocol Outline:

  • Sample Preparation: Isotopically labeled protein-PROTAC complexes are prepared.

  • Data Acquisition: A suite of NMR experiments (e.g., HSQC, NOESY) are performed to measure chemical shifts and nuclear Overhauser effects.

  • Structural Analysis: The NMR data is used to determine the solution structure and identify regions of flexibility or secondary structure within the linker.[26][27][28]

Computational Modeling

Computational methods, such as molecular dynamics simulations, are increasingly used to predict the conformation of PROTAC linkers and model the structure of the ternary complex.[29][30][31][32] These approaches can help to rationalize experimental findings and guide the design of new linkers.[29][33]

Visualizations

SPR_Workflow SPR Experimental Workflow for Ternary Complex Analysis start Start immobilize Immobilize E3 Ligase on Sensor Chip start->immobilize binary_analysis Binary Analysis: Flow PROTAC over surface immobilize->binary_analysis get_kd_binary Determine KD_binary binary_analysis->get_kd_binary ternary_analysis Ternary Analysis: Flow PROTAC + POI over surface get_kd_binary->ternary_analysis get_kd_ternary Determine KD_ternary ternary_analysis->get_kd_ternary calculate_alpha Calculate Cooperativity (α) α = KD_binary / KD_ternary get_kd_ternary->calculate_alpha end End calculate_alpha->end Linker_Comparison Linker Rigidity and Ternary Complex Formation cluster_flexible Flexible Linkers (e.g., PEG, Alkyl) cluster_rigid Rigid Linkers (e.g., Aromatic, Cyclic) flex_linker High Conformational Freedom flex_pros Pros: - Accommodates diverse geometries - Easier initial design flex_linker->flex_pros flex_cons Cons: - High entropic penalty - Potential for non-productive binding modes flex_linker->flex_cons TernaryComplex Stable Ternary Complex flex_linker->TernaryComplex May lead to rigid_linker Restricted Conformation rigid_pros Pros: - Pre-organizes for binding - Lower entropic penalty - Can enhance potency rigid_linker->rigid_pros rigid_cons Cons: - Requires more structural information - Less forgiving of geometric mismatch rigid_linker->rigid_cons rigid_linker->TernaryComplex Can lead to

References

A Comparative Guide to Validating Protein Knockdown: PROTACs vs. Alternative Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate protein knockdown, with a focus on Proteolysis Targeting Chimeras (PROTACs) versus traditional technologies like siRNA, shRNA, and CRISPR-Cas9. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to aid in the selection of the most appropriate techniques for your research needs.

The advent of targeted protein degradation, largely driven by the development of PROTACs, has revolutionized the field of drug discovery. Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of the entire protein, offering a powerful tool to study protein function and develop novel therapeutics.[1] However, the validation of protein knockdown is paramount to ensure that the observed biological effects are a direct consequence of the intended target's removal. This guide will delve into the various methods used to validate PROTAC-mediated protein knockdown and compare them with the validation techniques for other common knockdown methods.

Comparing Knockdown Technologies at a Glance

The choice of a protein knockdown technology depends on several factors, including the desired duration of the effect, the speed of action, and the specific experimental goals. PROTACs offer a pharmacologically relevant approach, while siRNA, shRNA, and CRISPR provide genetic tools for target validation.[2]

FeaturePROTACssiRNAshRNACRISPR-Cas9
Mechanism Post-translational (Protein Degradation)Post-transcriptional (mRNA cleavage)Post-transcriptional (mRNA cleavage)Genomic (Gene knockout)
Mode of Action CatalyticStoichiometricStable expressionPermanent
Speed of Onset Rapid (hours)Moderate (24-48 hours)Slower (days to establish stable lines)Slow (requires selection of edited cells)
Duration of Effect ReversibleTransientLong-term (stable cell lines)Permanent
Typical Efficiency >90% protein degradation70-90% mRNA knockdown70-90% mRNA knockdown in stable lines>90% gene knockout
Off-Target Effects Potential for off-target protein degradationOff-target mRNA silencingOff-target mRNA silencingOff-target gene editing
Delivery Small molecule, cell-permeableTransfection/ElectroporationViral transduction/TransfectionTransfection/Viral transduction

Core Validation Techniques: A Head-to-Head Comparison

Robust validation of protein knockdown requires a multi-pronged approach, often employing a combination of techniques to assess changes at the protein, mRNA, and phenotypic levels.

Western Blotting: The Gold Standard for Protein Quantification

Western blotting is a cornerstone technique for validating protein knockdown by directly measuring the abundance of the target protein.[3] It provides a semi-quantitative to quantitative assessment of protein levels and confirms the molecular weight of the target.

Quantitative Comparison of Western Blot Data for BRD4 Knockdown

MethodTarget Protein Level (% of Control)Downstream Target (c-Myc) Level (% of Control)
PROTAC (dBET1) ~5%~20%
siRNA (BRD4) ~20%~40%

Note: These are representative values and can vary depending on the cell line, experimental conditions, and specific reagents used.

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with the knockdown agent (PROTAC, siRNA, etc.) and a vehicle control. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[4][5][6]

Click to view the DOT script for the Western Blot Workflow

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis cell_treatment Cell Treatment (PROTAC, siRNA, etc.) cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Densitometry & Normalization detection->analysis

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis cell_treatment Cell Treatment (PROTAC, siRNA, etc.) cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Densitometry & Normalization detection->analysis

Caption: Western Blot Workflow for Protein Knockdown Validation.

Quantitative PCR (qPCR): Assessing mRNA Levels

For technologies that act at the mRNA level, such as siRNA and shRNA, qPCR is essential to confirm the knockdown of the target transcript. For PROTACs, qPCR is a valuable tool to demonstrate that the observed protein degradation is not a result of transcriptional repression.[7]

Experimental Protocol: Quantitative PCR (qPCR)

  • RNA Extraction: Treat cells as described for Western blotting and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR Reaction: Set up the qPCR reaction using a master mix, primers specific for the target gene, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the amplification data to determine the relative quantification of the target mRNA levels using the ΔΔCt method.[8]

Advanced Cellular Assays: High-Throughput and In-Cell Validation

Several advanced cellular assays offer higher throughput and in-cell quantification of protein knockdown, providing a more dynamic view of the process.

Comparison of Advanced Cellular Assays

AssayPrincipleThroughputKey AdvantagesKey Limitations
NanoBRET/HiBiT Bioluminescence resonance energy transfer (BRET) or luciferase complementationHighLive-cell, real-time measurements, high sensitivityRequires genetic modification of the target protein
In-Cell Western Immunofluorescence in a microplate formatHighQuantitative, no cell lysis requiredRequires specific antibodies, potential for background fluorescence
Flow Cytometry Antibody-based detection in single cellsHighSingle-cell resolution, can correlate with other markersRequires cell fixation and permeabilization for intracellular targets
Mass Spectrometry Unbiased, global proteome quantificationLow to MediumHigh specificity, identifies off-targetsTechnically demanding, expensive

Experimental Protocol: NanoBRET™/HiBiT™ Assay

  • Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase (for BRET) or a HiBiT tag.

  • Cell Seeding: Seed the engineered cells into a 96- or 384-well plate.

  • Compound Treatment: Treat the cells with the PROTAC at various concentrations and time points.

  • Lysis and Detection:

    • HiBiT: Lyse the cells and add the Nano-Glo® HiBiT Lytic Detection System reagent.

    • NanoBRET: Add the NanoBRET™ Nano-Glo® Substrate and, if applicable, the fluorescent ligand.

  • Signal Measurement: Read the luminescence (and fluorescence for BRET) on a plate reader.

  • Data Analysis: Normalize the signal to a control and calculate the extent of protein degradation.[9][10][11][12]

Visualizing the Impact: The BRD4-c-Myc Signaling Pathway

A common target for PROTAC development is BRD4, a member of the BET family of proteins that plays a crucial role in the transcriptional regulation of oncogenes, most notably c-Myc.[13][14][15] Degradation of BRD4 leads to the downregulation of c-Myc and subsequent inhibition of cell proliferation.

Click to view the DOT script for the BRD4 Signaling Pathway

G cluster_knockdown PROTAC-mediated Degradation BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones P_TEFb P-TEFb (CDK9/Cyclin T1) BRD4->P_TEFb Proteasome Proteasome BRD4->Proteasome degraded by RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation PROTAC PROTAC PROTAC->BRD4 binds E3_Ligase E3 Ligase PROTAC->E3_Ligase recruits E3_Ligase->BRD4 ubiquitinates Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4

G cluster_knockdown PROTAC-mediated Degradation BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones P_TEFb P-TEFb (CDK9/Cyclin T1) BRD4->P_TEFb Proteasome Proteasome BRD4->Proteasome degraded by RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation PROTAC PROTAC PROTAC->BRD4 binds E3_Ligase E3 Ligase PROTAC->E3_Ligase recruits E3_Ligase->BRD4 ubiquitinates Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4

References

A Comparative Guide to TFA and t-Boc Protecting Groups in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals, the use of protecting groups is fundamental to prevent unwanted side reactions. The trifluoroacetyl (TFA) and tert-butyloxycarbonyl (t-Boc) groups are two commonly employed protecting groups for amines, each with distinct characteristics that dictate their suitability for specific synthetic strategies. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Overview of TFA and t-Boc Protecting Groups

The key distinction between the TFA and t-Boc protecting groups lies in their lability under different chemical conditions. The t-Boc group is sensitive to acid and is readily cleaved by reagents such as trifluoroacetic acid (TFA), while the TFA protecting group is stable to acidic conditions but is removed by basic reagents. This opposing reactivity forms the basis of their orthogonal relationship, a crucial concept in complex multi-step syntheses where selective deprotection is required.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key properties and deprotection performance of the TFA and t-Boc protecting groups.

Table 1: General Properties of TFA and t-Boc Protecting Groups

PropertyTrifluoroacetyl (TFA)tert-Butyloxycarbonyl (t-Boc)
Chemical Structure CF₃CO-(CH₃)₃COCO-
Lability Base-labileAcid-labile
Common Protection Reagents Trifluoroacetic anhydride (B1165640) (TFAA), Ethyl trifluoroacetate (B77799)Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
Common Deprotection Reagents Aqueous or alcoholic base (e.g., NaOH, K₂CO₃, NaBH₄ in EtOH/THF)Strong acids (e.g., Trifluoroacetic acid (TFA), HCl)
Orthogonality Orthogonal to acid-labile groups like t-Boc and Cbz.[1]Orthogonal to base-labile groups like Fmoc and TFA.[1]

Table 2: Comparison of Deprotection Conditions and Performance

ParameterTrifluoroacetyl (TFA) Deprotectiontert-Butyloxycarbonyl (t-Boc) Deprotection
Reagent 0.1 M NaOH in methanol (B129727)/water55% TFA in Dichloromethane (DCM)
Reaction Time Typically several hours30 minutes
Peptide Purity High, but dependent on substrate stability to basic conditions.Average purity of 9% higher than with 100% TFA.[2]
Common Side Reactions Potential for hydrolysis of other base-sensitive functional groups.Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation.[3]
Mitigation of Side Reactions Careful control of reaction time and temperature.Addition of scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, thioanisole) to the cleavage cocktail.[3]

Note: Direct quantitative comparison of yields and purity under identical substrate conditions is limited in the available literature. The performance is highly substrate-dependent.

Experimental Protocols

Detailed methodologies for the introduction and removal of TFA and t-Boc protecting groups are provided below.

t-Boc Protection of an Amine

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

  • Dissolve the amine substrate in the chosen solvent.

  • Add the base (TEA or DIPEA) to the solution.

  • Add Boc₂O portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amine.

Acidic Deprotection of a t-Boc Group

Materials:

  • N-Boc protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water) as needed

Procedure:

  • Dissolve the N-Boc protected substrate in DCM.

  • If the substrate contains sensitive residues, add appropriate scavengers (e.g., 2.5% TIS and 2.5% water).

  • Add TFA to the solution to the desired concentration (e.g., 20-50%).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized with a base.

TFA Protection of an Amine

Materials:

  • Amine substrate

  • Trifluoroacetic anhydride (TFAA) (1.1 equivalents)

  • Triethylamine (TEA) or Pyridine as base

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve the amine substrate in DCM and cool the solution to 0 °C in an ice bath.

  • Add the base to the solution.

  • Slowly add TFAA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-trifluoroacetylated product.[4][5]

Basic Deprotection of a TFA Group

Materials:

  • N-trifluoroacetylated substrate

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH)

  • Methanol and water as solvent

Procedure:

  • Dissolve the N-trifluoroacetylated substrate in a mixture of methanol and water.

  • Add an excess of the base (e.g., 2-3 equivalents of K₂CO₃).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, neutralize the reaction mixture with a dilute acid.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizing Synthetic Strategies and Mechanisms

The following diagrams, generated using the DOT language, illustrate key concepts in the application of TFA and t-Boc protecting groups.

orthogonal_protection start Amine tBoc_protected N-t-Boc Protected Amine start->tBoc_protected Boc₂O, Base TFA_protected N-TFA Protected Amine start->TFA_protected TFAA, Base step1 Further Synthesis (Base Stable Conditions) tBoc_protected->step1 step2 Further Synthesis (Acid Stable Conditions) TFA_protected->step2 deprotect_tBoc Acidic Deprotection (e.g., TFA) step1->deprotect_tBoc deprotect_TFA Basic Deprotection (e.g., NaOH) step2->deprotect_TFA final_product1 Deprotected Amine deprotect_tBoc->final_product1 final_product2 Deprotected Amine deprotect_TFA->final_product2

Caption: Orthogonal relationship of t-Boc and TFA protecting groups.

tBoc_deprotection cluster_0 Deprotection of t-Boc Group N-Boc Amine N-Boc Amine Protonated Carbonyl Protonated Carbonyl N-Boc Amine->Protonated Carbonyl + H⁺ (from TFA) Carbamic Acid Carbamic Acid Protonated Carbonyl->Carbamic Acid - (CH₃)₃C⁺ tert-Butyl Cation tert-Butyl Cation Protonated Carbonyl->tert-Butyl Cation Free Amine Free Amine Carbamic Acid->Free Amine - CO₂ CO2 CO₂ Carbamic Acid->CO2

Caption: Mechanism of acid-catalyzed t-Boc deprotection.

TFA_deprotection cluster_1 Deprotection of TFA Group N-TFA Amine N-TFA Amine Tetrahedral Intermediate Tetrahedral Intermediate N-TFA Amine->Tetrahedral Intermediate + OH⁻ (from Base) Free Amine Free Amine Tetrahedral Intermediate->Free Amine - CF₃COO⁻ Trifluoroacetate Trifluoroacetate Tetrahedral Intermediate->Trifluoroacetate

Caption: Mechanism of base-catalyzed TFA deprotection.

Conclusion

The choice between TFA and t-Boc as an amine protecting group is dictated by the overall synthetic strategy. The acid-labile t-Boc group is widely used, especially in solid-phase peptide synthesis, due to the mild cleavage conditions offered by trifluoroacetic acid. However, the formation of the tert-butyl cation necessitates the use of scavengers to prevent side reactions with sensitive amino acid residues.

Conversely, the base-labile TFA group provides an excellent orthogonal protecting group strategy, allowing for selective deprotection in the presence of acid-sensitive functionalities. The robust nature of the trifluoroacetamide (B147638) bond requires specific basic conditions for its removal. Ultimately, a thorough understanding of the stability and reactivity of all functional groups within a molecule is paramount for the successful implementation of either protecting group in a synthetic campaign.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Analysis of Mal-PEG4-Lys(TFA)-NH-m-PEG24 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of bioconjugates, the precise characterization of molecules such as Mal-PEG4-Lys(TFA)-NH-m-PEG24 conjugates is paramount. This guide provides an objective comparison of mass spectrometry-based approaches and alternative analytical techniques for the comprehensive analysis of these complex molecules. Supported by experimental data principles and detailed protocols, this document aims to equip scientists with the knowledge to select the most appropriate analytical strategy for their research and development needs.

The this compound linker is a key component in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The intricate structure of the resulting conjugates, often involving a protein or peptide linked to a small molecule via this flexible and hydrophilic PEG linker, presents unique analytical challenges. Mass spectrometry, with its ability to provide precise mass information, has emerged as the cornerstone for the characterization of these bioconjugates.

Mass Spectrometry Approaches: A Head-to-Head Comparison

The two most prominent mass spectrometry techniques for analyzing PEGylated conjugates are Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Each technique offers distinct advantages and limitations when it comes to analyzing molecules like this compound conjugates.

FeatureLC-ESI-MSMALDI-TOF MS
Resolution High to Very HighModerate to High
Mass Accuracy Excellent (<5 ppm)Good (10-100 ppm)
Sensitivity High (fmol to amol)Moderate (pmol to fmol)
Sample Complexity Well-suited for complex mixturesCan be challenging for complex mixtures
Throughput Lower, due to chromatographyHigher, direct sample analysis
Fragmentation Readily coupled with tandem MS (MS/MS) for structural elucidationIn-source decay or post-source decay can provide fragmentation information
Tolerance to Salts LowHigher

LC-ESI-MS excels in providing high-resolution and high-mass-accuracy data, which is crucial for unambiguously determining the molecular weight of the conjugate and identifying different PEGylated species. The coupling with liquid chromatography allows for the separation of the conjugate from unreacted starting materials and other impurities prior to mass analysis, simplifying complex spectra.[1] Tandem mass spectrometry (LC-MS/MS) can be employed to fragment the conjugate and pinpoint the exact site of PEGylation on a protein or peptide.[2] However, the presence of the heterogeneous PEG chain can lead to a distribution of charge states in the ESI spectrum, which can complicate data interpretation. Strategies like post-column addition of amines can help to reduce charge states and simplify the spectra.[2]

MALDI-TOF MS is a rapid and relatively simple technique that is well-suited for determining the average molecular weight of the conjugate and assessing the degree of PEGylation.[1] It is generally more tolerant to salts and buffers than ESI-MS.[3] For large PEGylated molecules, MALDI-TOF can provide clear spectra with singly charged ions, avoiding the complex charge state envelopes seen in ESI-MS.[4][5] However, its resolution and mass accuracy are typically lower than that of high-end ESI-MS instruments, which can make it challenging to resolve species with small mass differences.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a multi-faceted analytical approach often provides a more complete picture of the conjugate's properties. Several alternative techniques can be used to complement MS data.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Separates molecules based on hydrodynamic radius, MALS detects absolute molecular weight.Aggregation state, degree of PEGylation, and presence of free protein/PEG.[6][7]Provides absolute molecular weight without the need for standards.[6]Lower resolution than chromatography coupled with MS.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their surface hydrophobicity.Purity, presence of isomers, and changes in hydrophobicity upon conjugation.[8][]Orthogonal separation mechanism to SEC and RP-HPLC.Can be sensitive to buffer conditions.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity.Purity, quantification of conjugate and impurities.[10]High resolution and reproducibility.The hydrophobic PEG chain can lead to broad peaks.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins based on their molecular weight.Estimation of molecular weight and assessment of conjugation efficiency.Simple and widely available.Provides only an apparent molecular weight for PEGylated proteins due to altered migration.[4]

Experimental Protocols

Mass Spectrometry Analysis

1. LC-MS/MS Protocol for this compound Conjugates

  • Sample Preparation:

    • The conjugate is typically diluted to a final concentration of 0.1-1 mg/mL in a solvent compatible with reversed-phase chromatography, such as 50% acetonitrile (B52724) in water with 0.1% formic acid.

    • For peptide mapping to determine the conjugation site, the protein conjugate is subjected to enzymatic digestion (e.g., with trypsin) after reduction and alkylation of disulfide bonds.[11]

  • LC Conditions:

    • Column: A reversed-phase column suitable for proteins and peptides (e.g., C4 or C8, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 10-30 minutes) is used to elute the conjugate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-60 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Data Acquisition: Full scan MS mode for intact mass analysis and data-dependent MS/MS for fragmentation of selected precursor ions (for peptide mapping).

    • Charge State Reduction (Optional): Post-column infusion of a charge-reducing agent like triethylamine (B128534) (TEA) can be employed to simplify the mass spectrum.[2][12]

2. MALDI-TOF MS Protocol for this compound Conjugates

  • Sample Preparation:

    • The conjugate is diluted to a concentration of approximately 0.1 mg/mL in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA).

    • The sample is mixed in a 1:1 ratio with a MALDI matrix solution. Common matrices for proteins and peptides include sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA).[5][13] For PEGylated molecules, a cationizing agent like sodium trifluoroacetate (B77799) (NaTFA) can be added to the matrix to promote the formation of sodiated ions, which can improve signal intensity and reduce fragmentation.[13]

  • MALDI-TOF MS Conditions:

    • Target Plate: A stainless steel MALDI target plate is used.

    • Sample Spotting: 1 µL of the sample/matrix mixture is spotted onto the target and allowed to air dry to form crystals.

    • Ionization: A pulsed UV laser (e.g., 337 nm nitrogen laser) is used to desorb and ionize the sample.

    • Mass Analyzer: A time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Detection Mode: Linear mode is typically used for large molecules to improve sensitivity, while reflector mode provides higher resolution for smaller molecules.

Alternative Analytical Techniques

1. SEC-MALS Protocol

  • Sample Preparation: The conjugate is dissolved in a suitable mobile phase (e.g., phosphate-buffered saline, PBS) and filtered through a 0.22 µm filter.

  • SEC Conditions:

    • Column: A size-exclusion column with an appropriate pore size for the expected molecular weight of the conjugate.

    • Mobile Phase: A buffer that minimizes interactions with the column stationary phase, such as PBS.

    • Flow Rate: 0.5-1.0 mL/min.

  • Detection: The eluent from the SEC column is passed through a UV detector, a MALS detector, and a refractive index (RI) detector in series. The data from all three detectors are used to calculate the absolute molecular weight of the eluting species.[6][7]

2. HIC Protocol

  • Sample Preparation: The conjugate is dissolved in the mobile phase with a high salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in phosphate (B84403) buffer).[14]

  • HIC Conditions:

    • Column: A column with a hydrophobic stationary phase (e.g., butyl or phenyl).

    • Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 50 mM phosphate buffer, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Gradient: A decreasing salt gradient is used to elute the bound molecules.

  • Detection: UV detection at 280 nm is typically used to monitor the elution of the protein conjugate.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the experimental workflows for mass spectrometry analysis.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_maldi MALDI-TOF MS Analysis cluster_data_analysis Data Analysis Conjugate This compound Conjugate Dilution Dilution Conjugate->Dilution Digestion Enzymatic Digestion (for Peptide Mapping) Conjugate->Digestion LC Liquid Chromatography (Reversed-Phase) Dilution->LC Inject Matrix Matrix Application Dilution->Matrix Mix Digestion->LC Inject ESI Electrospray Ionization LC->ESI MS1 MS Scan (Intact Mass) ESI->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 Deconvolution Deconvolution (for LC-MS) MS1->Deconvolution DB_Search Database Search (for Peptide Mapping) MS2->DB_Search Laser Laser Desorption/Ionization Matrix->Laser TOF Time-of-Flight Mass Analysis Laser->TOF MW_Determination Molecular Weight Determination TOF->MW_Determination Deconvolution->MW_Determination Purity_Assessment Purity Assessment DB_Search->Purity_Assessment MW_Determination->Purity_Assessment

Caption: Experimental workflow for mass spectrometry analysis of conjugates.

Logical_Relationship cluster_analytical_goals Analytical Goals cluster_techniques Analytical Techniques Conjugate This compound Conjugate Identity Identity Confirmation Conjugate->Identity Purity Purity Assessment Conjugate->Purity Structure Structural Characterization Conjugate->Structure Quantification Quantification Conjugate->Quantification LCMS LC-MS/MS Identity->LCMS MALDI MALDI-TOF MS Identity->MALDI SECMALS SEC-MALS Identity->SECMALS Purity->LCMS HIC HIC Purity->HIC RPHPLC RP-HPLC Purity->RPHPLC Structure->LCMS Quantification->LCMS Quantification->RPHPLC

Caption: Logical relationship between analytical goals and techniques.

Conclusion

The comprehensive characterization of this compound conjugates is a critical step in the development of novel PROTAC-based therapeutics. While LC-MS/MS stands out for its high resolution, mass accuracy, and ability to provide detailed structural information, MALDI-TOF MS offers a rapid and straightforward method for determining molecular weight and heterogeneity. A multi-pronged analytical strategy that incorporates orthogonal techniques such as SEC-MALS and HIC will provide the most comprehensive understanding of the conjugate's identity, purity, and structural integrity. The detailed protocols and workflows presented in this guide serve as a valuable resource for scientists, enabling them to make informed decisions and navigate the analytical challenges associated with these complex and promising bioconjugates.

References

Assessing the In Vivo Stability of PEGylated PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. A key strategy to enhance this stability is the incorporation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation. This guide provides an objective comparison of the in vivo performance of PEGylated PROTACs against their non-PEGylated counterparts, supported by experimental data and detailed protocols.

The Advantage of PEGylation for In Vivo Stability

PROTACs, due to their larger molecular size and complex structure, can be susceptible to rapid clearance and metabolic degradation in vivo. PEGylation, the process of attaching PEG chains to the PROTAC molecule, offers a solution to these challenges. This modification can effectively shield the PROTAC from enzymatic degradation, reduce renal clearance, and prolong its circulation half-life, thereby enhancing its overall in vivo stability and bioavailability.[1][2]

Evidence from studies on analogous nanoparticle drug delivery systems, referred to as "Proticles," demonstrates the significant positive impact of PEGylation on in vivo performance. While not PROTACs, these findings provide strong evidence for the benefits of PEGylation. In a comparative in vivo study, PEGylated radiolabeled nanoparticles showed significantly higher blood concentration compared to their non-PEGylated counterparts one-hour post-injection, indicating a slower degradation rate in vivo.[2][3]

Quantitative Comparison of In Vivo Stability

The following table summarizes the in vivo stability data from a comparative study on PEGylated and non-PEGylated nanoparticles, which serves as a strong indicator for the expected performance of PEGylated PROTACs.

Nanoparticle FormulationMean Blood Concentration (% Injected Dose/gram) at 1h post-injectionStandard Deviationp-value
PEGylated 111In-Proticles0.23± 0.01< 0.05
Non-PEGylated 111In-Proticles0.06± 0.01< 0.05

Data sourced from a study on radiolabeled nanoparticles, demonstrating the principle of enhanced in vivo stability through PEGylation.[2][3]

Signaling Pathways and Experimental Workflows

To understand the context of in vivo stability assessment, it is crucial to visualize the underlying biological pathway and the experimental process.

PROTAC_Mechanism cluster_cell Cell PROTAC PEGylated PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Degraded_POI->PROTAC PROTAC Recycled

PROTAC-Mediated Protein Degradation Pathway.

InVivo_Stability_Workflow Dosing Administer PEGylated & Non-PEGylated PROTACs to Animal Models (e.g., mice) Blood_Sampling Collect Blood Samples at Predetermined Time Points Dosing->Blood_Sampling Tissue_Harvesting Harvest Tissues of Interest (Optional) Blood_Sampling->Tissue_Harvesting Plasma_Separation Separate Plasma from Whole Blood (Centrifugation) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma_Separation->Protein_Precipitation Supernatant_Collection Collect Supernatant Protein_Precipitation->Supernatant_Collection LC_MS_MS LC-MS/MS Analysis to Quantify PROTAC and Metabolites PK_Analysis Pharmacokinetic (PK) Analysis (Calculate Cmax, Tmax, AUC, t1/2) LC_MS_MS->PK_Analysis

Experimental Workflow for In Vivo Stability Assessment.

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

Objective: To determine and compare the pharmacokinetic profiles of PEGylated and non-PEGylated PROTACs in vivo.

Materials:

  • PEGylated and non-PEGylated PROTACs

  • 8-10 week old male BALB/c mice

  • Vehicle for administration (e.g., a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer the PEGylated or non-PEGylated PROTAC to mice via intravenous (IV) or oral (PO) route at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Separation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • Thaw the plasma samples on ice.

    • To 20 µL of plasma, add 80 µL of cold acetonitrile (B52724) containing an internal standard to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the parent PROTAC in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2).

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the metabolic stability of PEGylated and non-PEGylated PROTACs in a simulated in vivo environment.

Materials:

  • PEGylated and non-PEGylated PROTACs

  • Pooled human or mouse liver microsomes

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) to determine the metabolic stability.

Conclusion

The available data strongly suggests that PEGylation is an effective strategy for enhancing the in vivo stability of PROTACs. By reducing metabolic degradation and prolonging circulation time, PEGylation can lead to improved pharmacokinetic profiles and potentially greater therapeutic efficacy. The experimental protocols provided in this guide offer a framework for researchers to assess and compare the in vivo stability of their PEGylated and non-PEGylated PROTAC candidates, facilitating the development of more robust and effective protein degraders.

References

A Comparative Guide to Measuring PROTAC Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, mediating the degradation of target proteins by hijacking the ubiquitin-proteasome system. A critical step in the development of effective PROTACs is the precise measurement of their binding affinity to both the target protein and the E3 ligase. This guide provides a comparative overview of three widely used biophysical techniques for this purpose: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). We present a summary of quantitative data, detailed experimental protocols, and a visual representation of the general experimental workflow.

Data Presentation: Quantitative Comparison of Binding Affinity Techniques

The following table summarizes key quantitative parameters for the binding of the well-characterized PROTAC MZ1 to its target protein, the second bromodomain of BRD4 (BRD4-BD2), as determined by ITC, SPR, and FP. This allows for a direct comparison of the dissociation constants (Kd) obtained from each method.

TechniquePROTACTarget ProteinReported Binary Kd (nM)Key AdvantagesKey Limitations
Isothermal Titration Calorimetry (ITC) MZ1BRD4-BD215[1][2]Label-free, in-solution measurement; provides full thermodynamic profile (ΔH, ΔS, stoichiometry)[3]High sample consumption; lower throughput[4]
Surface Plasmon Resonance (SPR) MZ1BRD4-BD2~70-75.2[5][6]Label-free, real-time kinetics (kon, koff); high sensitivity; medium throughput[6]Immobilization of one binding partner may affect binding; potential for mass transport limitations[7][8]
Fluorescence Polarization (FP) MZ1BRD4-BD2Not directly reported for binary interaction, often used for ternary complexHomogeneous, high-throughput format; low sample consumption[9]Requires fluorescent labeling which may alter binding; indirect measurement of binding[10]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3]

Materials:

  • Purified target protein (e.g., BRD4-BD2)

  • PROTAC (e.g., MZ1)

  • ITC instrument (e.g., MicroCal ITC200)

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both the protein and PROTAC into the same buffer to minimize buffer mismatch effects.[11]

    • Determine accurate concentrations of the protein and PROTAC solutions spectrophotometrically or using a suitable protein assay.

    • Degas all solutions immediately before use to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).[2]

    • Equilibrate the instrument with the dialysis buffer.

  • Titration:

    • Load the target protein into the sample cell at a concentration typically 10-20 times the expected Kd (e.g., 10-20 µM).

    • Load the PROTAC into the injection syringe at a concentration 10-20 times that of the protein in the cell (e.g., 100-200 µM).

    • Perform a series of small injections (e.g., 1-2 µL) of the PROTAC solution into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][12]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate, providing real-time kinetic data.[13]

Materials:

  • Purified, tagged target protein (e.g., His-tagged BRD4-BD2) or E3 ligase

  • PROTAC (e.g., MZ1)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., Series S Sensor Chip CM5 or NTA chip)[6]

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., with EDC/NHS for amine coupling or Ni2+ for His-tag capture).

    • Inject the target protein or E3 ligase over the activated surface to achieve the desired immobilization level (response units, RU).[14]

    • Deactivate any remaining active groups on the surface.

  • Analyte Injection (Binding Measurement):

    • Prepare a series of dilutions of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized ligand surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to observe the association phase.

  • Dissociation Phase:

    • After the injection, flow running buffer over the surface to monitor the dissociation of the PROTAC from the immobilized ligand.

  • Regeneration:

    • If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves (sensorgrams) to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).[4]

Fluorescence Polarization (FP)

FP measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[9]

Materials:

  • Purified target protein (e.g., BRD4-BD2)

  • Fluorescently labeled tracer (a small molecule that binds to the target protein)

  • PROTAC (e.g., MZ1)

  • Plate reader with FP capabilities

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume microplates

Procedure:

  • Tracer-Protein Binding Assay (to determine Kd of the tracer):

    • Prepare a serial dilution of the target protein.

    • Add a fixed, low concentration of the fluorescently labeled tracer to each well.

    • Incubate to reach equilibrium.

    • Measure the fluorescence polarization.

    • Plot the polarization values against the protein concentration and fit the data to determine the Kd of the tracer.

  • Competitive Binding Assay (to determine Kd of the PROTAC):

    • To each well, add a fixed concentration of the target protein (typically at or below the Kd of the tracer) and the fluorescent tracer (at a concentration that gives a good signal-to-noise ratio).[10]

    • Add a serial dilution of the PROTAC.

    • Incubate to allow the binding competition to reach equilibrium.

    • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the PROTAC.

  • Data Analysis:

    • Plot the fluorescence polarization values against the concentration of the PROTAC.

    • Fit the data to a competitive binding equation to calculate the IC50 value, which can then be converted to the inhibition constant (Ki) and subsequently the dissociation constant (Kd) of the PROTAC.

Mandatory Visualization

Caption: General workflow for measuring PROTAC binding affinity.

References

Navigating the Membrane Maze: A Comparative Guide to Cellular Permeability Assays for PROTAC Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the promising field of Proteolysis Targeting Chimeras (PROTACs), understanding and optimizing cellular permeability is a critical hurdle. The unique size and physicochemical properties of these heterobifunctional molecules often challenge their ability to traverse the cell membrane and reach their intracellular targets. This guide provides an objective comparison of the most common cellular permeability assays, supported by experimental data, to aid in the selection of the most appropriate methods for your PROTAC development pipeline.

PROTACs, with their high molecular weight and polar surface area, defy many of the traditional rules of drug-likeness, making the assessment of their cell permeability a non-trivial task.[1][2] Several in vitro assays are commonly employed to evaluate the ability of these molecules to cross cellular barriers, each with its own set of advantages and limitations. The primary methods can be broadly categorized into cell-free assays that model passive diffusion and cell-based assays that encompass a broader range of transport mechanisms.[3]

Key Permeability Assays: A Head-to-Head Comparison

The three most widely used assays for assessing the permeability of small molecules, which have been adapted for PROTACs, are the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay.[4][5]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[3] It measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[3] This method is cost-effective and ideal for early-stage screening to assess the passive diffusion characteristics of a large number of compounds.[6]

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based method that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[3] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[3][7] The bidirectional nature of the assay (measuring transport from the apical to basolateral side and vice versa) allows for the calculation of an efflux ratio, which can indicate if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[8]

Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay

Similar to the Caco-2 assay, the MDCK assay uses a monolayer of polarized epithelial cells.[4] MDCK cells are often transfected to overexpress specific transporters, such as P-gp (MDR1-MDCK), making this assay particularly useful for studying the role of efflux transporters in a compound's permeability.[9][10]

Quantitative Data Comparison

The following tables summarize representative quantitative data from the literature for various PROTAC molecules across different permeability assays. The apparent permeability coefficient (Papp) is a common metric used to quantify the rate of drug transport across a membrane.

Table 1: PAMPA Permeability Data for Representative PROTACs

PROTACTargetE3 Ligase LigandLinker TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
MZ1 BRD4VHLNot Specified0.6[6]
PROTAC 14 Androgen ReceptorCereblonPEG< 1.0 (BLQ)[8]
PROTAC 19 Androgen ReceptorAdamantylPEG2.3[8]

BLQ = Below Limit of Quantification

Table 2: Caco-2 Permeability Data for Representative PROTACs

PROTACTargetE3 Ligase LigandPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioReference
dTAG-7 Not SpecifiedNot SpecifiedLowHigh>2[1]
dBET57 BETNot SpecifiedLowHigh>2[1]
ARV-110 Androgen ReceptorCereblonLowNot SpecifiedNot Specified[1]
PROTAC 14 Androgen ReceptorCereblon1.714.18.4[8]
ARV-771 BETVHLNot SpecifiedNot Specified87.62[2]
ARV-110 Androgen ReceptorCereblon0Not SpecifiedNot Specified[2]

Table 3: Comparative Permeability Data Across Different Cell Lines

PROTACCell LinePapp (A-B) (10⁻⁶ cm/s)Efflux Ratio% RecoveryReference
ARV-771 LLC-PK10.451.8~65-82[2]
MDR1-MDCK0.1216.5~65-82[2]
Caco-20.0287.62~48-82[2]
ARV-110 LLC-PK10.231.3~65-82[2]
MDR1-MDCK0.085.0~65-82[2]
Caco-20-~48-82[2]
KT-474 LLC-PK10.152.3~65-82[2]
MDR1-MDCK0.0457.54~65-82[2]
Caco-20.0310.33~48-82[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the key permeability assays, which may require optimization for specific PROTAC molecules.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 1% lecithin (B1663433) in dodecane) to form the artificial membrane.

  • Compound Preparation: The PROTAC is dissolved in a suitable buffer at the desired concentration.

  • Assay Procedure: The acceptor wells of a 96-well plate are filled with buffer. The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate, and the PROTAC solution is added to the donor wells.

  • Incubation: The plate assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using an appropriate analytical method, typically LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient is calculated using the following formula:

    Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]A / [Drug]eq))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [Drug]A is the drug concentration in the acceptor well, and [Drug]eq is the equilibrium drug concentration.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and/or by testing the permeability of a low-permeability marker like Lucifer yellow.

  • Compound Preparation: The PROTAC is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration. To improve recovery, especially for poorly soluble PROTACs, the addition of a low concentration of bovine serum albumin (BSA) (e.g., 0.25-1%) to the basolateral compartment or both compartments may be necessary.[1]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: The PROTAC solution is added to the apical (upper) chamber, and fresh transport buffer is added to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: The PROTAC solution is added to the basolateral chamber, and fresh transport buffer is added to the apical chamber.

  • Incubation: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

  • Sample Collection and Analysis: Samples are collected from both the donor and receiver chambers at the end of the incubation period. The concentration of the PROTAC in the samples is quantified by LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • Papp is calculated for both A-B and B-A directions.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.[8]

Protocol 3: MDCK Permeability Assay

The protocol for the MDCK permeability assay is similar to the Caco-2 assay, with the main difference being the cell type used.

  • Cell Culture: MDCK cells (wild-type or transfected with a specific transporter like MDR1) are seeded on Transwell inserts and cultured for 3-7 days to form a confluent monolayer.

  • Monolayer Integrity Check: TEER is measured to confirm the integrity of the cell monolayer.

  • Compound Preparation and Transport Study: The procedure is analogous to the Caco-2 assay, with the PROTAC solution being added to either the apical or basolateral chamber to assess bidirectional transport.

  • Incubation and Analysis: The plates are incubated, and samples are collected and analyzed by LC-MS/MS.

  • Calculation of Papp and Efflux Ratio: Papp values and the efflux ratio are calculated as described for the Caco-2 assay.

Visualizing the Workflow

To better understand the experimental processes and the relationships between the different assays, the following diagrams have been generated using the DOT language.

PROTAC_Permeability_Assay_Workflow cluster_assays Permeability Assay Selection cluster_workflow General Experimental Workflow PAMPA PAMPA Assay (Passive Diffusion) prep Compound & Assay Preparation PAMPA->prep Cell-free setup Caco2 Caco-2 Assay (Passive + Active Transport) Caco2->prep Cell monolayer culture MDCK MDCK Assay (Passive + Efflux) MDCK->prep Cell monolayer culture incubate Incubation prep->incubate analyze LC-MS/MS Analysis incubate->analyze calculate Data Calculation (Papp, Efflux Ratio) analyze->calculate

Figure 1: A high-level overview of the selection and general workflow for PROTAC permeability assays.

Caco2_MDCK_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_transport Bidirectional Transport Experiment cluster_analysis Analysis & Data Interpretation seeding Seed Caco-2 or MDCK cells on Transwell inserts culture Culture for 3-25 days to form a confluent monolayer seeding->culture integrity Check monolayer integrity (TEER) culture->integrity add_compound Add PROTAC solution to apical or basolateral chamber integrity->add_compound incubate Incubate at 37°C add_compound->incubate collect Collect samples from both chambers incubate->collect lcms Quantify PROTAC concentration by LC-MS/MS collect->lcms calc_papp Calculate Papp (A-B) and (B-A) lcms->calc_papp calc_er Calculate Efflux Ratio (Papp B-A / Papp A-B) calc_papp->calc_er interpret Interpret Permeability & Efflux calc_er->interpret

Figure 2: A detailed workflow for the Caco-2 and MDCK cell-based permeability assays.

Assay_Comparison_Logic cluster_screening Initial Screening cluster_mechanistic Mechanistic Understanding cluster_outcomes Outcomes start Start: Assess PROTAC Permeability pampa PAMPA Assay start->pampa High-throughput passive diffusion screen caco2 Caco-2 Assay pampa->caco2 If passive permeability is low or mechanistic insight is needed pampa_out Rank compounds based on passive permeability pampa->pampa_out mdck MDCK Assay caco2->mdck To confirm specific efflux transporter involvement (e.g., P-gp) caco2_out Assess overall permeability (passive + active) and identify potential efflux caco2->caco2_out mdck_out Confirm substrate status for specific efflux transporters mdck->mdck_out

Figure 3: A logical diagram illustrating the relationship and typical sequence of using different permeability assays in a PROTAC discovery cascade.

Conclusion and Recommendations

The selection of an appropriate cellular permeability assay is a critical decision in the development of PROTAC molecules.

  • For high-throughput screening of large compound libraries to assess passive permeability, the PAMPA assay is a valuable and cost-effective tool. [6]

  • To gain a more physiologically relevant understanding of a PROTAC's permeability, including the potential for active transport and efflux, the Caco-2 assay is the gold standard. [3]

  • When specific information about the involvement of efflux transporters like P-gp is required, the MDR1-MDCK assay is highly recommended. [9]

It is important to note that due to the unique properties of PROTACs, such as their potential for low solubility and non-specific binding, modifications to standard assay protocols, like the addition of BSA, may be necessary to obtain reliable and reproducible data.[1] Ultimately, a multi-assay approach, starting with a high-throughput screen like PAMPA and followed by more detailed mechanistic studies using Caco-2 or MDCK assays for promising candidates, will provide the most comprehensive understanding of a PROTAC's cellular permeability profile, guiding medicinal chemistry efforts to design molecules with improved drug-like properties.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Mal-PEG4-Lys(TFA)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Mal-PEG4-Lys(TFA)-NH-m-PEG24 is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring compliance with standard safety practices and regulatory requirements.

Hazard Assessment and Classification

Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the substance as potentially hazardous. The compound's structure, containing a polyethylene (B3416737) glycol (PEG) chain, a maleimide (B117702) group, and a trifluoroacetic acid (TFA) salt of a lysine (B10760008) amine, suggests that it should be handled with care. While PEG itself is generally considered biocompatible and biodegradable, the maleimide group can be reactive, and TFA salts are acidic and can be corrosive.

Key Considerations:

  • Reactivity: The maleimide group is reactive towards thiols.

  • Corrosivity: The trifluoroacetic acid salt can be corrosive.[1][2]

  • Unknown Toxicity: The toxicological properties of the complete molecule have not been fully characterized.

Therefore, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be handled as chemical waste.

Quantitative Data Summary

No specific quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal) for this compound is publicly available. The following table provides general guidance for related components.

ComponentDisposal ConsiderationRegulatory Notes
Polyethylene Glycol (PEG)Generally considered non-hazardous and biodegradable.[3]Disposal of large quantities should be done through a licensed contractor to avoid impacting wastewater treatment processes.[3]
Trifluoroacetic Acid (TFA) and its saltsHazardous waste. Corrosive.[1][2][4]Do not dispose down the drain.[1] Segregate from incompatible materials.[1] Must be disposed of through an approved waste disposal plant.[4][5]
Maleimide-containing compoundsPotentially reactive.Treat as chemical waste. Avoid mixing with incompatible materials.

Detailed Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

Personnel Protective Equipment (PPE) Required:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Procedure:

  • Segregation of Waste:

    • Designate a specific, clearly labeled, and chemically compatible waste container for all waste containing this compound.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes can lead to dangerous reactions.[6]

    • Waste streams include:

      • Expired or unused solid this compound.

      • Solutions containing this compound.

      • Contaminated labware (e.g., pipette tips, vials, gloves).

  • Container Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[6][7]

    • Include the approximate concentration and quantity of the waste.

    • Note the date when the waste was first added to the container.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat sources and direct sunlight.[6]

    • Ensure the container is kept closed when not in use to prevent the release of vapors.[1]

  • Disposal of Contaminated Solids:

    • Solid materials such as gloves, absorbent pads, and pipette tips that are contaminated with this compound should be placed in the designated solid chemical waste container.

    • For grossly contaminated labware, it is best to decontaminate it if possible before disposal.[8]

  • Disposal of Contaminated Glassware:

    • Empty glassware should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • The first two rinsates must be collected and disposed of as hazardous liquid waste in the designated container.[9][10]

    • After triple-rinsing, the glassware can typically be disposed of in a designated glass disposal box.

  • Arranging for Professional Disposal:

    • Once the waste container is full, or if the project is complete, arrange for pickup and disposal by a licensed and approved chemical waste contractor.[7]

    • Provide the contractor with a detailed inventory of the waste container's contents.

What Not To Do:

  • DO NOT dispose of this compound down the drain.[1] The TFA salt is acidic, and the overall environmental impact is unknown.

  • DO NOT dispose of solid waste contaminated with this chemical in the regular trash.

  • DO NOT mix this waste with incompatible chemicals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Labware, PPE) waste_type->solid_waste Solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid store_waste Store Securely in Designated Area collect_liquid->store_waste collect_solid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling Mal-PEG4-Lys(TFA)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Mal-PEG4-Lys(TFA)-NH-m-PEG24, a PEG-based PROTAC linker. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Wear nitrile or other chemically resistant gloves. For prolonged or repeated contact, a glove with a higher protection class is recommended.[1] Discard contaminated gloves after use.
Eye Protection Use chemical safety goggles or safety glasses with side shields.[2][3][9] A face shield may be necessary where splashing is possible.
Skin and Body Wear a standard laboratory coat. Ensure full skin coverage to prevent contact.[10]
Respiratory Use in a well-ventilated area. A chemical fume hood is recommended for all handling of the solid compound to avoid inhalation of any dust.[10][2]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from reception to storage.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container at -20°C, as recommended by suppliers.[11][12][13]

  • The compound is hygroscopic; it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and to allow the container to warm to room temperature before opening to prevent condensation.[12]

Step 2: Preparation for Use

  • Ensure a clean and uncluttered workspace within a certified chemical fume hood.

  • Verify that an eyewash station and safety shower are readily accessible.[10][2]

  • Don all required PPE as specified in Table 1.

Step 3: Weighing and Aliquoting

  • Handle the solid compound exclusively within a chemical fume hood to minimize inhalation risk.[2]

  • Use appropriate tools (e.g., anti-static spatulas) to weigh the desired amount of the compound.

  • Close the primary container tightly immediately after use and return it to the recommended storage conditions.

Step 4: Dissolution

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • The compound is soluble in solvents such as Methylene Chloride, Acetonitrile, Methanol, DMSO, or DMF.[12]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

Table 2: Waste Disposal Protocol

Waste TypeDisposal Procedure
Unused Solid Compound Collect in a clearly labeled hazardous waste container designated for chemical waste.
Contaminated Labware (e.g., tips, tubes) Place in a designated hazardous waste container. Do not mix with general laboratory waste.
Liquid Waste (Solutions) Collect in a sealed, properly labeled hazardous waste container. The container should be compatible with the solvents used. Do not pour down the drain.[6]

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive and Inspect Store Store at -20°C under Inert Gas Receive->Store Prep_Area Prepare Workspace in Fume Hood Store->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Solid in Fume Hood Don_PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Collect_Solid Collect Solid Waste Experiment->Collect_Solid Collect_Liquid Collect Liquid Waste Experiment->Collect_Liquid Dispose Dispose via EHS Collect_Solid->Dispose Collect_Liquid->Dispose

Caption: Figure 1: Safe Handling Workflow for this compound.

References

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